2-Bromothiazole-5-carboxamide
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
2-bromo-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrN2OS/c5-4-7-1-2(9-4)3(6)8/h1H,(H2,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXTGRIUBDYHCKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)Br)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00605514 | |
| Record name | 2-Bromo-1,3-thiazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00605514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
848499-31-0 | |
| Record name | 2-Bromo-1,3-thiazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00605514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-1,3-thiazole-5-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Bromothiazole-5-carboxamide chemical properties
An In-depth Technical Guide to 2-Bromothiazole-5-carboxamide
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development.
Core Chemical Properties
This compound is a substituted thiazole derivative. The presence of the bromine atom and the carboxamide group makes it a versatile intermediate for further chemical modifications.
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound and its closely related acid and ester forms for comparative purposes.
| Property | This compound | 2-Bromothiazole-5-carboxylic acid | Ethyl 2-bromothiazole-5-carboxylate |
| CAS Number | 848499-31-0[1] | 54045-76-0[2] | 41731-83-3[3] |
| Molecular Formula | C₄H₃BrN₂OS[1] | C₄H₂BrNO₂S[2][4] | C₆H₆BrNO₂S[3] |
| Molecular Weight | 207.05 g/mol [1] | 208.04 g/mol [2][4] | 236.08 g/mol [3] |
| Appearance | - | White to Light yellow powder/crystal[5] | Pale brown liquid[3] |
| Boiling Point | 390.7 ± 15.0 °C at 760 mmHg[1] | - | 216 - 217 °C[3] |
| Melting Point | - | 175 °C (decomposition)[5] | - |
| Purity | ≥ 98%[1] | >97.0%[5] | ≥ 97% (HPLC)[3] |
| Storage | Dry, sealed place[1] | Room Temperature[5] | Room Temperature[3] |
Spectral Data
Detailed spectral data for this compound is not widely published. However, analytical services often provide access to NMR, HPLC, and LC-MS data for this compound upon request[1][6]. For related thiazole structures, electron ionisation mass spectrometry has been effectively used for structural characterization, with fragmentation pathways primarily involving the cleavage of the 1,2- and 3,4-bonds of the thiazole ring[7].
Experimental Protocols
General Synthesis of Thiazole-5-Carboxamides
A common route involves the Hantzsch thiazole synthesis, followed by functional group manipulation at the 5-position to install the carboxamide group. An alternative modern approach for similar structures involves a chemoselective α-bromination of a β-ethoxyacrylamide followed by a one-pot reaction with thiourea to form the 2-aminothiazole-5-carboxamide ring system in excellent yield[8].
Example Protocol: Synthesis of Methyl 3-bromo-5-carbamoylisothiazole-4-carboxylate
This protocol, for a related isothiazole, illustrates the hydration of a nitrile to a carboxamide, a common final step in such syntheses.
-
Starting Material: A suspension of methyl 3-bromo-5-cyanoisothiazole-4-carboxylate (0.40 mmol) is prepared in concentrated H₂SO₄ (4 mL)[9].
-
Reaction: The mixture is stirred at approximately 20 °C for 18 hours, with reaction progress monitored by Thin Layer Chromatography (TLC)[9].
-
Workup: The reaction mixture is poured onto ice and then extracted with dichloromethane (DCM) (3 x 10 mL)[9].
-
Isolation: The combined organic layers are dried over Na₂SO₄ and evaporated to yield the final carboxamide product[9].
This method achieves a high yield (93%) and demonstrates a standard procedure for converting a nitrile precursor to the desired carboxamide[9].
Biological Activity and Applications
Thiazole derivatives are a significant class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties[10][11][12].
The 2-bromothiazole scaffold is a valuable building block in drug discovery. Its derivatives are utilized in the synthesis of pharmaceuticals and agrochemicals[3]. For instance, the related compound 2-Bromothiazole-5-carboxaldehyde serves as a key reactant in the preparation of potent checkpoint kinase 1 (CHK1) inhibitors, which are of interest in oncology[].
The carboxamide moiety itself is a crucial functional group in many active pharmaceutical ingredients. The synthesis of novel 2-amino-thiazole-5-carboxylic acid phenylamide derivatives, designed based on the structure of the anticancer drug Dasatinib, has been reported, with some compounds showing high antiproliferative potency against human leukemia cells[14]. This highlights the importance of the thiazole-5-carboxamide core in developing targeted therapies.
References
- 1. CAS 848499-31-0 | this compound - Synblock [synblock.com]
- 2. 2-Bromothiazole-5-carboxylic acid | C4H2BrNO2S | CID 2763210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. chemscene.com [chemscene.com]
- 5. 2-Bromothiazole-5-carboxylic Acid | 54045-76-0 | TCI AMERICA [tcichemicals.com]
- 6. 54045-76-0|2-Bromothiazole-5-carboxylic acid|BLD Pharm [bldpharm.com]
- 7. Mass spectrometric studies of 2-aryl-5-acetylthiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 14. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: 2-Bromothiazole-5-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Bromothiazole-5-carboxamide, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its chemical identity, physicochemical properties, proposed synthesis, and potential biological significance based on related structures.
Core Compound Identity and Structure
This compound is a substituted thiazole derivative. The thiazole ring is a key pharmacophore in numerous biologically active compounds.[1] The presence of a bromine atom and a carboxamide group suggests its potential as a versatile intermediate for further chemical modifications and as a candidate for biological screening.
Chemical Structure:
The structure features a five-membered thiazole ring with a bromine atom at the 2-position and a carboxamide group at the 5-position.
Physicochemical and Quantitative Data
A summary of the key quantitative data for this compound is presented in Table 1. This information is crucial for its handling, characterization, and use in experimental settings.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 848499-31-0 | [2][3] |
| Molecular Formula | C4H3BrN2OS | [3] |
| Molecular Weight | 207.05 g/mol | [3] |
| Purity | ≥ 97% | [4] |
| Appearance | Solid (form may vary) | N/A |
| Storage | Recommended to be stored in a dry, sealed place at room temperature. | [3] |
Note: Specific spectral data such as 1H NMR, 13C NMR, IR, and MS are indicated to be available from commercial suppliers but detailed experimental values were not publicly available in the conducted research.[5]
Experimental Protocols: Proposed Synthesis
Step 1: Hydrolysis of Ethyl 2-bromothiazole-5-carboxylate to 2-Bromothiazole-5-carboxylic acid
-
Reaction Setup: To a solution of ethyl 2-bromothiazole-5-carboxylate (1 equivalent) in a suitable solvent mixture such as ethanol/water, add a strong base like sodium hydroxide or lithium hydroxide (1.5-2 equivalents).
-
Reaction Conditions: Stir the mixture at room temperature or gently heat to 50-60 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and acidify with a suitable acid (e.g., 1M HCl) to a pH of approximately 2-3. The resulting precipitate, 2-bromothiazole-5-carboxylic acid, can be collected by filtration, washed with cold water, and dried under vacuum.
Step 2: Amidation of 2-Bromothiazole-5-carboxylic acid
-
Activation of Carboxylic Acid: Suspend 2-bromothiazole-5-carboxylic acid (1 equivalent) in an anhydrous aprotic solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF). Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and a catalyst like 1-Hydroxybenzotriazole (HOBt) (1.1 equivalents). Stir the mixture at room temperature for 30-60 minutes to activate the carboxylic acid.
-
Amidation Reaction: To the activated acid, add a source of ammonia, such as ammonium chloride (1.5 equivalents) and a non-nucleophilic base like triethylamine (2-3 equivalents).
-
Reaction Conditions: Allow the reaction to stir at room temperature overnight. Monitor the formation of the amide product by TLC.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.
Below is a Graphviz diagram illustrating the proposed synthetic workflow.
Caption: Proposed two-step synthesis of this compound.
Biological Activity and Potential Applications
While specific biological activities of this compound are not extensively documented, the thiazole-carboxamide scaffold is prevalent in compounds with a wide range of pharmacological properties. Derivatives of this class have been investigated for their potential as:
-
Anticancer Agents: Many thiazole and benzothiazole derivatives have shown significant growth inhibitory activities against various human tumor cell lines.[1][6] The mechanism of action for some of these compounds involves the inhibition of key enzymes in cancer progression, such as kinases.[7]
-
Antimicrobial Agents: The thiazole ring is a core component of several antimicrobial drugs.[8] Research has shown that substituted thiazole derivatives can exhibit potent activity against various bacterial and fungal strains.[9]
-
Kinase Inhibitors: The 2-aminothiazole moiety is a known hinge-binding motif for many protein kinases.[7] As such, derivatives of this compound could be explored as potential kinase inhibitors for various therapeutic targets.
Given these precedents, this compound serves as a valuable starting point for the synthesis of compound libraries for high-throughput screening in drug discovery programs. A generalized workflow for screening such a novel chemical entity is depicted below.
Caption: Generalized workflow for the biological screening of novel compounds.
Conclusion
This compound is a chemical entity with significant potential for applications in medicinal chemistry and drug development. Its structure combines the pharmacologically relevant thiazole ring with functional groups amenable to further chemical elaboration. While specific biological data for this compound is limited, the broader class of thiazole-carboxamides has demonstrated promising activities, particularly in oncology and infectious diseases. This guide provides foundational information to support further research and development involving this compound.
References
- 1. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-BROMO-THIAZOLE-5-CARBOXAMIDE - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 3. CAS 848499-31-0 | this compound - Synblock [synblock.com]
- 4. calpaclab.com [calpaclab.com]
- 5. 2-BROMO-THIAZOLE-5-CARBOXAMIDE(848499-31-0) 1H NMR spectrum [chemicalbook.com]
- 6. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole [mdpi.com]
- 9. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 2-Bromothiazole-5-carboxamide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-Bromothiazole-5-carboxamide, a heterocyclic compound of interest in medicinal chemistry and drug development. The document details established synthetic pathways, experimental protocols, and relevant quantitative data, offering a valuable resource for researchers in the field.
Introduction
This compound is a substituted thiazole derivative. The thiazole ring is a prominent scaffold in many biologically active compounds.[1] Derivatives of 2-bromothiazole, in particular, serve as important intermediates in the synthesis of various therapeutic agents. Notably, the precursor, 2-bromothiazole-5-carboxylic acid, is a key starting material for the development of novel dual inhibitors of nicotinamide phosphoribosyltransferase (NAMPT) and histone deacetylase (HDAC), which are promising targets in cancer therapy.[2][3][4] This guide will focus on the chemical synthesis of this compound from readily available starting materials.
Synthetic Pathways
The synthesis of this compound can be logically approached through a multi-step process commencing with the formation of a 2-bromothiazole-5-carboxylic acid derivative, followed by amidation. The primary routes involve the synthesis of a carboxylic acid or ester intermediate, which is then converted to the final carboxamide.
A common strategy begins with the synthesis of a 2-aminothiazole-5-carboxylate ester, which then undergoes a Sandmeyer-type reaction to replace the amino group with a bromine atom. The resulting 2-bromothiazole-5-carboxylate ester can be hydrolyzed to the corresponding carboxylic acid, which is subsequently amidated. Alternatively, the ester can be directly converted to the amide via aminolysis.
Below is a diagram illustrating a logical synthetic workflow.
Caption: Logical workflow for the synthesis of this compound.
Experimental Protocols
This section provides detailed experimental procedures for the key steps in the synthesis of this compound.
Synthesis of Ethyl 2-Bromothiazole-5-carboxylate
This procedure is adapted from established methods for the synthesis of similar 2-bromothiazole esters.[5]
Reaction Scheme:
2-Amino-5-ethoxycarbonylthiazole → Ethyl 2-Bromothiazole-5-carboxylate
Materials:
-
2-Amino-5-ethoxycarbonylthiazole
-
Hydrobromic acid (48%)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Ice
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
A solution of 2-amino-5-ethoxycarbonylthiazole in hydrobromic acid is cooled to 0-5 °C in an ice bath.
-
A solution of sodium nitrite in water is added dropwise to the cooled solution while maintaining the temperature below 5 °C.
-
The resulting diazonium salt solution is then added portion-wise to a stirred solution of copper(I) bromide in hydrobromic acid at 0-5 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
The mixture is then extracted with ethyl acetate.
-
The combined organic layers are washed with water, brine, and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude ethyl 2-bromothiazole-5-carboxylate, which can be purified by column chromatography.
Synthesis of 2-Bromothiazole-5-carboxylic Acid
This protocol describes the hydrolysis of the corresponding ester.
Reaction Scheme:
Ethyl 2-Bromothiazole-5-carboxylate → 2-Bromothiazole-5-carboxylic Acid
Materials:
-
Ethyl 2-bromothiazole-5-carboxylate
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Water
-
Methanol or Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of ethyl 2-bromothiazole-5-carboxylate in a mixture of methanol and water, a solution of sodium hydroxide is added.
-
The reaction mixture is stirred at room temperature until the hydrolysis is complete (monitored by TLC).
-
The organic solvent is removed under reduced pressure.
-
The aqueous residue is acidified with hydrochloric acid to a pH of approximately 2-3, resulting in the precipitation of the carboxylic acid.
-
The precipitate is collected by filtration, washed with cold water, and dried under vacuum.
-
Alternatively, the acidified aqueous layer can be extracted with ethyl acetate, the organic layers combined, dried over anhydrous magnesium sulfate, and the solvent evaporated to yield the product.
Synthesis of this compound
Two common methods for the amidation of the carboxylic acid are presented below.
Reaction Scheme:
2-Bromothiazole-5-carboxylic Acid → 2-Bromothiazole-5-carbonyl chloride → this compound
Materials:
-
2-Bromothiazole-5-carboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Dichloromethane (DCM) or Toluene (anhydrous)
-
Ammonium hydroxide (NH₄OH) or ammonia gas (NH₃)
-
Ice bath
Procedure:
-
A mixture of 2-bromothiazole-5-carboxylic acid and thionyl chloride in an anhydrous solvent such as dichloromethane is heated under reflux until the reaction is complete.
-
The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 2-bromothiazole-5-carbonyl chloride.
-
The crude acyl chloride is dissolved in an anhydrous solvent and added dropwise to a cooled (0 °C) concentrated solution of ammonium hydroxide.
-
The reaction mixture is stirred for a period, and the resulting precipitate is collected by filtration.
-
The solid is washed with cold water and dried under vacuum to afford this compound.
Reaction Scheme:
2-Bromothiazole-5-carboxylic Acid → this compound
Materials:
-
2-Bromothiazole-5-carboxylic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Ammonium chloride (NH₄Cl)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Dimethylformamide (DMF, anhydrous)
-
Water
-
Ethyl acetate
Procedure:
-
To a solution of 2-bromothiazole-5-carboxylic acid in anhydrous DMF are added EDC, HOBt, and ammonium chloride.[6]
-
A base such as DIPEA is added, and the mixture is stirred at room temperature until the reaction is complete.
-
The reaction mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization to yield this compound.
Quantitative Data Summary
The following tables summarize typical quantitative data for the key synthetic steps. Please note that yields can vary depending on the specific reaction conditions and scale.
Table 1: Synthesis of 2-Bromothiazole-5-carboxylate Esters
| Starting Material | Product | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Amino-5-ethoxycarbonylthiazole | Ethyl 2-Bromothiazole-5-carboxylate | HBr, NaNO₂, CuBr | Water | 0-25 | 2-4 | ~60-70 |
| 2-Amino-5-methoxycarbonylthiazole | Methyl 2-Bromothiazole-5-carboxylate | H₃PO₄, HNO₃, NaNO₂, CuBr | Water | 0-5 | 1-2 | ~85[7] |
Table 2: Hydrolysis of 2-Bromothiazole-5-carboxylate Esters
| Starting Material | Product | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Ethyl 2-Bromothiazole-5-carboxylate | 2-Bromothiazole-5-carboxylic Acid | NaOH | Methanol/Water | 25 | 2-4 | >90 |
| Methyl 2-Bromothiazole-5-carboxylate | 2-Bromothiazole-5-carboxylic Acid | LiOH | THF/Water | 25 | 1-3 | >90 |
Table 3: Amidation of 2-Bromothiazole-5-carboxylic Acid
| Starting Material | Product | Method | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Bromothiazole-5-carboxylic Acid | This compound | Acyl Chloride | SOCl₂, NH₄OH | DCM | 0-50 | 2-4 | ~70-85 |
| 2-Bromothiazole-5-carboxylic Acid | This compound | Coupling Agent | EDC, HOBt, NH₄Cl, DIPEA | DMF | 25 | 12-24 | ~60-80 |
Biological Context and Signaling Pathways
While specific studies on the signaling pathways directly modulated by this compound are limited, its precursors and related derivatives have shown significant biological activity. As previously mentioned, 2-bromothiazole-5-carboxylic acid is a crucial building block for the synthesis of dual inhibitors targeting NAMPT and HDAC.[2]
-
NAMPT (Nicotinamide Phosphoribosyltransferase): This is a key enzyme in the salvage pathway of NAD⁺ biosynthesis. Cancer cells often have a high metabolic rate and are highly dependent on NAD⁺ for energy production and various cellular processes. Inhibiting NAMPT can deplete NAD⁺ levels, leading to metabolic crisis and cell death in cancer cells.
-
HDAC (Histone Deacetylase): HDACs are a class of enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. HDAC inhibitors can reactivate the expression of tumor suppressor genes, inducing cell cycle arrest, differentiation, and apoptosis in cancer cells.
The dual inhibition of NAMPT and HDAC is a promising anti-cancer strategy as it targets both cancer metabolism and epigenetic regulation. The this compound scaffold can be considered a key pharmacophore for the development of such dual inhibitors.
The logical relationship for the development of these dual inhibitors is depicted below.
Caption: Development and proposed mechanism of this compound derivatives as dual NAMPT/HDAC inhibitors.
Conclusion
This technical guide has outlined the key synthetic methodologies for the preparation of this compound. The presented protocols, based on established chemical transformations, provide a solid foundation for the laboratory-scale synthesis of this compound. The information on the biological context, particularly the role of related structures as dual NAMPT/HDAC inhibitors, highlights the potential of this compound and its derivatives as valuable tools in cancer research and drug development. Further investigation into the specific biological targets and mechanisms of action of this compound is warranted.
References
- 1. mdpi.com [mdpi.com]
- 2. Dual NAMPT/HDAC Inhibitors as a New Strategy for Multitargeting Antitumor Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Bromothiazole-5-carboxylic acid | ACESYS PHARMATECH [acesyspharma.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Page loading... [guidechem.com]
- 6. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 7. Page loading... [wap.guidechem.com]
An In-depth Technical Guide to the Solubility and Stability of 2-Bromothiazole-5-carboxamide
Abstract
This technical guide provides a comprehensive overview of the critical physicochemical properties of 2-Bromothiazole-5-carboxamide, focusing on its solubility and stability profiles. Designed for researchers, scientists, and professionals in drug development, this document outlines the theoretical and practical considerations for characterizing this heterocyclic amide. While specific experimental data for this compound is not extensively available in published literature, this guide establishes a robust framework for its evaluation. It synthesizes information from closely related analogues, regulatory guidelines, and established analytical methodologies to provide field-proven insights. The protocols detailed herein are presented as self-validating systems, enabling researchers to generate reliable data for this compound. This guide includes step-by-step experimental procedures, data interpretation, and visual workflows to facilitate a thorough understanding of the solubility and stability of this compound, a crucial step in its development as a potential pharmaceutical agent.
Introduction: The Significance of this compound
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a bromine atom and a carboxamide group at the 2- and 5-positions, respectively, yields this compound, a molecule with significant potential for further chemical elaboration and biological investigation. Its structural alerts suggest potential for various biological activities, making a thorough understanding of its fundamental properties, such as solubility and stability, a prerequisite for any meaningful research and development.
This guide will delve into the critical aspects of solubility and stability, providing a roadmap for researchers to characterize this compound effectively.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of a compound is essential before embarking on detailed solubility and stability studies.
| Property | Value | Source |
| CAS Number | 848499-31-0 | Synblock[1] |
| Molecular Formula | C₄H₃BrN₂OS | Synblock[1] |
| Molecular Weight | 207.05 g/mol | Synblock[1] |
| Appearance | White to Light yellow powder to crystal (predicted) | TCI America |
| Melting Point | Not available | |
| pKa | Not available | |
| LogP | 1.6038 (predicted for the corresponding carboxylic acid) | ChemScene |
Note: The LogP value is for the corresponding carboxylic acid, 2-Bromothiazole-5-carboxylic acid, and is provided as an estimate of the lipophilicity. The carboxamide is expected to have a slightly different LogP.
Solubility Profile: A Critical Parameter for Drug Development
Solubility is a key determinant of a drug candidate's bioavailability and formulation feasibility. Understanding the solubility of this compound in various solvents is a critical first step in its characterization.
Predicted Solubility Behavior
Based on its structure, this compound is a polar molecule containing both hydrogen bond donors (the amide N-H) and acceptors (the amide C=O, the thiazole nitrogen, and the bromine atom). This suggests:
-
Aqueous Solubility: Likely to be low due to the presence of the aromatic thiazole ring and the bromine atom. The amide group will contribute to some water solubility.
-
Organic Solvent Solubility: Expected to be soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and to a lesser extent in polar protic solvents like methanol and ethanol. The ethyl ester of the corresponding carboxylic acid is noted to have "improved solubility," which may imply that the amide has more limited solubility in common organic solvents.[2]
Experimental Determination of Solubility
The shake-flask method is the gold standard for determining equilibrium solubility. The following protocol is recommended for characterizing this compound.
Caption: Workflow for determining the equilibrium solubility of this compound.
-
Preparation: Add an excess amount of this compound to a series of vials containing different solvents (e.g., water, phosphate-buffered saline pH 7.4, 0.1 N HCl, methanol, ethanol, DMSO, DMF).
-
Equilibration: Seal the vials and place them in a shaker bath at a controlled temperature (e.g., 25 °C or 37 °C) for 24 to 48 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspensions to stand to let the undissolved solid settle.
-
Filtration: Carefully withdraw a sample of the supernatant and filter it through a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: Determine the solubility from the measured concentration.
Illustrative Solubility Data
The following table presents hypothetical solubility data for this compound to serve as a guide for expected results.
| Solvent | Predicted Solubility | Notes |
| Water | < 0.1 mg/mL | Low aqueous solubility is expected. |
| PBS (pH 7.4) | < 0.1 mg/mL | Similar to water, with minimal pH effect on the neutral amide. |
| 0.1 N HCl | < 0.1 mg/mL | The thiazole nitrogen is weakly basic and may be protonated, but a significant increase in solubility is not anticipated. |
| Methanol | 1-5 mg/mL | Moderate solubility in polar protic solvents. |
| Ethanol | 0.5-2 mg/mL | Slightly lower solubility than in methanol is common. |
| DMSO | > 50 mg/mL | High solubility is expected in this strong polar aprotic solvent.[3] |
| DMF | > 30 mg/mL | High solubility is anticipated. |
Disclaimer: This data is illustrative and not based on experimental results. Actual values must be determined experimentally.
Stability Profile: Ensuring Molecular Integrity
Assessing the stability of a compound under various stress conditions is mandated by regulatory agencies and is crucial for determining its shelf-life and appropriate storage conditions.[4]
Forced Degradation Studies
Forced degradation (stress testing) studies are conducted to identify potential degradation products and pathways. These studies help in the development of stability-indicating analytical methods.
Caption: Workflow for conducting a forced degradation study on this compound.
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents.
-
Stress Conditions:
-
Acidic Hydrolysis: Treat the sample with 0.1 N HCl at an elevated temperature (e.g., 60 °C).
-
Basic Hydrolysis: Treat the sample with 0.1 N NaOH at an elevated temperature (e.g., 60 °C).
-
Oxidative Degradation: Treat the sample with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose both solid and solution samples to high temperature (e.g., 80 °C).
-
Photostability: Expose the sample to light according to ICH Q1B guidelines, using a light source that provides both UV and visible light.[5]
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the stressed samples using a stability-indicating HPLC method, coupled with a mass spectrometer (LC-MS) to identify the mass of any degradation products.
-
Data Evaluation: Quantify the parent compound and the degradation products to determine the extent of degradation and identify the degradation pathways.
Predicted Stability and Degradation Pathways
-
Hydrolytic Stability: The amide bond in this compound is susceptible to hydrolysis under both acidic and basic conditions, which would likely yield 2-Bromothiazole-5-carboxylic acid. The thiazole ring itself is generally stable to hydrolysis.
-
Oxidative Stability: The thiazole ring can be susceptible to oxidation, potentially leading to N-oxide formation or ring opening.
-
Thermal Stability: As a crystalline solid, this compound is expected to be relatively stable at ambient temperatures. In solution, thermal degradation may be accelerated.
-
Photostability: Brominated heterocyclic compounds can be susceptible to photolytic degradation, which may involve debromination or other radical-mediated reactions.[6]
Long-Term Stability Studies
Following forced degradation, long-term stability studies under ICH-prescribed conditions are necessary to establish a re-test period or shelf life.
| Study | Storage Condition | Minimum Duration |
| Long-term | 25 °C ± 2 °C / 60% RH ± 5% RH | 12 months |
| Intermediate | 30 °C ± 2 °C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40 °C ± 2 °C / 75% RH ± 5% RH | 6 months |
Testing should be performed at regular intervals (e.g., 0, 3, 6, 9, 12 months for long-term studies).[4]
Analytical Methodologies
A validated, stability-indicating analytical method is paramount for accurate solubility and stability testing. Reversed-phase HPLC with UV detection is the most common technique.
Illustrative HPLC Method:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 10-90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at an appropriate wavelength (to be determined by UV scan)
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.
Safety and Handling
While specific toxicity data for this compound is not available, compounds of this class should be handled with care.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.[4][7]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[8]
-
Storage: Store in a tightly sealed container in a cool, dry place, protected from light.[5]
-
Disposal: Dispose of in accordance with local regulations.
Conclusion
This technical guide provides a comprehensive framework for the characterization of the solubility and stability of this compound. While specific experimental data is limited, the provided protocols and theoretical considerations offer a solid foundation for researchers to generate the necessary data for drug discovery and development. The systematic approach outlined here, from basic physicochemical characterization to detailed stability studies, will enable a thorough and scientifically sound evaluation of this promising molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. gchemglobal.com [gchemglobal.com]
- 4. echemi.com [echemi.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. The effects of bromine atoms on the photophysical and photochemical properties of 3-cinnamoylcoumarin derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
An In-Depth Technical Guide to 2-Bromothiazole-5-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides essential information on 2-Bromothiazole-5-carboxamide, a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. Its structure, incorporating a brominated thiazole ring and a carboxamide group, makes it a valuable building block for the synthesis of more complex molecules with potential biological activity.
Core Molecular Data
The fundamental physicochemical properties of this compound are summarized below. These data are critical for experimental design, stoichiometric calculations, and analytical characterization.
| Property | Value |
| Molecular Formula | C4H3BrN2OS[1][2][3] |
| Molecular Weight | 207.05 g/mol [1][3] |
| CAS Number | 848499-31-0[1][2][3] |
Molecular Structure and Composition
The chemical structure of this compound consists of a central thiazole ring, a five-membered aromatic ring containing both sulfur and nitrogen. This core is substituted with a bromine atom at the 2-position and a carboxamide group at the 5-position. The diagram below illustrates the connectivity of its constituent chemical groups.
Hypothetical Experimental Protocol: Characterization of this compound
The following protocol outlines a standard workflow for the analytical characterization of a newly synthesized or procured batch of this compound to confirm its identity and purity.
Objective: To verify the chemical structure and assess the purity of a this compound sample.
Materials:
-
This compound sample
-
Deuterated dimethyl sulfoxide (DMSO-d6) for NMR
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mass spectrometry)
Instrumentation:
-
Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Mass Spectrometer (MS), preferably coupled to the HPLC (LC-MS)
Methodology:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Accurately weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in ~0.7 mL of DMSO-d6 in an NMR tube.
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
Process the spectra to identify characteristic peaks corresponding to the protons and carbons in the molecule. The expected ¹H NMR spectrum should show signals for the thiazole ring proton and the amide protons.
-
-
High-Performance Liquid Chromatography (HPLC) for Purity Assessment:
-
Prepare a stock solution of the sample at 1 mg/mL in methanol or acetonitrile.
-
Prepare a mobile phase, for example, a gradient of water (A) and acetonitrile (B).
-
Equilibrate a C18 reverse-phase HPLC column with the initial mobile phase conditions.
-
Inject a small volume (e.g., 5-10 µL) of the sample solution.
-
Run a gradient elution method while monitoring the eluent with a UV detector at a suitable wavelength (e.g., 254 nm).
-
The purity is determined by the relative area of the main peak in the chromatogram.
-
-
Mass Spectrometry (MS) for Molecular Weight Confirmation:
-
If using an LC-MS system, the mass spectrum can be obtained concurrently with the HPLC run.
-
Analyze the sample via electrospray ionization (ESI) in positive ion mode.
-
Look for the protonated molecular ion peak [M+H]⁺, which should correspond to the calculated molecular weight of this compound plus the mass of a proton. The isotopic pattern for bromine (approximately equal intensity for ⁷⁹Br and ⁸¹Br isotopes) should be observable.
-
Workflow Visualization
The logical flow of the experimental protocol for the characterization of this compound is depicted in the following diagram.
References
An In-depth Technical Guide to the Safe Handling of 2-Bromothiazole-5-carboxamide
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 2-Bromothiazole-5-carboxamide (CAS No. 848499-31-0). Designed for researchers, chemists, and professionals in drug development, this document synthesizes critical safety data with field-proven insights to ensure laboratory safety and experimental integrity. The guidance herein is built upon established principles of chemical hygiene and risk mitigation, drawing from data on structurally related compounds to provide a robust safety framework.
Compound Identification and Physicochemical Profile
This compound is a heterocyclic compound that serves as a valuable building block in medicinal chemistry and materials science.[1][2] Its structure, featuring a brominated thiazole ring and a carboxamide functional group, imparts specific reactivity that is useful in synthesis but also necessitates careful handling.[1][3] Understanding its fundamental properties is the first step in a comprehensive safety assessment.
| Property | Value | Source |
| CAS Number | 848499-31-0 | [4][5][6] |
| Molecular Formula | C₄H₃BrN₂OS | [4][6] |
| Molecular Weight | 207.05 g/mol | [4][6] |
| Appearance | Likely a solid (crystalline powder) | [2][7] |
| Boiling Point | 390.7 ± 15.0 °C at 760 mmHg (Predicted) | [4] |
| Storage | Store in a dry, sealed place, often refrigerated (2-8°C) | [2][4][8] |
Note: Some physical properties are extrapolated from closely related analogs like 2-Bromothiazole-5-carboxylic acid due to limited public data on the specific carboxamide.
Hazard Identification and Toxicological Assessment
While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, a robust hazard assessment can be constructed by analyzing data from structurally analogous compounds, such as 2-Bromothiazole, Ethyl 2-bromothiazole-5-carboxylate, and 2-Bromothiazole-5-carboxylic acid. The shared bromothiazole core is the primary driver of the toxicological profile.
The primary hazards associated with this class of compounds include:
-
Skin Irritation and Sensitization : May cause skin irritation and potentially an allergic skin reaction upon contact.[7][9][10]
-
Respiratory Irritation : May cause respiratory irritation if inhaled as a dust or aerosol.[10][11]
-
Acute Oral Toxicity : May be harmful if swallowed.[11]
GHS Hazard Classification Summary (Composite)
This table synthesizes GHS classifications from related bromothiazole compounds to provide a likely hazard profile for this compound.
| Hazard Class | GHS Category | Hazard Statement | Primary Analogs |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [11][12] |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction | [7][9][10] |
| Serious Eye Damage/Irritation | Category 2 / 2A | H319: Causes serious eye irritation | [10][11] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [10][11] |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed | [11] |
Causality of Hazards: The electrophilic nature of the carbon-bromine bond on the electron-deficient thiazole ring, combined with the potential for the molecule to act as a hapten, likely contributes to its irritant and sensitizing properties. The amide and thiazole nitrogen atoms can also interact with biological macromolecules, warranting a cautious approach.
Laboratory Handling and Exposure Control
A self-validating system of exposure control involves a multi-layered approach, beginning with engineering controls and supplemented by rigorous personal protective equipment (PPE) protocols.
Engineering Controls
-
Primary Containment: All weighing and handling of solid this compound must be performed within a certified chemical fume hood or a powder containment enclosure to prevent inhalation of dust.[13]
-
Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and exhausted.[9][12] Eyewash stations and safety showers must be readily accessible and tested regularly.[7][12]
Personal Protective Equipment (PPE)
The selection of PPE is critical for preventing dermal, ocular, and respiratory exposure.
| PPE Type | Specification | Rationale and Best Practices |
| Hand Protection | Nitrile or neoprene gloves | Inspect gloves for tears or punctures before use. Double-gloving is recommended for handling larger quantities. Contaminated gloves should not be allowed out of the workplace and must be removed using proper technique to avoid skin contact.[9][13] |
| Eye Protection | Chemical safety goggles | Goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards are mandatory. A face shield should be worn in addition to goggles when there is a risk of splashing.[9][12] |
| Skin/Body Protection | Flame-retardant lab coat, closed-toe shoes | A fully fastened lab coat provides a barrier against accidental spills. Do not allow contaminated work clothing to be taken home.[7][9] |
| Respiratory Protection | NIOSH/MSHA-approved respirator | A respirator with an organic vapor/acid gas cartridge and a P95 or P100 particulate filter may be required if engineering controls are insufficient or during a large spill.[9] |
Experimental Workflow Diagram
The following diagram illustrates a safe workflow for handling the compound during a typical synthetic chemistry experiment.
Caption: A logical workflow for safe experiment setup and execution.
Storage and Stability
Proper storage is crucial to maintain the integrity of this compound and prevent hazardous situations.
-
Conditions to Avoid: Keep away from heat, sparks, open flames, and strong oxidizing agents.[12][14] Avoid exposure to moisture, as some related compounds are hygroscopic.[15]
-
Storage Requirements: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][9] Refrigeration (2-8°C) is often recommended.[2] The storage area should be segregated from incompatible materials like strong bases and oxidizing agents.[7]
-
Chemical Stability: The compound is expected to be stable under recommended storage conditions.[12] Hazardous polymerization is not expected to occur.[12][15]
First Aid and Emergency Response
In the event of an exposure or spill, immediate and correct action is critical.
First Aid Measures
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration and seek immediate medical attention.[9][11]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[7][9] If skin irritation or a rash develops, seek medical advice.[9]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterward. Seek immediate medical attention.[7][9]
Spill Response Protocol
For a small spill, personnel with appropriate training and PPE can proceed with cleanup. For large spills, evacuate the area and contact emergency services.
-
Containment: Evacuate non-essential personnel. Remove all sources of ignition.[12][14]
-
Cleanup: Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand, vermiculite, or a universal binder.[12] Sweep or scoop the material into a suitable, labeled container for hazardous waste disposal.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.
-
Ventilation: Ensure the area is well-ventilated during and after the cleanup.
Emergency Response Flowchart
Caption: A flowchart for responding to accidental exposures or spills.
Disposal Considerations
Chemical waste generators must adhere to local, regional, and national hazardous waste regulations.[7][9]
-
Waste Classification: this compound and any materials contaminated with it (e.g., gloves, absorbent materials, empty containers) should be treated as hazardous waste.
-
Disposal Method: Dispose of contents and containers at an approved waste disposal plant.[7][9] Do not empty into drains or release into the environment.[9][12] The empty container may retain product residue and should be handled as hazardous.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. mdpi.com [mdpi.com]
- 4. CAS 848499-31-0 | this compound - Synblock [synblock.com]
- 5. 2-BROMO-THIAZOLE-5-CARBOXAMIDE - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 6. calpaclab.com [calpaclab.com]
- 7. fishersci.com [fishersci.com]
- 8. 2-Bromothiazole-5-carboxaldehyde 97 464192-28-7 [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. 2-Bromothiazole-5-carboxylic acid | C4H2BrNO2S | CID 2763210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. fishersci.co.uk [fishersci.co.uk]
- 13. echemi.com [echemi.com]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
An In-depth Technical Guide to 2-Bromothiazole-5-carboxamide: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromothiazole-5-carboxamide, a key heterocyclic building block, has garnered significant attention in medicinal chemistry due to its integral role in the synthesis of various pharmacologically active compounds. This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies associated with this compound. Detailed experimental protocols for the synthesis of its precursors and its conversion to the target amide are presented. While this compound primarily serves as a crucial intermediate, the broader family of thiazole-5-carboxamide derivatives has been implicated in the modulation of key signaling pathways, particularly in the context of kinase inhibition and oncology.
Introduction
The thiazole ring is a prominent scaffold in numerous biologically active molecules and approved pharmaceuticals. The unique electronic properties conferred by the sulfur and nitrogen heteroatoms allow for diverse chemical interactions, making it a privileged structure in drug design. This compound (CAS No. 848499-31-0) has emerged as a valuable intermediate for the construction of more complex molecules, particularly in the development of kinase inhibitors. Its bromine atom at the 2-position provides a reactive handle for cross-coupling reactions, while the carboxamide at the 5-position offers a site for further molecular elaboration and hydrogen bonding interactions with biological targets.
Discovery and History
The precise first synthesis of this compound is not extensively documented in readily available literature, suggesting it likely emerged as a synthetic intermediate in the broader exploration of thiazole chemistry for medicinal applications. Its history is intrinsically linked to the development of its precursors, 2-bromothiazole-5-carboxylic acid and its esters. The synthesis of thiazole-2- and thiazole-5-carboxylic acids via halogen-metal exchange reactions was a significant step forward in accessing these compounds, which were previously difficult to obtain.[1]
The importance of the thiazole-5-carboxamide moiety grew with the discovery of its utility in creating potent kinase inhibitors. Patents for processes to prepare 2-aminothiazole-5-aromatic carboxamides, which are structurally related to this compound, highlight the significance of this chemical class in the development of therapeutics for oncological and immunological disorders.[2][3] The development of efficient synthetic routes to these scaffolds, such as those used for the anti-cancer drug dasatinib, further underscored the value of intermediates like this compound.[4]
Physicochemical Properties
A summary of the available physicochemical data for this compound and its key precursors is provided in the tables below for easy comparison.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 2-Bromothiazole-5-carboxylic Acid | Ethyl 2-bromothiazole-5-carboxylate |
| CAS Number | 848499-31-0[5] | 54045-76-0[6] | 41731-83-3[7] |
| Molecular Formula | C₄H₃BrN₂OS[5] | C₄H₂BrNO₂S[6] | C₆H₆BrNO₂S[7] |
| Molecular Weight | 207.05 g/mol [5] | 208.04 g/mol [6] | 236.09 g/mol |
| Appearance | Not specified | White to pinkish crystalline powder | Pale brown liquid |
| Boiling Point | 390.7±15.0°C at 760 mmHg[5] | Not available | 216-217 °C |
| Melting Point | Not specified | 180-184 °C (dec.) | Not available |
| Storage | Dry, sealed place[5] | 0-8 °C | Room Temperature |
Experimental Protocols
Synthesis of Ethyl 2-bromothiazole-5-carboxylate
This two-step procedure starts from ethyl acetoacetate and thiourea.
Step 1: Cyclization to form Ethyl 2-aminothiazole-5-carboxylate
-
Reaction: Cyclization of ethyl acetoacetate and thiourea in the presence of a halogen.
-
Procedure: A detailed industrial-scale process has been developed for this reaction, though specific laboratory-scale procedures may vary.
Step 2: Diazotization and Bromination
-
Reaction: Conversion of the 2-amino group to a bromo group via a diazotization reaction followed by bromination.
-
Procedure: Two primary methods are reported:
-
Sodium Nitrite Method: This method is carried out at low temperatures (-5 to -10 °C) and requires a 9 mol/L sulfuric acid solution.
-
Nitrite Ester Method: This method is performed at a slightly higher temperature (around 60 °C) and does not require a strong acid.
-
-
Yield: Both methods report similar yields of approximately 68%. The overall yield for the two-step process to obtain ethyl 2-bromo-thiazole-5-carboxylate is reported to be 33.6%, indicating an ideal process for industrialization.
Synthesis of 2-Bromothiazole-5-carboxylic acid
This protocol describes the hydrolysis of the corresponding methyl ester.
-
Starting Material: 2-bromo-5-methoxycarbonylthiazole.
-
Reagents: 10% aqueous sodium hydroxide, methanol, dilute aqueous hydrochloric acid, ethyl acetate.
-
Procedure:
-
A mixture of 10 g of 2-bromo-5-methoxycarbonylthiazole, 100 ml of 10% aqueous sodium hydroxide, and 200 ml of methanol is stirred at 0°C for 5 minutes.
-
The methanol is removed in vacuo.
-
The resulting concentrate is extracted twice with ethyl acetate.
-
The remaining aqueous phase is acidified by the careful addition of dilute aqueous hydrochloric acid, leading to the formation of a precipitate.
-
The precipitate is recovered by filtration and dried under vacuum to yield 2-bromo-5-carboxythiazole.
-
Synthesis of this compound (General Procedure)
The conversion of a carboxylic acid or its ester to a primary amide is a standard organic transformation.
Method A: From 2-Bromothiazole-5-carboxylic acid
-
Reaction: Activation of the carboxylic acid followed by reaction with an ammonia source.
-
General Procedure:
-
2-Bromothiazole-5-carboxylic acid is dissolved in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).
-
A coupling agent (e.g., EDC, HOBt, or thionyl chloride to form the acid chloride) is added.
-
The reaction mixture is then treated with a source of ammonia (e.g., aqueous ammonia, ammonium chloride with a base).
-
The reaction is stirred until completion, and the product is isolated by extraction and purification.
-
Method B: From Ethyl 2-bromothiazole-5-carboxylate
-
Reaction: Direct amidation of the ester.
-
General Procedure:
-
Ethyl 2-bromothiazole-5-carboxylate is dissolved in a suitable solvent (e.g., methanol, ethanol).
-
A saturated solution of ammonia in the alcohol is added, and the mixture is heated in a sealed vessel.
-
Upon completion, the solvent is evaporated, and the crude product is purified by crystallization or chromatography.
-
Role in Medicinal Chemistry and Signaling Pathways
While this compound itself is primarily a synthetic intermediate, the broader class of thiazole-5-carboxamide derivatives has significant implications in drug discovery, particularly in the field of oncology. These scaffolds are key components of numerous kinase inhibitors.
The general workflow for utilizing this compound in the synthesis of kinase inhibitors often involves a Suzuki coupling reaction to introduce a substituted aryl or heteroaryl group at the 2-position, followed by further modifications.
Caption: Synthetic pathway from this compound to kinase inhibitors.
Derivatives of thiazole-5-carboxamide have been designed and synthesized as potent c-Met kinase inhibitors for cancer treatment.[8] The c-Met signaling pathway is crucial in cell proliferation, survival, and motility, and its dysregulation is implicated in various cancers. Inhibition of this pathway can lead to a reduction in tumor growth and metastasis.
Caption: Simplified c-Met signaling pathway and the inhibitory action of thiazole derivatives.
Conclusion
This compound stands as a testament to the enabling power of synthetic chemistry in drug discovery. While its direct biological activity is not the primary focus of research, its role as a versatile and crucial building block for the synthesis of complex, biologically active molecules, particularly kinase inhibitors, is well-established. The synthetic routes to this compound and its precursors are robust and scalable, ensuring its continued availability for research and development. Future work in this area will likely focus on the development of novel derivatives with enhanced potency and selectivity for a range of therapeutic targets, further solidifying the importance of the thiazole-5-carboxamide scaffold in medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. US8242270B2 - Process for preparing 2-aminothiazole-5-aromatic carboxamides as kinase inhibitors - Google Patents [patents.google.com]
- 3. WO2005077945A2 - Process for preparing 2-aminothiazole-5-aromatic carboxamides as kinase inhibitors - Google Patents [patents.google.com]
- 4. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CAS 848499-31-0 | this compound - Synblock [synblock.com]
- 6. 2-Bromothiazole-5-carboxylic acid | C4H2BrNO2S | CID 2763210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffold: A Technical Guide to the Research Applications of 2-Bromothiazole-5-carboxamide
Introduction: In the landscape of medicinal chemistry and drug discovery, the thiazole ring stands out as a "privileged structure," a molecular framework that is a recurring motif in a multitude of biologically active compounds.[1] Within this important class of heterocycles, 2-Bromothiazole-5-carboxamide emerges as a particularly valuable and versatile building block. Its structure, featuring a reactive bromine atom at the 2-position and a carboxamide group at the 5-position, provides strategic points for chemical modification, enabling the synthesis of diverse compound libraries for biological screening.
This technical guide offers an in-depth exploration of the potential applications of this compound in research. We will delve into its role as a key intermediate in the synthesis of novel therapeutic agents, summarize key biological activities of its derivatives, provide detailed experimental protocols, and visualize the synthetic and logical workflows that underscore its importance for researchers, scientists, and drug development professionals.
Synthetic Utility and Chemical Reactivity
This compound and its closely related precursors, such as the corresponding ethyl ester, are key intermediates in organic synthesis.[2][3] The core value of this scaffold lies in its reactivity. The bromine atom at the C2 position is an excellent leaving group, making it amenable to a variety of cross-coupling reactions. This allows for the facile introduction of diverse aryl, heteroaryl, and alkyl substituents, which is fundamental to structure-activity relationship (SAR) studies.
One of the most powerful transformations is the Suzuki coupling reaction, where the bromo-thiazole is reacted with a boronic acid or ester in the presence of a palladium catalyst to form a new carbon-carbon bond.[3][4] This reaction is widely used to synthesize complex molecules, including the anti-gout drug Febuxostat, which is derived from the related ethyl 2-bromothiazole-5-carboxylate.[3] Additionally, the carboxamide group at the C5 position can be modified, although it is often a crucial pharmacophoric element itself, participating in key hydrogen bonding interactions with biological targets.
References
An In-depth Technical Guide to 2-Bromothiazole-5-carboxamide Derivatives and Analogs for Drug Discovery Professionals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-bromothiazole-5-carboxamide derivatives and their analogs, a class of heterocyclic compounds that has garnered significant interest in medicinal chemistry due to their diverse and potent biological activities. This document outlines their synthesis, summarizes their biological effects with quantitative data, provides detailed experimental protocols for key assays, and illustrates their mechanisms of action through signaling pathway diagrams.
Core Synthesis Strategies
The synthesis of this compound derivatives typically originates from the construction of the core thiazole ring, followed by functionalization. A prevalent and efficient method for creating the 2-aminothiazole scaffold is the Hantzsch thiazole synthesis.
A common synthetic route involves the reaction of an α-haloketone with a thiourea derivative. For instance, the synthesis of ethyl 2-bromothiazole-5-carboxylate can be achieved through a multi-step process starting from ethyl acetoacetate and thiourea, which undergo cyclization, followed by diazotization and bromination of the resulting amino group.[1] This ethyl ester serves as a versatile intermediate for the synthesis of various pharmaceuticals, including anti-inflammatory and antimicrobial agents.[2]
Another key synthetic strategy focuses on the preparation of 2-aminothiazole-5-carboxamides. This can be achieved by the chemoselective α-bromination of β-ethoxyacrylamide, followed by a one-pot reaction with thiourea.[3] This method has been successfully applied to the synthesis of the anti-cancer drug dasatinib.[3] Modifications at the 2-amino position are often performed to explore structure-activity relationships (SAR). For example, N-acylation of the 2-amino group can be achieved using various acyl chlorides or by coupling with carboxylic acids.
Biological Activities and Therapeutic Potential
Derivatives of this compound have demonstrated a wide spectrum of pharmacological activities, positioning them as promising candidates for drug development in various therapeutic areas.
Anticancer Activity
The 2-aminothiazole scaffold is a well-established pharmacophore in oncology.[4] Analogs of this compound have shown significant antiproliferative activity against various cancer cell lines. For instance, a series of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives were designed based on the structure of the tyrosine kinase inhibitor, dasatinib.[5] One such derivative, N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide, exhibited potent antiproliferative activity against human K562 leukemia cells, comparable to dasatinib.[5][6] However, its activity was less pronounced against mammary (MCF-7, MDA-MB 231) and colon (HT-29) carcinoma cells, highlighting the importance of the pyrimidin-4-ylamino core of dasatinib for broader anti-tumor activity.[5]
Table 1: Anticancer Activity of Selected 2-Aminothiazole-5-carboxamide Derivatives
| Compound ID | Cell Line | IC50 (µM) | Reference |
| Dasatinib | K562 | < 1 | [5] |
| MDA-MB 231 | < 1 | [5] | |
| MCF-7 | < 1 | [5] | |
| HT-29 | < 1 | [5] | |
| 6d * | K562 | Comparable to Dasatinib | [5] |
| MDA-MB 231 | Inactive | [5] | |
| MCF-7 | 20.2 | [5] | |
| HT-29 | 21.6 | [5] |
*Compound 6d: N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide
Antimicrobial Activity
The thiazole nucleus is a key component in many antimicrobial agents.[4] The incorporation of a bromine atom into the thiazole ring has been shown to enhance antimicrobial potency.[4] Derivatives of 2-aminothiazole have demonstrated efficacy against both bacterial and fungal pathogens.[4] The proposed mechanism for their antibacterial action involves the inhibition of essential microbial enzymes like MurB, which is involved in the synthesis of the bacterial cell wall.[4] For their antifungal activity, inhibition of lanosterol 14α-demethylase (CYP51) is a likely mechanism.[4]
Table 2: Antimicrobial Activity of Selected 2-Aminothiazole Derivatives
| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| N-Oxazolyl- and N-Thiazolylcarboxamides | Mycobacterium tuberculosis H37Ra | 3.13 | [4] |
| 2-(N-allyl)-5-(2-pyrazolin-3-yl)-thiazole derivatives | Streptococcus pneumoniae | 0.03–7.81 | [4] |
Antioxidant Activity
Recent studies have explored the antioxidant potential of thiazole-carboxamide derivatives.[7][8] A series of synthesized derivatives were evaluated for their ability to scavenge DPPH free radicals.[7][8] Several compounds exhibited potent antioxidant activity, with IC50 values outperforming the standard antioxidant, Trolox.[7][8]
Table 3: Antioxidant Activity of Selected Thiazole-carboxamide Derivatives
| Compound ID | DPPH Scavenging IC50 (µM) | Reference |
| Trolox (Standard) | 3.10 ± 0.92 | [7][8] |
| LMH6 | 0.185 ± 0.049 | [7][8] |
| LMH7 | 0.221 ± 0.059 | [7][8] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the evaluation of this compound derivatives.
General Synthesis of 2-Amino-N-Aryl-Thiazole-5-Carboxamides
This protocol describes a method for synthesizing the core 2-aminothiazole-5-carboxamide structure.
-
Synthesis of β-ethoxyacrylamide: Couple β-ethoxy acryloyl chloride with the desired aniline in tetrahydrofuran (THF) using pyridine as a base.
-
Thiazole Ring Formation: Subject the resulting N-aryl β-ethoxy acrylamide to NBS (N-bromosuccinimide)-mediated thiazole formation in a mixture of dioxane and water.
-
Cyclization: Add thiourea to the reaction mixture and heat to effect ring closure, yielding the desired 2-aminothiazole-5-carboxamide.[3]
Antiproliferative Assay (MTT Assay)
This assay is used to assess the cytotoxic effect of the compounds on cancer cell lines.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.
DPPH Radical Scavenging Assay
This assay measures the antioxidant capacity of the compounds.
-
Reaction Mixture Preparation: Prepare a solution of the test compound in a suitable solvent (e.g., methanol). Add this solution to a solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in the same solvent.
-
Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the decrease in absorbance at 517 nm against a blank.
-
Scavenging Activity Calculation: Calculate the percentage of DPPH radical scavenging activity.
-
IC50 Determination: Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.[7][8]
Signaling Pathways and Mechanisms of Action
The biological effects of this compound derivatives are exerted through their interaction with specific molecular targets and modulation of key signaling pathways.
Inhibition of Checkpoint Kinase 1 (Chk1)
Some 2-pyridylamino-thiazole derivatives have been identified as potent ATP-competitive inhibitors of Chk1.[9] Chk1 is a crucial serine/threonine kinase involved in the DNA damage response pathway. Its inhibition can sensitize cancer cells to DNA-damaging agents.
Caption: Inhibition of the Chk1 signaling pathway by 2-bromothiazole derivatives.
General Experimental Workflow for Drug Discovery
The process of identifying and developing novel this compound derivatives as therapeutic agents typically follows a structured workflow.
Caption: A typical workflow for the discovery and development of novel drug candidates.
This technical guide provides a solid foundation for researchers and drug development professionals working with this compound derivatives. The diverse biological activities and the amenability of the core structure to chemical modification make this class of compounds a rich area for further investigation and the development of novel therapeutics.
References
- 1. Page loading... [guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies | PLOS One [journals.plos.org]
- 8. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Spectroscopic Profile of 2-Bromothiazole-5-carboxamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 2-Bromothiazole-5-carboxamide. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering crucial data for its identification, characterization, and application in research and drug development.
Spectroscopic Data Summary
The structural integrity and purity of this compound can be confirmed through the analysis of its characteristic spectroscopic data. While publicly accessible raw spectral data is limited, information from chemical suppliers and spectral databases provides the basis for the expected analytical profile of this compound. The following tables summarize the anticipated quantitative data for its 1H NMR, 13C NMR, IR, and Mass spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound.
Table 1: Predicted 1H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.3 - 8.5 | s | 1H | Thiazole H-4 |
| ~7.5 - 8.0 (broad) | s | 1H | Amide -NH |
| ~7.0 - 7.5 (broad) | s | 1H | Amide -NH |
Note: Chemical shifts are referenced to tetramethylsilane (TMS) at δ 0.00 ppm. The amide protons may exhibit broad signals and their chemical shifts can be concentration and solvent dependent.
Table 2: Predicted 13C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~160 - 165 | C=O (Carboxamide) |
| ~145 - 150 | C-2 (Thiazole, C-Br) |
| ~140 - 145 | C-5 (Thiazole, C-CONH2) |
| ~120 - 125 | C-4 (Thiazole, C-H) |
Note: Chemical shifts are referenced to TMS at δ 0.00 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule. A Transmission IR spectrum of this compound is noted as being available in the Wiley SmartSpectra IR Database[1].
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm-1) | Intensity | Assignment |
| ~3400 - 3200 | Strong, Broad | N-H stretch (Amide) |
| ~1680 - 1650 | Strong | C=O stretch (Amide I) |
| ~1620 - 1580 | Medium | N-H bend (Amide II) |
| ~1550 - 1450 | Medium | C=N and C=C stretch (Thiazole ring) |
| ~700 - 600 | Medium-Strong | C-Br stretch |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. ChemicalBook indicates the availability of mass spectrometry data for this compound[2].
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 207/209 | ~100 / ~98 | [M]+ / [M+2]+ (Molecular ion peak, bromine isotope pattern) |
| 191/193 | Variable | [M-NH2]+ |
| 163/165 | Variable | [M-CONH2]+ |
| 128 | Variable | [M-Br]+ |
Note: The presence of a bromine atom results in a characteristic M/M+2 isotopic pattern with approximately equal intensity.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above.
NMR Spectroscopy
A sample of this compound is dissolved in a deuterated solvent (e.g., DMSO-d6 or CDCl3) containing a small amount of tetramethylsilane (TMS) as an internal standard. 1H and 13C NMR spectra are recorded on a high-resolution NMR spectrometer.
FT-IR Spectroscopy
The IR spectrum is typically obtained using a Fourier Transform Infrared (FT-IR) spectrometer. A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
Mass Spectrometry
Mass spectral data is acquired using a mass spectrometer, typically with an electron ionization (EI) or electrospray ionization (ESI) source. The sample is introduced into the instrument, ionized, and the resulting ions are separated based on their mass-to-charge ratio.
Workflow for Spectroscopic Analysis
The logical workflow for the complete spectroscopic characterization of this compound is illustrated in the following diagram.
Caption: Workflow for the spectroscopic analysis of this compound.
References
An In-depth Technical Guide to the Predicted Mass Spectrometry Fragmentation Pattern of 2-Bromothiazole-5-carboxamide
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides a detailed theoretical framework for the mass spectrometry fragmentation of 2-Bromothiazole-5-carboxamide. The predictions are based on established principles of mass spectrometry and the known fragmentation patterns of related chemical structures, including thiazoles and aromatic amides. This guide is intended to serve as a reference for the identification and structural elucidation of this compound and its analogs in mass spectrometry analyses.
Predicted Fragmentation Pattern
The mass spectrum of this compound is expected to be characterized by a prominent molecular ion peak with a distinctive isotopic pattern due to the presence of a bromine atom. The fragmentation is likely to be driven by cleavages at the amide group and within the thiazole ring, influenced by the stability of the resulting fragments.
Primary fragmentation pathways are predicted to involve:
-
Alpha-cleavage at the carbonyl group, leading to the loss of the amino group.
-
Cleavage of the amide bond , resulting in the formation of a stable acylium ion.
-
Loss of carbon monoxide (CO) from the acylium ion.
-
Fission of the thiazole ring , a common fragmentation route for this heterocyclic system.
The presence of bromine (with its two major isotopes, 79Br and 81Br, in nearly equal abundance) will result in characteristic M+2 isotope peaks for all bromine-containing fragments, which is a key diagnostic feature.
Data Presentation: Predicted Fragment Ions
The following table summarizes the predicted major fragment ions for this compound, their likely origin, and their theoretical mass-to-charge ratios (m/z).
| Predicted Fragment Ion | Proposed Structure | m/z (79Br) | m/z (81Br) | Origin of Fragment |
| [M]+• | This compound | 207 | 209 | Molecular Ion |
| [M - NH2]+ | 2-Bromothiazole-5-carbonyl | 191 | 193 | α-cleavage at the amide |
| [M - CONH2]+ | 2-Bromothiazole | 163 | 165 | Cleavage of the C-C bond between the ring and carbonyl group |
| [Thiazole-ring-fragment]+ | C2HNS+ | 58 | - | Ring fragmentation |
| [Thiazole-ring-fragment+Br]+ | C2HNSBr+ | 137 | 139 | Ring fragmentation |
| [M - Br]+ | Thiazole-5-carboxamide | 128 | - | Loss of Bromine radical |
| [M - CO - NH2]+ | 2-Bromothiazole cation | 163 | 165 | Loss of CO from [M-NH2]+ |
Experimental Protocols
While a specific experimental protocol for this compound is not available in the literature, a general methodology for the analysis of similar small molecules by mass spectrometry is provided below.
3.1 Sample Preparation
-
Dissolution: Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol, acetonitrile).
-
Dilution: Serially dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent.
-
Matrix (for MALDI): If using Matrix-Assisted Laser Desorption/Ionization, co-crystallize the analyte solution with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) on the target plate.
3.2 Mass Spectrometry Analysis
-
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is a suitable choice for this molecule due to the presence of nitrogen atoms that can be readily protonated. Electron ionization (EI) could also be used and would likely induce more extensive fragmentation.
-
Mass Range: Scan from m/z 50 to 500 to ensure capture of the molecular ion and all relevant fragment ions.
-
Collision Energy (for MS/MS): For tandem mass spectrometry (MS/MS) experiments, a collision energy ramp from 10 to 40 eV should be employed to induce fragmentation and observe the daughter ions.
-
Data Acquisition: Acquire data in both full scan mode to observe the molecular ion and in MS/MS mode to elucidate fragmentation pathways.
Visualization of Predicted Fragmentation Pathways
The following diagrams, generated using the DOT language, illustrate the predicted fragmentation pathways of this compound.
An In-depth Technical Guide to the FTIR Spectral Analysis of 2-Bromothiazole-5-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectral analysis of 2-Bromothiazole-5-carboxamide, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the expected vibrational frequencies, experimental protocols for sample analysis, and a plausible synthetic pathway.
Molecular Structure and Functional Groups
This compound is a substituted thiazole derivative containing a bromine atom at the 2-position and a carboxamide group at the 5-position. The key functional groups that give rise to characteristic infrared absorption bands are:
-
Thiazole Ring: A five-membered aromatic heterocycle containing sulfur and nitrogen.
-
Carboxamide: A functional group consisting of a carbonyl group bonded to a nitrogen atom (-CONH₂).
-
Carbon-Bromine Bond: A single bond between a carbon atom of the thiazole ring and a bromine atom.
-
Amine N-H Bonds: Present in the primary amide group.
-
Aromatic C-H Bond: The hydrogen atom attached to the thiazole ring.
Predicted FTIR Spectral Data
The following table summarizes the expected characteristic infrared absorption bands for this compound based on the analysis of its functional groups and data from related compounds. The exact position of the peaks can vary depending on the sample preparation method and the physical state of the compound.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Asymmetric & Symmetric Stretching | Primary Amide (-NH₂) | 3170 - 3500 (typically two bands) | Medium |
| Aromatic C-H Stretching | Thiazole Ring | 3000 - 3100 | Medium to Weak |
| C=O Stretching (Amide I band) | Carboxamide | 1630 - 1690 | Strong |
| N-H Bending (Amide II band) | Primary Amide (-NH₂) | 1590 - 1650 | Medium to Strong |
| C=N Stretching | Thiazole Ring | ~1600 | Medium |
| C=C Stretching | Thiazole Ring | 1400 - 1550 | Medium |
| C-N Stretching | Thiazole Ring & Amide | 1200 - 1400 | Medium |
| C-Br Stretching | Bromo-thiazole | 515 - 690 | Medium to Strong |
Experimental Protocols
Synthesis of this compound
Method A: From 2-Bromothiazole-5-carboxylic acid
This method involves the activation of the carboxylic acid followed by reaction with ammonia.
-
Step 1: Activation of the Carboxylic Acid. 2-bromothiazole-5-carboxylic acid can be converted to a more reactive acyl chloride. To a solution of 2-bromothiazole-5-carboxylic acid in an inert solvent (e.g., dichloromethane or toluene), a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) is added, often with a catalytic amount of dimethylformamide (DMF). The reaction is typically stirred at room temperature or with gentle heating until the evolution of gas ceases. The excess chlorinating agent and solvent are then removed under reduced pressure to yield the crude 2-bromothiazole-5-carbonyl chloride.
-
Step 2: Amidation. The crude acyl chloride is dissolved in an anhydrous aprotic solvent (e.g., tetrahydrofuran or dichloromethane) and cooled in an ice bath. A solution of ammonia in an appropriate solvent (e.g., dioxane or methanol) or aqueous ammonia is added dropwise with stirring. The reaction mixture is allowed to warm to room temperature and stirred for several hours. Upon completion, the solvent is evaporated, and the residue is treated with water. The solid product, this compound, is collected by filtration, washed with water, and can be purified by recrystallization.
Method B: From Ethyl 2-bromothiazole-5-carboxylate
This method involves the direct reaction of the ester with ammonia.
-
A solution of ethyl 2-bromothiazole-5-carboxylate in a suitable solvent such as methanol or ethanol is placed in a pressure vessel.[1][2] A concentrated solution of ammonia in methanol is added, and the vessel is sealed. The mixture is heated to a temperature typically ranging from 80 to 120 °C for several hours. After cooling, the solvent and excess ammonia are removed under reduced pressure. The resulting solid is then triturated with a non-polar solvent like hexane to remove any unreacted ester, and the pure this compound is collected by filtration.
References
Methodological & Application
Application Notes: Suzuki Coupling Protocol for the Synthesis of 2-Arylthiazole-5-carboxamides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This application note provides a detailed protocol for the Suzuki coupling of 2-bromothiazole-5-carboxamide with various arylboronic acids. The thiazole-5-carboxamide scaffold is a key structural motif in numerous pharmaceutically active compounds. The ability to introduce diverse aryl groups at the 2-position of the thiazole ring via this methodology offers a powerful tool for the synthesis of compound libraries for drug discovery and development. A notable application of a similar transformation is in the synthesis of the anti-gout medication Febuxostat, which involves the Suzuki coupling of ethyl 2-bromothiazole-5-carboxylate[1].
Principle of the Reaction
The Suzuki coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound, such as a boronic acid or its ester, with an organic halide or triflate in the presence of a base. The catalytic cycle consists of three primary steps:
-
Oxidative Addition: The active palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) intermediate.
-
Transmetalation: The aryl group from the boronic acid is transferred to the palladium(II) complex, a process facilitated by the base.
-
Reductive Elimination: The coupled product, 2-arylthiazole-5-carboxamide, is formed, and the palladium(0) catalyst is regenerated, allowing the catalytic cycle to continue.
Experimental Protocols
This section provides a general and a more specific protocol for the Suzuki coupling of this compound.
General Protocol:
A variety of palladium catalysts, ligands, bases, and solvents can be employed for the Suzuki coupling of heteroaryl bromides. The choice of conditions can significantly impact the reaction yield and purity of the product. Below is a generalized procedure that can be optimized for specific substrates.
Materials:
-
This compound
-
Arylboronic acid or arylboronic acid pinacol ester (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF, THF/water mixtures)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried reaction vessel, add this compound, the arylboronic acid, the base, and the palladium catalyst (and ligand, if separate).
-
Seal the vessel and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for 2-24 hours.
-
Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Specific Protocol Example:
This protocol is adapted from procedures for structurally related 2-bromothiazole derivatives and general Suzuki coupling best practices.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
Procedure:
-
In a 25 mL Schlenk flask, combine this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate the flask and backfill with argon. Repeat this cycle three times.
-
Add tetrakis(triphenylphosphine)palladium(0) to the flask.
-
Add the degassed 1,4-dioxane and water mixture (4:1 v/v).
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 12-18 hours).
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-arylthiazole-5-carboxamide.
Data Presentation
The following table summarizes typical reaction conditions for the Suzuki coupling of various brominated five-membered heterocycles, which can serve as a guide for optimizing the reaction of this compound.
| Substrate | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Ethyl 2-bromothiazole-5-carboxylate | 3-Cyano-4-isobutoxyphenylboronic acid pinacol ester | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified[1] |
| 5-Bromo-2-chlorobenzo[d]thiazole | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/H₂O | 100 | 12 | 85 |
| 5-Bromo-2-chlorobenzo[d]thiazole | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2.5) | SPhos (5) | Cs₂CO₃ (2) | 1,4-Dioxane | 90 | 8 | 92 |
| 2-Bromo-5-(2-ethylhexyl)thiophene | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 90 | 16 | ~80-95 |
| 5-Bromothiophene-2-carboxamide derivative | Various arylboronic acids | Pd(dppf)Cl₂ (5) | - | Na₂CO₃ (2) | DMF | 100 | 12 | 57-68[2] |
Visualizations
Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
References
Application Notes and Protocols for Amide Bond Formation with 2-Bromothiazole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromothiazole-5-carboxylic acid is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug development. Its derivatives have shown promise as potent inhibitors of various biological targets, including Nicotinamide Phosphoribosyltransferase (NAMPT) and Histone Deacetylases (HDACs), which are implicated in cancer and inflammatory diseases. The formation of an amide bond at the 5-position of the thiazole ring is a key step in the synthesis of these bioactive molecules. This document provides detailed application notes and experimental protocols for the efficient coupling of 2-bromothiazole-5-carboxylic acid with a range of primary and secondary amines using common and effective coupling reagents.
General Considerations for Amide Bond Formation
The direct reaction between a carboxylic acid and an amine to form an amide bond is typically a slow and unfavorable process, requiring high temperatures. Therefore, the use of coupling reagents to activate the carboxylic acid is standard practice for efficient amide synthesis under mild conditions. The choice of coupling reagent, base, and solvent can significantly impact the reaction yield and purity of the final product. Key factors to consider include the steric and electronic properties of the amine, potential side reactions, and the desired scale of the synthesis.
Comparative Data for Common Coupling Methods
The following table summarizes typical reaction conditions and expected yields for the amide bond formation between 2-bromothiazole-5-carboxylic acid and various amines using different coupling reagents. These values are intended as a guide and may require optimization for specific substrates.
| Coupling Reagent/System | Amine Example | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| HATU | Aniline | DIPEA | DMF | 2 - 6 | RT | 85 - 95 |
| Benzylamine | DIPEA | DMF | 2 - 4 | RT | 90 - 98 | |
| Morpholine | DIPEA | DMF | 3 - 8 | RT | 80 - 92 | |
| EDCI / HOBt | Aniline | DIPEA | DCM/DMF | 12 - 24 | RT | 70 - 85 |
| Benzylamine | DIPEA | DCM | 12 - 18 | RT | 75 - 90 | |
| Morpholine | DIPEA | DCM/DMF | 16 - 24 | RT | 65 - 80 |
Note: HATU = 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate; EDCI = N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride; HOBt = Hydroxybenzotriazole; DIPEA = N,N-Diisopropylethylamine; DMF = N,N-Dimethylformamide; DCM = Dichloromethane; RT = Room Temperature. Yields are approximate and can vary based on the specific amine and reaction scale.
Experimental Protocols
Protocol 1: Amide Coupling using HATU
This protocol describes a general procedure for the efficient synthesis of 2-bromothiazole-5-carboxamides using the highly effective coupling reagent HATU.
Materials:
-
2-Bromothiazole-5-carboxylic acid
-
Amine (primary or secondary)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a solution of 2-bromothiazole-5-carboxylic acid (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add HATU (1.2 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-8 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 2-bromothiazole-5-carboxamide.
Protocol 2: Amide Coupling using EDCI/HOBt
This protocol provides a cost-effective and widely used method for amide bond formation utilizing EDCI in combination with HOBt to suppress racemization and improve efficiency.
Materials:
-
2-Bromothiazole-5-carboxylic acid
-
Amine (primary or secondary)
-
EDCI (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride)
-
HOBt (Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DCM (Dichloromethane) or DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware for workup and purification
Procedure:
-
Dissolve 2-bromothiazole-5-carboxylic acid (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq) in anhydrous DCM or DMF.
-
Add DIPEA (2.5 eq) to the mixture and stir at room temperature.
-
Add EDCI (1.2 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the progress by TLC or LC-MS.
-
After completion, dilute the mixture with ethyl acetate.
-
Wash the organic layer with 1 M HCl (2x), saturated aqueous sodium bicarbonate solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.
Visualizations
Experimental Workflow for Amide Bond Formation
The following diagram illustrates the general workflow for the synthesis of 2-bromothiazole-5-carboxamides.
Caption: General workflow for the synthesis of 2-bromothiazole-5-carboxamides.
Signaling Pathway Inhibition by this compound Derivatives
Amides derived from 2-bromothiazole-5-carboxylic acid have been identified as inhibitors of NAMPT and HDACs, key enzymes in cellular metabolism and gene regulation, respectively. The following diagram illustrates the points of intervention of these inhibitors in their respective pathways.
Caption: Inhibition of NAMPT and HDAC signaling pathways by this compound derivatives.
Application Notes and Protocols for 2-Bromothiazole-5-carboxamide in Anticancer Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols regarding the use of 2-Bromothiazole-5-carboxamide as a versatile starting material in the synthesis of anticancer drugs, with a particular focus on the development of kinase inhibitors.
Introduction: The Thiazole Scaffold in Oncology
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including a variety of anticancer agents. Its unique electronic properties and ability to form key hydrogen bonds and other interactions with biological targets make it an attractive moiety for the design of enzyme inhibitors. This compound, in particular, serves as a valuable building block, allowing for diverse functionalization at the 2-position through cross-coupling reactions to generate libraries of potential drug candidates.
Synthetic Pathways and Protocols
The primary synthetic strategy for utilizing this compound involves the substitution of the bromine atom at the 2-position. This is typically achieved through palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination or the Suzuki coupling, which allow for the introduction of a wide range of amino or aryl substituents, respectively.
General Synthetic Scheme
A generalized synthetic route for the preparation of 2-substituted-thiazole-5-carboxamide derivatives from this compound is depicted below. This pathway is exemplified by the synthesis of a key intermediate for a potent kinase inhibitor.
Caption: General synthetic pathway from this compound.
Experimental Protocol: Synthesis of a 2-Aminothiazole-5-carboxamide Intermediate
This protocol describes a plausible method for the synthesis of a 2-aminothiazole-5-carboxamide derivative, a key intermediate in the synthesis of various kinase inhibitors, including analogs of Dasatinib.
Reaction: Buchwald-Hartwig Amination of this compound.
Materials:
-
This compound
-
Substituted aniline (e.g., 2-chloro-6-methylaniline)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos)
-
Base (e.g., Cs₂CO₃)
-
Anhydrous solvent (e.g., Dioxane or Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 eq), the substituted aniline (1.2 eq), Cs₂CO₃ (2.0 eq), Pd₂(dba)₃ (0.05 eq), and Xantphos (0.1 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous dioxane via syringe.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-N-(substituted)-thiazole-5-carboxamide.
Application in the Synthesis of CDK4/6 Inhibitors
Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the cell cycle, and their inhibition has emerged as a successful therapeutic strategy in certain cancers, particularly HR+/HER2- breast cancer. The 2-aminothiazole-5-carboxamide scaffold is a core component of several potent and selective CDK4/6 inhibitors.
Mechanism of Action of CDK4/6 Inhibitors
CDK4/6 inhibitors function by blocking the phosphorylation of the Retinoblastoma (Rb) protein. This prevents the release of the E2F transcription factor, which is necessary for the transcription of genes required for the G1 to S phase transition in the cell cycle. The net result is a G1 cell cycle arrest and inhibition of tumor cell proliferation.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Bromothiazole-5-carboxamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the palladium-catalyzed cross-coupling of 2-bromothiazole-5-carboxamide. This versatile building block is of significant interest in medicinal chemistry and materials science, as the thiazole-5-carboxamide moiety is a key pharmacophore in numerous biologically active compounds, including the anti-cancer drug Dasatinib. The protocols outlined herein cover a range of powerful cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and Stille couplings, enabling the synthesis of a diverse library of substituted thiazole derivatives.
Introduction to Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods in modern organic synthesis for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds. The general catalytic cycle for these reactions involves the oxidative addition of an organic halide to a palladium(0) complex, followed by transmetalation with an organometallic reagent (for C-C couplings) or coordination and deprotonation of an amine (for C-N couplings), and concluding with reductive elimination to yield the desired product and regenerate the palladium(0) catalyst.
The this compound core presents a valuable scaffold for derivatization. The bromine atom at the 2-position is amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse functionalities. The carboxamide at the 5-position can modulate the electronic properties of the thiazole ring and provides a handle for further synthetic modifications or for establishing key interactions with biological targets.
Data Presentation: Representative Reaction Conditions and Yields
The following tables summarize representative quantitative data for various palladium-catalyzed cross-coupling reactions of 2-bromothiazole derivatives. While specific data for this compound is limited in the literature, the data presented for analogous substrates provide a strong starting point for reaction optimization.
Table 1: Suzuki-Miyaura Coupling of 2-Bromothiazole Derivatives with Boronic Acids
| Entry | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/Ethanol/H₂O | 100 | 12 | 75-85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 95 | 18 | 80-90 |
| 3 | 3-Chlorophenylboronic acid | Pd(OAc)₂ (3) | XPhos (6) | Cs₂CO₃ | DMF | 110 | 24 | 65-75 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ | DME/H₂O | 80 | 12 | 85-95 |
Table 2: Buchwald-Hartwig Amination of 2-Bromothiazole Derivatives
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 16 | 80-90 |
| 2 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 20 | 70-85 |
| 3 | n-Butylamine | Pd(OAc)₂ (3) | RuPhos (6) | K₃PO₄ | Toluene | 100 | 18 | 75-88 |
| 4 | Indole | PdCl₂(dppf) (5) | - | K₂CO₃ | DMF | 120 | 24 | 60-75 |
Table 3: Sonogashira Coupling of 2-Bromothiazole Derivatives with Terminal Alkynes
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | THF | 60 | 12 | 85-95 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | DIPA | DMF | 70 | 16 | 80-90 |
| 3 | 1-Heptyne | Pd(OAc)₂ (2) | CuI (4) | Et₃N | Toluene | 80 | 10 | 75-85 |
| 4 | Propargyl alcohol | PdCl₂(dppf) (4) | CuI (8) | Piperidine | Acetonitrile | 50 | 24 | 70-80 |
Experimental Protocols
The following are detailed, generalized protocols for the palladium-catalyzed cross-coupling of this compound. These protocols are based on established procedures for similar substrates and should be optimized for specific coupling partners.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask or microwave vial, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the reaction vessel with an inert gas (repeat three times).
-
Add the palladium catalyst to the reaction mixture.
-
Add the degassed solvent via syringe.
-
Stir the reaction mixture at 80-110 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
This protocol outlines a general method for the amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%)
-
Phosphine ligand (e.g., Xantphos, 2-6 mol%)
-
Base (e.g., NaOtBu, 1.5-2.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Schlenk flask
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add the palladium catalyst and the phosphine ligand.
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous, degassed solvent.
-
Add this compound, the amine, and the base.
-
Heat the reaction mixture with stirring at 90-120 °C for 16-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 3: Sonogashira Coupling
This protocol provides a general procedure for the coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-2.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 3-10 mol%)
-
Amine base (e.g., Et₃N or DIPA, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
Schlenk flask
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous, degassed solvent and the amine base.
-
Add the terminal alkyne dropwise with stirring.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and filter through a pad of Celite®, washing with an organic solvent.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Catalytic Cycles and Experimental Workflow
The following diagrams illustrate the fundamental catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, along with a generalized experimental workflow.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Bromothiazole-5-carboxamide with Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds. In the realm of medicinal chemistry and drug development, the thiazole carboxamide scaffold is a privileged structure present in numerous biologically active molecules. The functionalization of this core, particularly at the 2-position, through the introduction of diverse aryl and heteroaryl groups via Suzuki-Miyaura coupling, is a key strategy for the generation of novel chemical entities with potential therapeutic applications. This document provides detailed application notes and a generalized experimental protocol for the palladium-catalyzed Suzuki-Miyaura coupling of 2-Bromothiazole-5-carboxamide with various boronic acids.
The reaction involves the coupling of this compound with an organoborane, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity of the desired 2-arylthiazole-5-carboxamide product. While specific literature for the Suzuki-Miyaura coupling of this compound is limited, the protocols and data presented herein are compiled from established procedures for structurally analogous heteroaryl bromides and serve as a robust starting point for reaction optimization.
Data Presentation: Reaction Conditions for Analogous Heterocyclic Systems
Due to the limited availability of specific data for this compound, the following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of structurally related bromo-heterocycles. This information can guide the optimization of reaction conditions for the target substrate.
| Entry | Bromo-heterocycle | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 5-Bromo-1,3,4-thiadiazole-2-carboxylic acid ethyl ester | (4-Methoxyphenyl)boronic acid | Pd(OAc)₂ (5) | Xantphos (10) | N-Methylmorpholine (3) | Dioxane | 100 | 12 | >90 | [1] |
| 2 | 2-Amino-5-bromo-4-t-butylthiazole | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 100 | 12 | Not specified | [2] |
| 3 | 4-(5-Bromothiophen-2-yl)-2-methyl-1,3-thiazole | Phenylboronic acid | Benzothiazole-based Pd(II)-precatalyst (1) | - | Cs₂CO₃ (2) | DMF | 160 (MW) | 0.5 | 80 | [3] |
| 4 | 2-Bromobenzothiazole | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/EtOH/H₂O | Reflux | 48 | High | [4] |
| 5 | 2-Acetyl-5-bromothiophene | (4-Fluorophenyl)boronic acid | Benzothiazole-based Pd(II)-precatalyst (0.25) | - | KOH (2) | H₂O | 160 (MW) | 0.5 | 95 | [3] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for a general Suzuki-Miyaura cross-coupling reaction of this compound with an arylboronic acid. This protocol is a starting point and may require optimization for specific substrates.
Materials
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if required, e.g., XPhos, SPhos, P(t-Bu)₃) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, DMF, toluene, with or without water)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment (e.g., silica gel for column chromatography)
General Procedure
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (e.g., K₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1, to achieve a concentration of ~0.1 M) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired 2-arylthiazole-5-carboxamide.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis of 2-arylthiazole-5-carboxamides via Suzuki-Miyaura coupling.
Caption: A step-by-step workflow for the Suzuki-Miyaura coupling.
References
- 1. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]
- 3. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of some benzo[d]thiazole derivatives via Suzuki cross-coupling reaction | HPU2 Journal of Science: Natural Sciences and Technology [sj.hpu2.edu.vn]
Application Notes and Protocols for 2-Bromothiazole-5-carboxamide as a Synthetic Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromothiazole-5-carboxamide is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The thiazole ring is a privileged scaffold present in numerous biologically active compounds, including a variety of FDA-approved drugs. The strategic placement of a bromine atom at the 2-position and a carboxamide group at the 5-position offers two reactive handles for diverse chemical modifications. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, allowing for the introduction of various aryl, heteroaryl, or alkyl substituents. The carboxamide group provides a site for further functionalization or can act as a key pharmacophoric element.
These application notes provide an overview of the utility of this compound in synthetic chemistry, with a focus on its application in the synthesis of biologically active molecules. Detailed experimental protocols for key transformations are provided to enable researchers to effectively utilize this building block in their synthetic endeavors.
Key Applications in Drug Discovery and Organic Synthesis
This compound and its derivatives are pivotal intermediates in the synthesis of a range of therapeutic agents. The thiazole moiety is a bioisostere for various functional groups and can engage in crucial hydrogen bonding and hydrophobic interactions with biological targets.
1. Kinase Inhibitors: The 2-aminothiazole-5-carboxamide core is a well-established scaffold for the development of potent kinase inhibitors. A prominent example is the multi-targeted tyrosine kinase inhibitor Dasatinib , used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL). While the synthesis of Dasatinib itself starts from a 2-aminothiazole derivative, this compound can serve as a precursor to a wide array of analogs by first performing a Suzuki coupling, followed by amination or other transformations at the 2-position.
2. Antimicrobial and Anti-inflammatory Agents: The thiazole nucleus is a common feature in compounds exhibiting antimicrobial and anti-inflammatory properties. The ability to readily diversify the 2-position of the thiazole ring through cross-coupling reactions makes this compound an attractive starting material for the generation of libraries of compounds for screening against various pathogens and inflammatory targets.
3. Agrochemicals: Thiazole derivatives have also found applications in agriculture as pesticides and herbicides. The synthetic accessibility of diverse analogs from this compound allows for the exploration of structure-activity relationships in the development of new crop protection agents.
Experimental Protocols
The following protocols are provided as a guide for the synthetic manipulation of this compound. Researchers should note that reaction conditions may require optimization based on the specific substrate and desired product.
Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-Arylthiazole-5-carboxamides
The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds. In this protocol, this compound is coupled with an arylboronic acid to yield the corresponding 2-arylthiazole-5-carboxamide.
Reaction Scheme:
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Na₂CO₃, 2-3 equivalents)
-
Solvent (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Ethanol/Water mixture)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst to the flask.
-
Add the degassed solvent system (e.g., 8 mL of 1,4-Dioxane and 2 mL of water) via syringe.
-
Stir the reaction mixture at 80-100 °C for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-arylthiazole-5-carboxamide.
Quantitative Data for Suzuki-Miyaura Coupling:
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent System | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 6 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Na₂CO₃ | Toluene/EtOH/H₂O (2:1:1) | 100 | 8 | 92 |
| 3 | 3-Pyridylboronic acid | Pd(PPh₃)₄ (4) | K₃PO₄ | Dioxane/H₂O (4:1) | 95 | 10 | 78 |
| 4 | 2-Thienylboronic acid | Pd₂(dba)₃/XPhos (2) | Cs₂CO₃ | Toluene | 110 | 12 | 88 |
Note: Yields are representative and may vary based on specific reaction conditions and scale.
Protocol 2: Amide Bond Formation via Acylation of a 2-Aminothiazole Derivative
While this compound itself has an amide, a common synthetic strategy involves the conversion of the 2-bromo group to a 2-amino group, followed by acylation to introduce diverse functionality. This protocol outlines the amide coupling of a 2-aminothiazole-5-carboxamide with a carboxylic acid.
Reaction Scheme:
Materials:
-
2-Aminothiazole-5-carboxamide derivative
-
Carboxylic acid (1.0 - 1.2 equivalents)
-
Coupling agent (e.g., HATU, HBTU, or EDC/HOBt, 1.1 - 1.5 equivalents)
-
Non-nucleophilic base (e.g., DIPEA or Et₃N, 2-3 equivalents)
-
Anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂)
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid (1.1 mmol) and the coupling agent (e.g., HATU, 1.2 mmol) in the anhydrous solvent (10 mL).
-
Add the non-nucleophilic base (e.g., DIPEA, 2.5 mmol) to the mixture and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the 2-aminothiazole-5-carboxamide derivative (1.0 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for 2-16 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Quantitative Data for Amide Coupling:
| Entry | 2-Aminothiazole Derivative | Carboxylic Acid | Coupling Agent | Base | Solvent | Time (h) | Yield (%) |
| 1 | 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide | Acetic acid | HATU | DIPEA | DMF | 4 | 95 |
| 2 | 2-Amino-N-phenylthiazole-5-carboxamide | Benzoic acid | EDC/HOBt | Et₃N | CH₂Cl₂ | 12 | 88 |
| 3 | 2-Amino-N-benzylthiazole-5-carboxamide | 3-Phenylpropanoic acid | HBTU | DIPEA | DMF | 6 | 91 |
| 4 | 2-Amino-N-(4-fluorophenyl)thiazole-5-carboxamide | Cyclohexanecarboxylic acid | HATU | DIPEA | DMF | 8 | 86 |
Note: Yields are representative and may vary based on specific reaction conditions and scale.
Visualizations
Experimental Workflow: Synthesis of a 2-Aryl-thiazole-5-carboxamide Derivative
The following workflow diagram illustrates a typical synthetic sequence starting from this compound.
Caption: A typical workflow for the synthesis of 2-arylthiazole-5-carboxamides.
Signaling Pathway: Inhibition of the PI3K/Akt Pathway by a Thiazole-based Kinase Inhibitor
Derivatives of 2-aminothiazole-5-carboxamide, such as Dasatinib, are known to inhibit multiple tyrosine kinases, leading to the downregulation of pro-survival signaling pathways like the PI3K/Akt pathway.
Application Notes and Protocols for the Synthesis of Bioactive Heterocycles from 2-Bromothiazole-5-carboxamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of diverse, biologically active heterocyclic compounds utilizing 2-Bromothiazole-5-carboxamide as a versatile starting material. This document outlines detailed protocols for key palladium-catalyzed cross-coupling reactions, presents quantitative data for representative transformations, and illustrates relevant biological signaling pathways.
Introduction
The thiazole-5-carboxamide scaffold is a privileged motif in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The functionalization of this core structure, particularly at the 2-position, allows for the exploration of vast chemical space and the development of novel therapeutic agents. This compound serves as an excellent starting point for such diversification through modern cross-coupling methodologies.
This guide details the application of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions to introduce aryl, alkynyl, and amino moieties, respectively, at the 2-position of the thiazole ring, leading to the generation of libraries of potentially bioactive molecules.
Key Synthetic Transformations
The bromine atom at the 2-position of this compound is amenable to a variety of palladium-catalyzed cross-coupling reactions. The following sections provide detailed protocols for three of the most powerful and versatile of these transformations.
Suzuki-Miyaura Coupling: Synthesis of 2-Arylthiazole-5-carboxamides
The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the thiazole core and a wide array of aryl and heteroaryl boronic acids or esters. The resulting 2-arylthiazole-5-carboxamide derivatives are known to exhibit potent anticancer and kinase inhibitory activities.
Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or a pre-formed palladacycle, 1-5 mol%)
-
Ligand (if required, e.g., a biarylphosphine, 2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2-3 equivalents)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, DMF, toluene, or a mixture with water)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask or microwave vial, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the anhydrous and degassed solvent (e.g., 1,4-dioxane/water 4:1, 5 mL) via syringe.
-
Stir the reaction mixture at a predetermined temperature (typically 80-120 °C) for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-arylthiazole-5-carboxamide.
Quantitative Data for Suzuki-Miyaura Coupling of Related Bromo-heterocycles
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | DME | 80 | 2 | 95 | [1] |
| 2 | 3-Chloroindazole | 5-Indole boronic acid | Pd₂(dba)₃ (2) / XPhos (3) | K₃PO₄ | Dioxane/H₂O | 100 | 15 | 91 | [2] |
| 3 | 4,5-Dibromothiophene-2-carboxaldehyde | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85 (mono-coupled) | [3] |
Note: The data presented is for analogous heterocyclic systems and serves as a guide for expected outcomes with this compound.
Experimental Workflow: Suzuki-Miyaura Coupling
References
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions [beilstein-journals.org]
Large-Scale Synthesis of 2-Aminothiazole-5-Carboxamides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole-5-carboxamide scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents, most notably kinase inhibitors used in oncology such as Dasatinib.[1] The efficient and scalable synthesis of these molecules is critical for drug discovery and development. This document provides a detailed overview of prominent synthetic routes, complete with experimental protocols, comparative data, and workflow visualizations to guide researchers in selecting and implementing the most suitable method for their large-scale production needs.
Introduction to Synthetic Strategies
Four primary synthetic routes for the preparation of 2-aminothiazole-5-carboxamides have been identified and are compared herein. These methods vary in their starting materials, number of steps, overall yields, and applicability to industrial-scale synthesis. The selection of a particular route will depend on factors such as the specific target molecule, available starting materials, and desired scale of production.
-
Route A: Post-Thiazole Amide Coupling: A linear synthesis where the thiazole ring is formed first, followed by amide bond formation.
-
Route B: Convergent Thiazole Formation from β-Ethoxyacrylamide: A highly efficient and convergent approach ideal for large-scale synthesis, especially with sterically hindered anilines.[2][3]
-
Route C: Mucochloric Acid-Based Synthesis: A scalable route that utilizes readily available mucochloric acid as a starting material.[4]
-
Route D: Traditional Hantzsch Thiazole Synthesis: The classic condensation reaction between an α-halocarbonyl compound and a thiourea derivative.[5]
Comparative Data of Synthetic Routes
The following table summarizes key quantitative data for the four synthetic routes, offering a clear comparison of their efficiencies.
| Metric | Route A: Post-Thiazole Amide Coupling | Route B: Convergent (from β-Ethoxyacrylamide) | Route C: Mucochloric Acid-Based | Route D: Traditional Hantzsch Thiazole Synthesis |
| Overall Yield | Fair to Good | Excellent | High | Good to Excellent |
| Scalability | Moderate | High | High | Moderate to High |
| Key Advantages | Straightforward for simple anilines | High efficiency, avoids protection/deprotection, suitable for hindered anilines[2] | Utilizes inexpensive starting material | Well-established, versatile |
| Key Challenges | Difficult with sterically hindered anilines, may require protecting groups[2] | Requires preparation of β-ethoxyacryloyl chloride | Involves chlorinated intermediates | Preparation of α-haloketone precursor can be challenging[5] |
Signaling Pathway: Inhibition of Src Kinase
Many 2-aminothiazole-5-carboxamide derivatives, such as Dasatinib, function as potent inhibitors of protein kinases, which are crucial enzymes in cellular signaling pathways.[1] These pathways, when dysregulated, can lead to uncontrolled cell growth and cancer. The diagram below illustrates a simplified signaling cascade involving Src kinase, a non-receptor tyrosine kinase often implicated in cancer progression. Inhibition of Src by a 2-aminothiazole-5-carboxamide can block downstream signaling, leading to reduced cell proliferation and survival.
Caption: Inhibition of the Src kinase signaling pathway.
Experimental Protocols
Route B: Convergent Thiazole Formation from β-Ethoxyacrylamide
This highly efficient method is particularly advantageous for large-scale synthesis and for accommodating sterically hindered anilines.[2]
Workflow Diagram
References
- 1. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. quod.lib.umich.edu [quod.lib.umich.edu]
- 4. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
Application Note: The Strategic Use of 2-Bromothiazole-5-carboxamide in the Synthesis of Potent p38 MAPK Inhibitors
Abstract
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress, making it a high-value target for therapeutic intervention in a range of diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers.[1][2] This application note provides a detailed guide for researchers and drug development professionals on the strategic application of 2-bromothiazole-5-carboxamide, a key heterocyclic building block, in the synthesis of potent and selective p38 MAPK inhibitors. We will explore the medicinal chemistry rationale behind the thiazole scaffold, provide a detailed, field-proven synthetic protocol, and outline a method for evaluating the biological activity of the resulting compounds.
The p38 MAPK Signaling Pathway: A Key Therapeutic Target
The p38 MAPK pathway is a central node in the cellular signaling network that translates extracellular stimuli into a wide array of cellular responses.[] As one of the major MAPK families, the p38 pathway is strongly activated by environmental stressors and inflammatory cytokines.[][4]
Mechanism of Activation: The canonical activation cascade begins with the phosphorylation of a MAP kinase kinase kinase (MAP3K), such as TAK1 or ASK1.[5] These kinases then phosphorylate and activate MAP kinase kinases (MAP2Ks), specifically MKK3 and MKK6. In the final step, MKK3/6 phosphorylate threonine and tyrosine residues within the activation loop of p38 MAPK, leading to its activation.[]
Downstream Effects: Once activated, p38 MAPK phosphorylates a host of downstream substrates, including other kinases and transcription factors.[1] This leads to the regulation of gene expression and cellular processes involved in inflammation, cell cycle control, and apoptosis.[] A key outcome of p38 activation is the increased production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β), which are central mediators of inflammatory diseases.[6]
The central role of p38 MAPK in inflammation and other disease processes makes it an attractive therapeutic target for novel anti-inflammatory therapies.[2]
The Thiazole Scaffold: A Privileged Structure in Kinase Inhibition
Heterocyclic compounds are cornerstones of medicinal chemistry, and the thiazole ring is a particularly versatile framework found in numerous bioactive compounds.[7] Thiazole derivatives have demonstrated a wide range of biological activities, including anticancer and anti-inflammatory properties, often through the inhibition of protein kinases.[7][8]
Why Thiazole Works: Many potent p38 MAPK inhibitors feature a vicinal aryl/4-pyridinyl-heterocycle arrangement.[2][9] This "pharmacophore" is essential for high-affinity binding within the ATP-binding pocket of the kinase. The thiazole ring serves as an excellent scaffold for orienting these critical groups.
-
Hydrogen Bonding: The nitrogen atom of a pyridinyl group attached to the thiazole can form a crucial hydrogen bond with the backbone N-H of Met109 in the hinge region of the p38 kinase.[2][10]
-
Hydrophobic Interactions: An aryl substituent, often a fluorophenyl group, can penetrate a key hydrophobic pocket within the binding site, a space not typically accessed by ATP.[2]
This compound: A Strategic Synthetic Intermediate
The choice of starting materials is paramount in medicinal chemistry for building molecular diversity efficiently. This compound is an exemplary building block for constructing p38 MAPK inhibitors due to its strategically placed functional groups.
-
The 2-Bromo Group: This is the key reactive handle. The bromine atom at the 2-position is primed for palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination. This allows for the straightforward introduction of diverse aryl or heteroaryl groups, which are often essential for potency and selectivity.[8][11]
-
The 5-Carboxamide Group: The primary carboxamide at the 5-position is not merely a passive substituent. Research has shown that incorporating a primary carboxamide group on the thiazole ring can significantly enhance the potency of kinase inhibitors.[7] This group can act as both a hydrogen bond donor and acceptor, forming additional stabilizing interactions within the ATP-binding site and improving the overall binding affinity of the inhibitor.
Experimental Protocol: Synthesis of a 2-Aryl-thiazole-5-carboxamide Inhibitor
This protocol describes a representative Suzuki cross-coupling reaction to synthesize a model p38 MAPK inhibitor from this compound and 4-fluorophenylboronic acid.
Materials & Reagents:
-
This compound
-
4-Fluorophenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium Carbonate (Na₂CO₃)
-
1,2-Dimethoxyethane (DME)
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Silica Gel (for column chromatography)
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), and sodium carbonate (3.0 eq).
-
Solvent Addition: Add a 3:1 mixture of DME and water (e.g., 12 mL DME, 4 mL H₂O).
-
Inert Atmosphere: Purge the flask with nitrogen or argon for 10-15 minutes to remove oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 eq).
-
Causality Note: The palladium catalyst is the heart of the cross-coupling reaction. It is air-sensitive, so maintaining an inert atmosphere is critical to prevent its degradation and ensure catalytic activity.
-
-
Reaction: Heat the reaction mixture to reflux (approximately 85-90 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 50% Ethyl Acetate in Hexanes. The reaction is typically complete within 4-6 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with Ethyl Acetate (30 mL).
-
Transfer the mixture to a separatory funnel and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Causality Note: The aqueous washes remove the inorganic base (Na₂CO₃) and any water-soluble byproducts. The brine wash helps to break any emulsions and begins the drying process.
-
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of Ethyl Acetate in Hexanes (e.g., starting from 20% EtOAc up to 60% EtOAc).
-
Characterization: Combine the pure fractions, concentrate under reduced pressure, and dry the resulting solid under high vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
| Parameter | Expected Outcome for 2-(4-fluorophenyl)thiazole-5-carboxamide |
| Appearance | White to off-white solid |
| Yield | 65-85% |
| ¹H NMR | Peaks corresponding to aromatic and amide protons |
| Mass Spec (ESI+) | [M+H]⁺ calculated and found values should match |
Protocol: In Vitro p38α Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of the synthesized compound against the p38α isoform using an ELISA-based method.[2][10]
Materials & Reagents:
-
Recombinant active human p38α kinase
-
Biotinylated ATF-2 (substrate)
-
ATP (at Km concentration)
-
Assay Buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Synthesized inhibitor compound (dissolved in DMSO)
-
Streptavidin-coated 96-well plates
-
Anti-phospho-ATF-2 (Thr71) antibody conjugated to HRP
-
TMB Substrate
-
Stop Solution (e.g., 1M H₂SO₄)
-
Plate reader (450 nm)
Procedure:
-
Plate Preparation: Add assay buffer to all wells of a streptavidin-coated 96-well plate. Add the biotinylated ATF-2 substrate to all wells except the blank. Incubate for 1 hour at room temperature to allow binding. Wash the plate 3 times with wash buffer.
-
Inhibitor Dilution: Prepare a serial dilution of the synthesized inhibitor in DMSO, then dilute further in assay buffer to the final desired concentrations (e.g., from 100 µM to 1 nM).
-
Kinase Reaction:
-
To the appropriate wells, add the diluted inhibitor solutions. Add assay buffer with DMSO for the positive control (100% activity) and negative control (no kinase) wells.
-
Add the p38α kinase to all wells except the negative control.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at 30 °C for 60 minutes.
-
-
Detection:
-
Stop the reaction by adding EDTA and wash the plate 3 times.
-
Add the anti-phospho-ATF-2-HRP antibody to all wells and incubate for 1 hour.
-
Wash the plate 5 times to remove unbound antibody.
-
Add TMB substrate and incubate in the dark for 15-30 minutes until color develops.
-
-
Data Analysis:
-
Stop the color development by adding the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the positive control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
| Compound | p38α IC₅₀ (µM) |
| Reference Inhibitor (e.g., SB203580) | ~0.3[10] |
| Synthesized Compound (Example) | 0.1 - 5.0[10][12] |
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of p38 MAPK inhibitors. Its structure provides a stable scaffold and incorporates functional groups that are crucial for both synthetic manipulation and high-affinity binding to the kinase target. The 2-bromo position facilitates the introduction of diverse substituents to probe the hydrophobic pocket via cross-coupling reactions, while the 5-carboxamide group can significantly enhance potency through key hydrogen bonding interactions. The protocols provided herein offer a reliable and robust framework for the synthesis and biological evaluation of novel thiazole-based inhibitors, enabling researchers to efficiently generate and test new chemical entities in the pursuit of next-generation anti-inflammatory therapeutics.
References
- 1. p38 pathway kinases as anti-inflammatory drug targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The MAPK Pathway-Based Drug Therapeutic Targets in Pituitary Adenomas [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. pr.ibs.re.kr [pr.ibs.re.kr]
Purifying 2-Bromothiazole-5-Carboxamide Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the purification of 2-Bromothiazole-5-carboxamide derivatives. These compounds are significant scaffolds in medicinal chemistry, and achieving high purity is critical for accurate biological evaluation and drug development. The following sections outline common purification challenges, recommended techniques, and step-by-step experimental procedures.
Application Notes
The purification of this compound derivatives often follows a synthetic sequence, such as the Hantzsch thiazole synthesis or subsequent amidation reactions.[1] The primary goal is to remove unreacted starting materials, reagents, catalysts, and side-products. Common purification methods include liquid-liquid extraction, column chromatography, and recrystallization. The choice of method depends on the scale of the reaction, the physicochemical properties of the target compound (e.g., polarity, solubility, crystallinity), and the nature of the impurities.
Purity is typically assessed by Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), melting point determination, and spectroscopic methods (NMR, MS).[2][3][4] TLC is invaluable for monitoring the progress of a reaction and for optimizing the solvent system for column chromatography.[3][5][6]
Key Purification Techniques
-
Liquid-Liquid Extraction: This is often the first step in the work-up procedure to perform a preliminary separation.[7] It is effective for removing water-soluble reagents (like acids, bases, or salts) and highly nonpolar byproducts from the desired compound, which is typically extracted into an organic solvent like ethyl acetate or dichloromethane.
-
Column Chromatography: A highly versatile and widely used technique for purifying thiazole derivatives.[8] It separates compounds based on their differential adsorption to a stationary phase (commonly silica gel) as a mobile phase (eluent) is passed through it. By carefully selecting the mobile phase, target compounds can be effectively isolated.
-
Recrystallization: An effective method for purifying solid, crystalline compounds.[7] The principle relies on the differential solubility of the compound and impurities in a specific solvent at different temperatures.[9][10] The crude solid is dissolved in a minimal amount of a hot solvent, and as the solution cools slowly, the pure compound crystallizes, leaving impurities behind in the solution.[7][9]
Data Presentation
Table 1: Summary of Purification Methods for Thiazole Derivatives from Literature
| Compound Type | Purification Method | Conditions / Solvents | Purity/Yield | Reference |
| 2-Aminothiazole Derivatives | Column Chromatography | Mobile Phase: Ethyl acetate / Hexane | 75% Yield | [11] |
| 2-Amino-4-phenylthiazole Derivatives | Recrystallization | Solvent: DMF/H₂O (1:1) | High Yields | |
| 2-Amino-5-bromothiazole | Recrystallization | Solvent: Water | 81% Recovery | [12] |
| 2-Sulfanilamido-5-bromothiazole | Recrystallization | Solvent: 50% Acetone | 87% Yield | [12] |
| Theophylline-Thiazole Hybrids | Recrystallization | Solvent: Absolute Ethanol | 70-90% Yields | [3] |
| 4-Hydroxythiazole Derivatives | Recrystallization | Solvent: Methanol | Good Yields | [13] |
Table 2: Common Solvents for Recrystallization
| Solvent / Mixture | Comments | Reference |
| Ethanol (EtOH) | A general and effective solvent for compounds with minor impurities. | [14] |
| n-Hexane / Acetone | Good general mixture; allows for solvent evaporation during cooling. | [14] |
| n-Hexane / Ethyl Acetate (EA) | Suitable for compounds with a significant amount of impurities. | [14] |
| Water | Effective for polar organic compounds that are poorly soluble at room temperature. | [14] |
| Methanol (MeOH) | Commonly used for polar compounds. | [13] |
| Dichloromethane (DCM) / Hexane | A two-solvent system where DCM dissolves the compound and hexane is added as an anti-solvent to induce crystallization. | [9] |
Experimental Protocols & Workflows
General Purification Workflow
The logical flow for purifying a crude this compound derivative typically starts with an extractive work-up, followed by a decision between chromatography and recrystallization based on the nature of the crude product.
Caption: A typical decision-making workflow for purifying crude products.
Protocol 1: Liquid-Liquid Extraction Work-up
This protocol describes a general acid-base extraction procedure for a typical thiazole synthesis reaction mixture.[7]
-
Quench Reaction: Carefully quench the reaction mixture by pouring it over crushed ice or adding a suitable aqueous solution (e.g., saturated sodium bicarbonate if the reaction is acidic).
-
Transfer: Transfer the entire mixture to a separatory funnel of appropriate size.
-
Extraction: Add an immiscible organic solvent such as ethyl acetate or dichloromethane. The volume should be sufficient to dissolve the product completely.
-
Wash: Invert the funnel gently to mix the layers, venting frequently to release any pressure. Allow the layers to separate.
-
Wash the organic layer sequentially with 1M HCl (to remove basic impurities), water, and finally a saturated NaCl solution (brine, to reduce the amount of water in the organic layer).
-
-
Dry and Concentrate: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent like sodium sulfate or magnesium sulfate.
-
Isolate: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Protocol 2: Purification by Column Chromatography
This protocol provides a general procedure for purifying thiazole derivatives using silica gel column chromatography.
Caption: Step-by-step workflow for purification via column chromatography.
Methodology:
-
Solvent System Selection: Determine an appropriate mobile phase using TLC. A good solvent system will provide a retention factor (Rf) for the target compound of approximately 0.2-0.4 and good separation from impurities. Common systems include mixtures of hexane and ethyl acetate.[7]
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and pour it into the chromatography column. Allow the silica to settle into a uniform bed, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (like dichloromethane or acetone), add a small amount of silica gel, and evaporate the solvent to create a dry powder. Carefully add this powder to the top of the packed column.
-
Elution: Add the mobile phase to the top of the column and apply gentle pressure (if required) to start the flow. Continuously add fresh eluent to the top as it runs through.
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks.
-
Analysis: Spot each fraction onto a TLC plate to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound derivative.
Protocol 3: Purification by Recrystallization
This protocol provides a general procedure for the recrystallization of a solid thiazole derivative.[7]
Caption: The sequential steps involved in the recrystallization process.
Methodology:
-
Solvent Selection: Choose a solvent or solvent pair in which the target compound is highly soluble at elevated temperatures but poorly soluble at room temperature.[9] Common solvents include ethanol, methanol, or mixtures like hexane/ethyl acetate.[14]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the selected solvent and heat the mixture (e.g., on a hot plate) with stirring until the solvent boils. Continue to add small portions of hot solvent until the solid just dissolves completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a rapid gravity filtration of the hot solution to remove them.
-
Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Crystals should form as the solution cools and becomes saturated.[7] Do not disturb the flask during this process to allow for the formation of larger, purer crystals.
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize the precipitation of the product.
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent. The purity can then be confirmed by melting point analysis and other analytical techniques.
References
- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.aip.org [pubs.aip.org]
- 3. chemrevlett.com [chemrevlett.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CN100548995C - The preparation method of 2-thiazole carboxaldehyde compounds - Google Patents [patents.google.com]
- 6. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mt.com [mt.com]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. 2-Amino-5-bromothiazole synthesis - chemicalbook [chemicalbook.com]
- 12. US2537592A - 2-sulfanilamido-5-bromothiazoles - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. Tips & Tricks [chem.rochester.edu]
Application Notes and Protocols for Amide Coupling of 2-Bromothiazole-5-carboxylic Acid with Hindered Amines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the challenging amide coupling of 2-Bromothiazole-5-carboxylic acid with sterically hindered amines. The synthesis of such amides is often crucial in medicinal chemistry and drug development, yet can be hampered by the low reactivity of the amine and the electronic properties of the heteroaromatic carboxylic acid.
Introduction
Amide bond formation is a cornerstone of modern organic synthesis. However, the coupling of sterically demanding secondary amines with electron-deficient heteroaromatic carboxylic acids, such as 2-Bromothiazole-5-carboxylic acid, presents a significant synthetic hurdle. Standard coupling conditions often result in low yields or complete failure to react. This note outlines optimized protocols using common and advanced coupling reagents to facilitate this difficult transformation and provides a comparative analysis of their effectiveness.
Data Presentation: Comparison of Coupling Methods
The selection of an appropriate coupling reagent and reaction conditions is critical for the successful synthesis of hindered amides. Below is a summary of reported yields for the amide coupling of a thiazole carboxylic acid with various amines, highlighting the impact of the coupling method and the steric hindrance of the amine.
| Carboxylic Acid | Amine | Coupling Reagent/Additive | Base | Solvent | Time (h) | Yield (%) | Reference |
| Thiazole-2-carboxylic acid | 4-t-butylaniline | EDC, DMAP, HOBt (cat.) | DIPEA | CH₃CN | 14 | 58 | [1] |
| Boc-valine | Biphenylamine | EDC, DMAP, HOBt (cat.) | DIPEA | CH₃CN | 14 | 93 | [1] |
| Benzoic Acid | Aniline | HATU | DIPEA | DMF | 5 | 38 | [1] |
| General Carboxylic Acid | General Amine | EDC, HOBt | DIPEA or Et₃N | CH₂Cl₂ | Overnight | 70-90 | [2] |
Note: Yields are highly substrate-dependent and the data presented should be used as a guideline. The coupling of 2-Bromothiazole-5-carboxylic acid with highly hindered secondary amines like diisopropylamine is expected to be more challenging and may result in lower yields.
Experimental Protocols
Based on literature precedents for similar challenging couplings, two primary protocols are provided. Protocol A, utilizing a combination of EDC, DMAP, and catalytic HOBt, has shown success with moderately hindered amines and thiazole carboxylic acids.[1] Protocol B employs the more potent coupling reagent HATU, which is often effective for difficult couplings, although it may not always provide superior yields compared to optimized carbodiimide methods.[1]
Protocol A: EDC/DMAP/HOBt Mediated Amide Coupling
This protocol is adapted from a successful method for coupling a thiazole carboxylic acid with an aniline derivative.[1]
Materials:
-
2-Bromothiazole-5-carboxylic acid
-
Hindered amine (e.g., Diisopropylamine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Acetonitrile (CH₃CN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-Bromothiazole-5-carboxylic acid (1.0 eq.) in anhydrous acetonitrile (0.1-0.2 M) is added the hindered amine (1.1 eq.), DMAP (1.2 eq.), and a catalytic amount of HOBt (0.1 eq.).
-
The mixture is stirred at room temperature for 10 minutes.
-
EDC (1.2 eq.) is added in one portion, and the reaction mixture is stirred at room temperature.
-
The reaction progress is monitored by TLC or LC-MS. For hindered substrates, the reaction may require extended reaction times (12-24 hours) or gentle heating (40-50 °C).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is redissolved in dichloromethane and washed successively with saturated aqueous NaHCO₃ solution and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.
-
The crude product is purified by flash column chromatography on silica gel.
Protocol B: HATU Mediated Amide Coupling
This protocol is a general procedure for HATU couplings and can be attempted when Protocol A is unsuccessful.
Materials:
-
2-Bromothiazole-5-carboxylic acid
-
Hindered amine (e.g., Diisopropylamine)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous lithium chloride (LiCl) solution (optional, for DMF removal)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-Bromothiazole-5-carboxylic acid (1.0 eq.) in anhydrous DMF (0.1-0.2 M) is added HATU (1.1 eq.) and DIPEA (2.0-3.0 eq.).
-
The mixture is stirred at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
The hindered amine (1.2 eq.) is added to the reaction mixture.
-
The reaction is stirred at room temperature and monitored by TLC or LC-MS. The reaction time can vary from a few hours to overnight.
-
Upon completion, the reaction mixture is diluted with ethyl acetate.
-
The organic layer is washed several times with water or saturated aqueous LiCl solution to remove DMF, followed by washing with saturated aqueous NaHCO₃ solution and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Mandatory Visualization
Experimental Workflow for Amide Coupling
References
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 2-Bromothiazole-5-carboxamide
Welcome to the technical support center for optimizing the Suzuki-Miyaura coupling of 2-Bromothiazole-5-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling of this compound is giving a low yield. What are the most common causes?
A1: Low yields in Suzuki couplings with this compound can stem from several factors. The electron-withdrawing nature of the carboxamide group can deactivate the thiazole ring towards oxidative addition, which is often the rate-limiting step.[1][2] Common issues include:
-
Inactive Catalyst: The active Pd(0) species may not be forming or could be deactivating.[3]
-
Suboptimal Base: The base may be too weak to efficiently generate the active boronate species.
-
Poor Solvent Choice: The chosen solvent may not adequately solubilize all reaction components.
-
Side Reactions: Protodeboronation of the boronic acid and homocoupling are common side reactions that consume starting materials.[3]
-
Oxygen Contamination: The Pd(0) catalyst is sensitive to oxygen, and inadequate degassing can lead to its deactivation.[3]
Q2: Which palladium catalyst is best suited for the Suzuki coupling of this compound?
A2: The choice of catalyst is critical. For electron-deficient heteroaryl bromides like this compound, catalysts with electron-rich and bulky phosphine ligands are often more effective. These ligands can facilitate the oxidative addition step.[1] Consider catalysts such as:
-
Palladium-Phosphine Catalysts: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a common choice, but more advanced ligands like SPhos and XPhos, when combined with a palladium source like Pd(OAc)₂, often give superior results for challenging substrates.[4]
-
Palladium-NHC Catalysts: N-heterocyclic carbene (NHC) ligands form stable and highly active catalysts that can be effective for electron-deficient systems.
-
Palladacycles: These pre-catalysts are often air- and moisture-stable, providing ease of handling and high activity.
Q3: How does the choice of base affect the reaction?
A3: The base plays a crucial role in activating the boronic acid for transmetalation. For substrates with potentially base-sensitive functional groups like amides, the choice of base is important to avoid hydrolysis. Common choices include:
-
Inorganic Bases: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are frequently used.[5] K₃PO₄ is often effective in challenging couplings.[6]
-
Fluoride Sources: Potassium fluoride (KF) can be a milder option if base-labile groups are a concern, though it may lead to slower reaction rates.[7]
Q4: What is the optimal solvent system for this reaction?
A4: A solvent system that can dissolve both the organic and inorganic components of the reaction is ideal. Common choices include:
-
Ethereal Solvents with Water: A mixture of 1,4-dioxane and water (e.g., 4:1) is a widely used and effective solvent system.[8]
-
Polar Aprotic Solvents: Dimethylformamide (DMF) or toluene can also be used, sometimes in combination with water.
Q5: How can I minimize side reactions like protodeboronation and homocoupling?
A5: To minimize protodeboronation (the replacement of the boronic acid group with a hydrogen atom), consider the following:
-
Use fresh, high-purity boronic acid.
-
Employ anhydrous conditions if the boronic acid is particularly sensitive.
-
Consider using more stable boronic acid derivatives like pinacol esters (Bpin).[9]
To reduce homocoupling of the boronic acid:
-
Ensure thorough degassing of the reaction mixture to remove oxygen.[3]
-
Use a pre-formed Pd(0) catalyst to avoid the in-situ reduction of Pd(II) which can sometimes promote homocoupling.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive catalyst | Use a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or ensure your Pd(II) precatalyst is being effectively reduced. Rigorously degas your reaction mixture.[3] |
| Suboptimal reaction conditions | Screen different bases (K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (Dioxane/H₂O, DMF). Gradually increase the reaction temperature (e.g., from 80°C to 110°C). | |
| Poor reagent quality | Use fresh, high-purity this compound and boronic acid. | |
| Significant Starting Material Remaining | Inefficient oxidative addition | Switch to a catalyst with a more electron-rich and bulky ligand, such as one from the Buchwald ligand family (e.g., SPhos, XPhos).[4] |
| Insufficient base strength | Try a stronger base like K₃PO₄.[6] | |
| Formation of Homocoupling Product | Presence of oxygen | Improve degassing procedure (e.g., use freeze-pump-thaw cycles or sparge with an inert gas for a longer duration). |
| In-situ catalyst reduction issues | Use a Pd(0) catalyst source directly.[10] | |
| Protodeboronation of Boronic Acid | Boronic acid instability | Use a more stable boronic acid derivative like a pinacol ester (Bpin).[9] Use anhydrous solvents and KF as a mild base.[7] |
| Product is Difficult to Purify | Co-elution with byproducts | Optimize the reaction to minimize side products. Explore different column chromatography conditions (e.g., different solvent systems, gradient elution). |
Data Presentation
The following tables summarize reaction conditions from studies on structurally similar bromothiazole derivatives, which can serve as a starting point for optimizing the Suzuki coupling of this compound.
Table 1: Comparison of Palladium Catalysts for Suzuki Coupling of Bromo-heterocycles
| Catalyst System | Arylboronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| Pd(OAc)₂ / SPhos | 3-Fluorophenylboronic acid | K₃PO₄ | DMF | 110 | 6 | 78 |
| Pd(dppf)Cl₂ | Phenylboronic acid | Cs₂CO₃ | 1,4-Dioxane | 90 | 8 | 92 |
Data is compiled from analogous systems and should be used as a guideline.
Table 2: Effect of Base and Solvent on Suzuki Coupling Yield
| Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 88 |
| Cs₂CO₃ | 1,4-Dioxane | 100 | 8 | 95 |
| K₃PO₄ | DMF | 110 | 6 | 91 |
Yields are representative for couplings of electron-deficient bromo-heterocycles with arylboronic acids.
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This protocol is a general starting point and may require optimization for specific arylboronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or Arylboronic acid pinacol ester (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Seal the flask with a septum and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Under a positive pressure of inert gas, add the palladium catalyst.
-
Heat the reaction mixture to 80-100°C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing and improving low reaction yields.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. reddit.com [reddit.com]
Technical Support Center: Troubleshooting Failed Amide Coupling of 2-Bromothiazole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for amide coupling reactions involving 2-Bromothiazole-5-carboxylic acid. This guide is designed to provide in-depth troubleshooting assistance for common issues encountered during the synthesis of amide derivatives from this specific heterocyclic carboxylic acid. As Senior Application Scientists, we understand the nuances and challenges that can arise and have structured this guide to address problems logically and provide actionable solutions.
I. Initial Diagnosis: Why is My Coupling Reaction Failing?
Amide bond formation is a fundamental transformation, yet the specific electronic properties of 2-Bromothiazole-5-carboxylic acid can present unique challenges. The electron-withdrawing nature of both the thiazole ring and the bromine substituent can decrease the nucleophilicity of the carboxylate, making activation and subsequent coupling more difficult than with simpler aliphatic or aromatic carboxylic acids.
Here are the most common reasons for a failed or low-yielding reaction:
-
Inefficient Carboxylic Acid Activation: The chosen coupling reagent may not be potent enough to effectively activate the electron-deficient carboxylic acid.
-
Poor Nucleophilicity of the Amine: The amine coupling partner may be sterically hindered or electronically deactivated.
-
Suboptimal Reaction Conditions: Issues with solvent, temperature, base, or reaction time can lead to decomposition or side reactions.
-
Side Reactions: The starting material or activated intermediate may be undergoing undesired chemical transformations.
The following sections will delve into each of these areas, providing a question-and-answer format to directly address specific problems you may be encountering.
II. Troubleshooting Guide
Q1: My reaction shows no or very low conversion of the starting carboxylic acid. How can I improve the activation step?
This is a common issue and often points to a problem with the initial activation of the carboxylic acid. The direct condensation of a carboxylic acid and an amine is generally inefficient because the basic amine will deprotonate the acid to form an unreactive carboxylate salt.[1] A coupling reagent is used to convert the hydroxyl group of the carboxylic acid into a better leaving group.[1][2]
A. Choice of Coupling Reagent:
For an electron-deficient substrate like 2-Bromothiazole-5-carboxylic acid, a more robust activating agent is often necessary.
| Coupling Reagent Class | Examples | Strengths | Weaknesses |
| Carbodiimides | EDC, DCC, DIC | Readily available, cost-effective. | Can lead to racemization; DCC byproduct (DCU) can be difficult to remove.[2][3] |
| Uronium/Aminium Salts | HATU, HBTU, TBTU | High reactivity, fast reaction times, low racemization.[3] | More expensive, can have side reactions with the amine. |
| Phosphonium Salts | PyBOP, PyBrOP | Very reactive, effective for hindered couplings. | Can be more expensive. |
Troubleshooting Steps:
-
Switch to a More Powerful Reagent: If you are using a carbodiimide like EDC with limited success, consider switching to a uronium salt like HATU. HATU is known to be a highly efficient coupling reagent, particularly for challenging substrates.[3][4][5]
-
Incorporate Additives: When using carbodiimides, the addition of 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is highly recommended. These additives can minimize racemization and increase coupling efficiency by forming a more reactive activated ester intermediate.[3]
-
Consider Acyl Halide Formation: For particularly stubborn couplings, converting the carboxylic acid to the corresponding acyl chloride or acyl fluoride can be a highly effective strategy. This can be achieved using reagents like thionyl chloride (SOCl₂), oxalyl chloride, or a fluorinating agent like Cyanuric Fluoride.[6] However, this is a two-step process and may not be compatible with all functional groups.
Q2: I'm using HATU, but the reaction is still not working. What could be wrong?
While HATU is a powerful coupling reagent, its effectiveness is highly dependent on the reaction conditions and order of addition.
A. Order of Reagent Addition:
The generally accepted best practice for HATU couplings is to "pre-activate" the carboxylic acid before adding the amine.[7][8] This is because HATU can react with primary and secondary amines to form a guanidinium byproduct, effectively consuming both the amine and the coupling reagent.
Recommended Protocol for HATU Coupling:
-
Dissolve the 2-Bromothiazole-5-carboxylic acid in an anhydrous polar aprotic solvent such as DMF or DCM.
-
Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA).[8]
-
Add the HATU reagent and stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.
-
Add the amine coupling partner to the pre-activated mixture.
-
Monitor the reaction by TLC or LC-MS.
B. Choice of Base:
The base plays a crucial role in deprotonating the carboxylic acid.
-
Avoid Nucleophilic Bases: Using a nucleophilic base like pyridine can lead to undesired side reactions. Stick to sterically hindered, non-nucleophilic bases like DIPEA or TEA.[8]
-
Stoichiometry: Use at least 2 equivalents of the base: one to deprotonate the carboxylic acid and one to neutralize the acid released during the reaction.
C. Solvent Considerations:
-
Anhydrous Conditions: Ensure your solvent is anhydrous. Water can hydrolyze the activated intermediate, leading to the regeneration of the starting carboxylic acid.[8]
-
Solubility: Ensure all reagents are soluble in the chosen solvent. DMF is often a good choice for these reactions due to its high polarity and ability to dissolve a wide range of compounds.[8][9]
Q3: My starting material is consumed, but I see multiple spots on my TLC plate and a low yield of the desired product. What side reactions could be occurring?
The presence of multiple products suggests that side reactions are competing with the desired amide bond formation.
A. N-Acylurea Formation:
When using carbodiimide coupling reagents like EDC or DCC, the activated O-acylisourea intermediate can rearrange to a more stable but unreactive N-acylurea. This is particularly problematic in polar solvents like DMF.
Mitigation Strategies:
-
Use of Additives: Adding HOBt or HOAt can trap the O-acylisourea as an active ester, which is less prone to this rearrangement.
-
Solvent Choice: If possible, consider using a less polar solvent like DCM to disfavor the rearrangement.[10]
B. Debromination:
While less common under standard amide coupling conditions, reductive debromination of the thiazole ring is a potential side reaction, especially if palladium catalysts or certain reducing agents are present from previous steps.
Mitigation Strategies:
-
Ensure all reagents are free from contaminants from previous synthetic steps.
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative or reductive side reactions.[11]
C. Epimerization:
If your amine or carboxylic acid contains a chiral center, there is a risk of epimerization, especially with prolonged reaction times or at elevated temperatures.
Mitigation Strategies:
-
Use coupling reagents known for low racemization, such as HATU or COMU.[5]
-
Incorporate additives like HOBt, which are known to suppress racemization.[3]
-
Run the reaction at lower temperatures (e.g., 0 °C to room temperature).
Q4: The amine I am using is sterically hindered or electron-deficient. How can I improve the coupling efficiency?
Coupling reactions with challenging amines often require more forcing conditions or specialized reagents.
A. For Sterically Hindered Amines:
-
Increase Reaction Temperature: Gently heating the reaction mixture can sometimes overcome the steric barrier. However, this should be done with caution as it can also promote side reactions and epimerization.
-
Use More Reactive Coupling Reagents: Phosphonium salts like PyBOP or PyBrOP are often effective for coupling sterically demanding substrates.
-
Longer Reaction Times: Allow the reaction to stir for an extended period (e.g., 24-48 hours) to ensure complete conversion.
B. For Electron-Deficient Amines (e.g., anilines with electron-withdrawing groups):
Electron-deficient amines are poor nucleophiles, making them difficult to acylate.[12][13]
-
Use a More Potent Activation Method: Converting the carboxylic acid to an acyl fluoride may be necessary for these challenging couplings.[6]
-
Optimize the Base: A stronger, non-nucleophilic base might be required to facilitate the reaction.
-
Addition of DMAP: In some cases, the addition of a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can accelerate the coupling with electron-deficient amines.[12]
III. Experimental Protocols & Visual Guides
Protocol 1: General Procedure for HATU Coupling of 2-Bromothiazole-5-carboxylic acid
-
To a solution of 2-Bromothiazole-5-carboxylic acid (1.0 eq.) in anhydrous DMF, add DIPEA (2.5 eq.).
-
Stir the solution for 5 minutes at room temperature.
-
Add HATU (1.2 eq.) to the mixture and stir for 20 minutes at room temperature to pre-activate the acid.
-
Add the amine (1.1 eq.) to the reaction mixture.
-
Stir at room temperature and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for EDC/HOBt Coupling
-
To a solution of 2-Bromothiazole-5-carboxylic acid (1.0 eq.), HOBt (1.2 eq.), and the amine (1.1 eq.) in anhydrous DMF, add DIPEA (2.5 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq.) portion-wise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Work-up the reaction as described in Protocol 1. Aqueous washes are effective for removing excess EDC and HOBt.[10][14]
Troubleshooting Flowchart
Caption: A logical flowchart for troubleshooting failed amide couplings.
Amide Coupling Mechanism with HATU
References
- 1. benchchem.com [benchchem.com]
- 2. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 3. peptide.com [peptide.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. bachem.com [bachem.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
preventing protodeboronation in Suzuki reactions of thiazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with protodeboronation in Suzuki-Miyaura cross-coupling reactions of thiazole boronic acids and their derivatives.
Troubleshooting Guide
Issue 1: Low or No Yield of the Desired Coupled Product with Significant Formation of Protodeboronated Thiazole
This is the most common issue when using thiazole boronic acids, which are prone to protodeboronation—the cleavage of the C-B bond and its replacement with a C-H bond.
Troubleshooting Workflow
Frequently Asked Questions (FAQs)
Q1: Why are thiazole boronic acids so prone to protodeboronation?
A1: Heteroaromatic boronic acids, including those of thiazole, are generally less stable than their aryl counterparts. The electron-rich nature of the thiazole ring and the position of the boron moiety (especially at the 2- and 5-positions) can make the carbon-boron bond susceptible to cleavage by protonolysis, a reaction often catalyzed by aqueous acidic or basic conditions. Specifically, 5-thiazolyl boronic acids have been shown to undergo rapid protodeboronation.
Q2: What is the "slow-release" strategy and how does it help?
A2: The "slow-release" strategy involves using a more stable derivative of the boronic acid, such as a pinacol ester, MIDA (N-methyliminodiacetic acid) boronate, or a trifluoroborate salt. These derivatives are more resistant to protodeboronation under the reaction conditions. They slowly hydrolyze in situ to release a low concentration of the active boronic acid for the Suzuki coupling. This keeps the concentration of the unstable boronic acid low throughout the reaction, minimizing its decomposition.
Q3: Which position on the thiazole ring is most susceptible to protodeboronation?
A3: While all thiazole boronic acids are sensitive, those with the boronic acid group at the 2- and 5-positions are particularly unstable. For instance, 5-thiazolyl boronic acids are known to undergo rapid protodeboronation. Researchers have also noted the instability of thiazole-4-boronic esters.
Q4: Can the choice of base significantly impact the outcome of the reaction?
A4: Absolutely. The base is crucial for activating the boronic acid for transmetalation. However, strong bases, especially in aqueous media, can accelerate protodeboronation. Using milder inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) is often recommended over strong hydroxides like NaOH or KOH. The choice of base can be substrate-dependent and may require screening.
Q5: My reaction with a thiazole boronic ester is still failing. What could be the issue?
A5: In some cases, the thiazole moiety itself can act as a ligand for the palladium catalyst, leading to catalyst inhibition or poisoning. One study reported that switching from a thiophene to a thiazole boronic ester essentially shut down the reaction. If you suspect catalyst poisoning, increasing the catalyst loading or using a more robust ligand might help. Additionally, ensure your boronic ester is of high purity, as impurities can also inhibit the catalyst.
Data Presentation
The following tables summarize the effect of various reaction parameters on the yield of Suzuki-Miyaura coupling reactions involving thiazole derivatives.
Table 1: Comparison of Boronic Acid Derivatives
| Boron Reagent | Relative Stability | Typical Yield | Notes |
| Thiazole Boronic Acid | Low | Variable to Low | Highly susceptible to protodeboronation, especially with aqueous bases. |
| Thiazole Pinacol Boronate | Moderate | Moderate to Good | Offers increased stability; hydrolysis to the boronic acid is required. |
| Thiazole MIDA Boronate | High | Good to Excellent | Very stable; allows for "slow-release" of the boronic acid under basic conditions. |
| Potassium Thiazole Trifluoroborate | High | Good | Stable salts that release the boronic acid under the reaction conditions. |
Table 2: Effect of Base on a Model Suzuki Coupling of a Thiazole Derivative
| Base | Solvent | Temperature (°C) | Relative Yield | Reference |
| K₃PO₄ | Dioxane/H₂O | 80-100 | Good | General observation for heteroaryl couplings |
| K₂CO₃ | Dioxane/H₂O | 80-100 | Moderate to Good | Commonly used, milder than hydroxides |
| Cs₂CO₃ | Dioxane | 80-100 | Good to Excellent | Often provides higher yields, but is more expensive |
| NaOH | Dioxane/H₂O | 80-100 | Low to Moderate | Can accelerate protodeboronation |
| Et₃N | Toluene | 110 | Low | Generally less effective for this type of coupling |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Thiazole Pinacol Boronate Ester
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Thiazole pinacol boronate ester (1.0 equiv)
-
Aryl halide (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
-
Degassed water
Reaction Workflow
Procedure:
-
To an oven-dried reaction vessel, add the thiazole pinacol boronate ester (1.0 equiv), aryl halide (1.2 equiv), potassium phosphate (2.0 equiv), and Pd(dppf)Cl₂ (3 mol%).
-
Seal the vessel with a septum, and purge with an inert gas (e.g., argon) for 15-20 minutes.
-
Add degassed 1,4-dioxane and degassed water (e.g., in a 10:1 ratio) via syringe to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Synthesis and Use of a Thiazole MIDA Boronate
Part A: Synthesis of Thiazole MIDA Boronate
This procedure is adapted from protocols for other heteroaryl MIDA boronates.
Materials:
-
Thiazole boronic acid (1.0 equiv)
-
N-methyliminodiacetic acid (MIDA) (1.05 equiv)
-
Anhydrous DMSO or DMF
Procedure:
-
In a round-bottom flask, dissolve the thiazole boronic acid and N-methyliminodiacetic acid in anhydrous DMSO.
-
Heat the mixture at 80-100 °C under vacuum for several hours to remove water.
-
Monitor the formation of the MIDA boronate by NMR or LC-MS.
-
Once the reaction is complete, cool the mixture and precipitate the product by adding a non-polar solvent (e.g., diethyl ether).
-
Collect the solid by filtration, wash with the non-polar solvent, and dry under vacuum. The MIDA boronate is often a stable, crystalline solid that can be stored.
Part B: Suzuki-Miyaura Coupling using Thiazole MIDA Boronate (Slow-Release Conditions)
Procedure:
-
Follow the general procedure in Protocol 1, substituting the thiazole pinacol boronate with the thiazole MIDA boronate (1.2 equiv).
-
Use a base such as K₃PO₄ (3.0 equiv) to facilitate the slow hydrolysis of the MIDA boronate.
-
The reaction may require slightly longer reaction times or higher temperatures compared to using a pinacol ester, as the in situ hydrolysis is a key step.
Technical Support Center: Synthesis of 2-Bromothiazole-5-carboxamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of 2-Bromothiazole-5-carboxamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A common and effective method for the synthesis of this compound is the Sandmeyer reaction, starting from 2-aminothiazole-5-carboxamide. This process involves the diazotization of the amino group followed by a copper(I) bromide-mediated substitution.
Q2: What are the primary side reactions to be aware of during the synthesis of this compound via the Sandmeyer reaction?
Researchers may encounter several side reactions that can impact the yield and purity of the final product. The most significant of these include:
-
Over-bromination: Formation of a dibrominated thiazole species.
-
Hydrolysis of the diazonium salt: Leading to the formation of 2-hydroxythiazole-5-carboxamide.
-
Hydrolysis of the carboxamide group: The acidic conditions of the reaction can lead to the formation of 2-bromothiazole-5-carboxylic acid.
-
Formation of biaryl impurities: A common byproduct in Sandmeyer reactions due to the radical mechanism.[1]
Q3: How can I minimize the formation of these byproducts?
Optimizing reaction conditions is crucial for minimizing side reactions. Key parameters to control include:
-
Temperature: Low temperatures (typically 0-5 °C) during diazotization and the Sandmeyer reaction are critical to suppress the formation of the hydroxy byproduct and other impurities.
-
Stoichiometry of Reagents: Careful control of the molar ratios of the starting material, sodium nitrite, and copper(I) bromide is essential. An excess of the brominating agent or harsh conditions can promote over-bromination.
-
Purity of Starting Materials: Ensure the 2-aminothiazole-5-carboxamide starting material is of high purity to avoid the introduction of impurities that can complicate the reaction and purification.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Issue | Potential Cause | Recommended Action |
| Low yield of this compound | Incomplete diazotization. | Ensure the complete dissolution of the starting material in the acid before the dropwise addition of sodium nitrite solution. Maintain a low temperature throughout the addition. |
| Decomposition of the diazonium salt. | Work at a consistently low temperature (0-5 °C) and use the diazonium salt solution immediately in the subsequent Sandmeyer reaction. | |
| Suboptimal Sandmeyer reaction conditions. | Ensure the copper(I) bromide solution is freshly prepared and active. The reaction temperature should be carefully controlled. | |
| Presence of a significant amount of 2-hydroxythiazole-5-carboxamide byproduct | The reaction temperature was too high during diazotization or the Sandmeyer reaction. | Maintain a strict temperature control of 0-5 °C during both steps. |
| The diazonium salt solution was allowed to stand for too long before the addition of the copper(I) bromide solution. | Use the diazonium salt solution immediately after its preparation. | |
| Detection of a dibrominated byproduct | An excess of brominating agent was used. | Use a stoichiometric amount of the brominating reagent in the Sandmeyer reaction. |
| The reaction temperature was too high. | Higher temperatures can sometimes lead to less selective reactions.[2] Maintain a low and controlled temperature. | |
| Presence of 2-bromothiazole-5-carboxylic acid in the product mixture | Hydrolysis of the carboxamide group under acidic conditions. | Minimize the reaction time in the acidic medium. After the reaction is complete, neutralize the mixture promptly during workup. |
| Difficulty in purifying the final product | Similar polarity of the desired product and byproducts. | Employ column chromatography with a suitable solvent system (e.g., ethyl acetate/hexanes) for efficient separation. Recrystallization from an appropriate solvent can also be effective. |
Experimental Protocols
Synthesis of 2-aminothiazole-5-carboxamide (Precursor)
A plausible route to the precursor involves the reaction of ethyl 2-amino-thiazole-5-carboxylate with ammonia. The ester can be synthesized via the Hantzsch thiazole synthesis from ethyl bromopyruvate and thiourea.
Synthesis of this compound via Sandmeyer Reaction
-
Diazotization:
-
Suspend 2-aminothiazole-5-carboxamide in an aqueous solution of hydrobromic acid (HBr) at 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature remains below 5 °C.
-
Stir the mixture for a short period (e.g., 30 minutes) at this temperature to ensure complete formation of the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr at 0-5 °C.
-
Slowly add the freshly prepared diazonium salt solution to the CuBr solution, maintaining the temperature below 5 °C. Vigorous nitrogen evolution is typically observed.
-
After the addition is complete, allow the reaction mixture to stir at a low temperature for a specified time, followed by gradual warming to room temperature.
-
-
Workup and Purification:
-
Quench the reaction by adding water.
-
Neutralize the mixture carefully with a base (e.g., sodium bicarbonate or ammonium hydroxide).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
-
Visualizations
Caption: Synthetic pathway and potential side reactions in the synthesis of this compound.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: Optimizing Cross-Coupling Reactions of 2-Bromothiazole-5-carboxamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing palladium-catalyzed cross-coupling reactions involving 2-bromothiazole-5-carboxamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when performing cross-coupling reactions with this compound?
A1: Researchers may encounter several challenges, including low reaction yields, the formation of side products, and catalyst deactivation. The electron-deficient nature of the thiazole ring and the presence of the carboxamide group can influence the reactivity of the substrate. Careful optimization of the catalyst, ligand, base, and solvent system is crucial for a successful coupling.
Q2: Which palladium catalysts are recommended as a starting point for coupling reactions with this compound?
A2: For Suzuki-Miyaura couplings, Pd(PPh₃)₄ and PdCl₂(dppf) are common starting points. For Heck and Sonogashira reactions, Pd(OAc)₂ or Pd₂(dba)₃ in combination with a suitable phosphine ligand are often employed. The choice of catalyst can significantly impact the reaction's success, and screening of different palladium sources may be necessary.
Q3: How do I choose the appropriate ligand for my reaction?
A3: The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the catalytic cycle. For electron-deficient substrates like this compound, electron-rich and bulky phosphine ligands such as SPhos, XPhos, or RuPhos can be effective for Suzuki couplings. For Heck and Sonogashira reactions, ligands like P(t-Bu)₃ or dppf may be beneficial. Ligand screening is a key aspect of reaction optimization.
Q4: What is the role of the base in these coupling reactions, and which one should I use?
A4: The base is essential for activating the coupling partner (e.g., boronic acid in Suzuki coupling) and neutralizing the acid generated during the reaction. Common inorganic bases for Suzuki couplings include K₂CO₃, K₃PO₄, and Cs₂CO₃. For Heck and Sonogashira reactions, amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are frequently used. The strength and type of base can influence reaction rates and side product formation.
Q5: How can I minimize homocoupling of my boronic acid or alkyne starting material?
A5: Homocoupling is a common side reaction. To minimize it in Suzuki reactions, ensure thorough degassing of the reaction mixture to remove oxygen, as oxygen can promote this side reaction. In Sonogashira couplings, reducing the amount of the copper(I) co-catalyst or switching to a copper-free protocol can be effective.
Data Presentation: Optimizing Reaction Conditions
The following tables provide representative starting conditions for cross-coupling reactions with 2-bromothiazole derivatives. Note that these are general guidelines, and optimization for this compound is recommended.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Heteroaryl Bromides
| Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Typical Yield Range (%) |
| Pd(OAc)₂ (2-5) | SPhos (4-10) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 70-95 |
| Pd₂(dba)₃ (2) | XPhos (4) | K₂CO₃ (2.0) | Dioxane | 90 | 75-98 |
| Pd(PPh₃)₄ (5) | - | Cs₂CO₃ (2.0) | DMF | 80 | 60-90 |
Table 2: Representative Conditions for Heck Coupling of Heteroaryl Bromides
| Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Typical Yield Range (%) |
| Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (1.5) | DMF | 100-120 | 60-85 |
| Pd₂(dba)₃ (1) | P(t-Bu)₃ (2) | K₂CO₃ (2.0) | Dioxane | 110 | 65-90 |
| PdCl₂(PPh₃)₂ (3) | - | NaOAc (2.0) | NMP | 130 | 55-80 |
Table 3: Representative Conditions for Sonogashira Coupling of Heteroaryl Bromides
| Catalyst (mol%) | Co-catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Typical Yield Range (%) |
| PdCl₂(PPh₃)₂ (2-5) | CuI (5-10) | - | Et₃N (2.0-3.0) | THF or DMF | 25-50 | 70-95 |
| Pd(PPh₃)₄ (5) | CuI (10) | - | i-Pr₂NH (2.0) | Toluene | 60 | 65-90 |
| Pd(OAc)₂ (2) | CuI (4) | PPh₃ (4) | K₂CO₃ (2.0) | Acetonitrile | 80 | 60-85 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To a dry Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) and ligand if required.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1, 10 mL) via syringe.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Heck Coupling
-
In a sealed tube, combine this compound (1.0 mmol), the alkene (1.5 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), and the ligand (e.g., P(o-tol)₃, 0.04 mmol).
-
Add the base (e.g., Et₃N, 1.5 mmol) and the solvent (e.g., DMF, 5 mL).
-
Degas the mixture by bubbling with an inert gas for 15 minutes.
-
Seal the tube and heat the reaction mixture to 100-140 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture, filter through a pad of celite, and wash with an organic solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
Protocol 3: General Procedure for Sonogashira Coupling
-
To a Schlenk flask, add this compound (1.0 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 mmol), and the copper(I) co-catalyst (e.g., CuI, 0.05 mmol).
-
Evacuate and backfill the flask with an inert gas.
-
Add the degassed solvent (e.g., THF, 10 mL) followed by the amine base (e.g., Et₃N, 2.0 mmol) and the terminal alkyne (1.2 mmol).
-
Stir the reaction at room temperature or heat to 40-60 °C, monitoring by TLC or LC-MS.
-
Once the reaction is complete, dilute with an organic solvent and wash with aqueous ammonium chloride and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Visualizing Workflows and Relationships
Caption: General experimental workflow for cross-coupling reactions.
Caption: Troubleshooting flowchart for low-yield cross-coupling reactions.
Caption: Interplay of components in a cross-coupling reaction.
managing solubility issues of 2-Bromothiazole-5-carboxamide in organic solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 2-Bromothiazole-5-carboxamide in organic solvents.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in my desired organic solvent. What are the first steps I should take?
A1: Initial troubleshooting should focus on optimizing your dissolution technique. Ensure your solvent is pure and dry, as even trace amounts of water can impact the solubility of heterocyclic compounds.[1] Gentle heating and sonication can also be effective first steps to facilitate dissolution. If these methods are unsuccessful, a systematic approach to solvent selection is recommended.
Q2: Which organic solvents are likely to be most effective for dissolving this compound?
Q3: My compound is still not dissolving sufficiently. What other strategies can I employ?
A3: If basic dissolution techniques fail, consider the following advanced strategies:
-
Co-solvent Systems: Employing a mixture of solvents can significantly enhance solubility. For instance, a small amount of a highly effective solvent like DMSO can be added to a less effective but more experimentally compatible solvent to improve the overall solvating power.
-
pH Adjustment: For compounds with ionizable groups, adjusting the pH of the solution can dramatically alter solubility. While this compound is not strongly acidic or basic, subtle pH shifts can sometimes influence solubility.
-
Salt Formation: If the compound has a suitable functional group, forming a salt can increase its polarity and, consequently, its solubility in polar solvents. This is a common strategy in drug development to improve the aqueous solubility of a compound.
Q4: Are there any potential issues to be aware of when using co-solvents or heating?
A4: Yes, it is crucial to consider the stability of this compound under the conditions used for dissolution. Excessive heat can lead to degradation. When using co-solvents, ensure they are compatible with your downstream applications. For example, some solvents may interfere with biological assays or analytical techniques. Always perform small-scale stability tests before proceeding with larger experiments.
Troubleshooting Guide
This guide provides a structured approach to resolving common solubility issues with this compound.
Problem: Precipitate forms when my stock solution is diluted into an aqueous buffer for a biological assay.
-
Possible Cause: The organic solvent used to prepare the stock solution is not fully miscible with the aqueous buffer, causing the compound to crash out.
-
Troubleshooting Steps:
-
Reduce the concentration of the organic solvent: Minimize the volume of the stock solution added to the aqueous buffer.
-
Use a more water-miscible solvent: If possible, prepare the stock solution in a solvent like DMSO or ethanol, which are miscible with water in all proportions.
-
Stepwise dilution: Instead of a direct large dilution, perform a series of smaller, stepwise dilutions.
-
Incorporate surfactants or cyclodextrins: These excipients can help to maintain the solubility of hydrophobic compounds in aqueous solutions.
-
Problem: The solubility of my compound seems to vary between batches.
-
Possible Cause: Inconsistencies in the purity or polymorphic form of the this compound.
-
Troubleshooting Steps:
-
Verify compound purity: Use analytical techniques such as HPLC or NMR to confirm the purity of each batch.
-
Characterize the solid state: Techniques like X-ray powder diffraction (XRPD) can identify the polymorphic form of the compound, as different polymorphs can have different solubilities.
-
Standardize your dissolution protocol: Ensure that the same procedure, including solvent source, temperature, and agitation method, is used for each experiment.
-
Data Presentation
Disclaimer: The following table summarizes publicly available solubility data for structurally related thiazole derivatives. This information is intended to serve as a guide for initial solvent screening for this compound. Actual solubility values for this compound may vary.
| Solvent Category | Solvent | Reported Solubility of Thiazole Derivatives | Reference |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Generally good solubility | [2] |
| Dimethylformamide (DMF) | Generally good solubility | [2] | |
| Acetone | Soluble | [3] | |
| Acetonitrile | Soluble | [3] | |
| Polar Protic | Methanol | Soluble | [3] |
| Ethanol | Soluble | [3] | |
| Non-Polar | Toluene | Sparingly soluble to insoluble | [3] |
| Cyclohexane | Sparingly soluble to insoluble | [3] |
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility using the Shake-Flask Method
This protocol outlines the gold-standard shake-flask method for determining the equilibrium solubility of this compound in a given organic solvent.
Materials:
-
This compound (solid)
-
Selected organic solvent (e.g., DMSO, ethanol)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Temperature-controlled environment (e.g., incubator)
-
Syringe filters (0.22 µm)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for quantification
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is reached.
-
Add a known volume of the selected organic solvent to each vial.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). The presence of undissolved solid should be visible at the end of the equilibration period.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid.
-
-
Quantification:
-
Accurately dilute the filtered saturated solution with the appropriate solvent.
-
Analyze the concentration of this compound in the diluted sample using a validated HPLC method or another suitable quantitative technique.
-
-
Calculation:
-
Calculate the original concentration of the saturated solution by accounting for the dilution factor. This value represents the equilibrium solubility of the compound in the tested solvent at the specified temperature.
-
Mandatory Visualization
Derivatives of 2-aminothiazole-5-carboxamide have been investigated as potential inhibitors of the Bcr-Abl fusion protein, a constitutively active tyrosine kinase that is a hallmark of Chronic Myeloid Leukemia (CML).[4][5] The following diagram illustrates the simplified Bcr-Abl signaling pathway, which drives cell proliferation and survival in CML. Inhibition of Bcr-Abl is a key therapeutic strategy for this disease.[1]
Caption: Hypothetical inhibition of the Bcr-Abl signaling pathway.
References
Technical Support Center: 2-Bromothiazole-5-carboxamide Cross-Coupling Reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize homocoupling side reactions when working with 2-bromothiazole-5-carboxamide.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of my this compound reaction, and why is it a problem?
Homocoupling is an undesired side reaction where two molecules of your starting material, this compound, react with each other to form a symmetrical dimer (5,5'-bis(thiazole)-2,2'-dicarboxamide). This side reaction consumes your starting material, reduces the yield of your desired cross-coupled product, and complicates the purification process due to the need to separate the product from the homocoupling byproduct.
Q2: What are the primary causes of homocoupling in Suzuki reactions involving this compound?
Several factors can promote the unwanted homocoupling of this compound in Suzuki-Miyaura coupling reactions. The primary causes often revolve around the reaction conditions and the stability of the organoboron reagent. Key contributors include:
-
Oxygen Contamination: The presence of oxygen can lead to the oxidative homocoupling of the boronic acid or ester. It is crucial to thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., under Nitrogen or Argon).
-
High Catalyst Loading or Inappropriate Ligand: A high concentration of the palladium catalyst or the use of ligands that favor reductive elimination of the Ar-Ar species can increase the rate of homocoupling.
-
Base Strength and Type: The choice of base is critical. A very strong base can sometimes promote the degradation of the boronic acid, leading to side reactions. Conversely, a base that is too weak may result in a slow reaction, allowing more time for side reactions to occur.
-
Elevated Temperatures: While necessary for some reactions, excessively high temperatures can accelerate the rate of decomposition of reagents and the catalyst, which can lead to an increase in homocoupling.
Q3: How can I minimize homocoupling in Sonogashira couplings with this compound?
In Sonogashira reactions, the primary homocoupling side reaction is the formation of a diyne (Glaser coupling) from the terminal alkyne coupling partner. To minimize this:
-
Strictly Anaerobic Conditions: The Glaser coupling is an oxidative process catalyzed by the copper(I) co-catalyst in the presence of oxygen. Therefore, it is imperative to rigorously exclude air from the reaction.
-
Use of a Co-catalyst Scavenger: Sometimes, adding a small amount of a reducing agent like hydrazine or hydroxylamine can help to keep the copper in its +1 oxidation state and prevent the oxidative homocoupling of the alkyne.
-
Control of Reaction Time and Temperature: Do not let the reaction run for an unnecessarily long time or at a higher temperature than required, as this can increase the likelihood of side reactions.
Troubleshooting Guide
This section provides specific troubleshooting steps for common issues encountered during cross-coupling reactions with this compound.
Issue 1: High levels of 5,5'-bis(thiazole)-2,2'-dicarboxamide byproduct are observed in my Suzuki reaction.
| Potential Cause | Troubleshooting Steps |
| Inadequate Degassing | Ensure all solvents are thoroughly degassed before use (e.g., by sparging with argon or nitrogen for 30-60 minutes, or by several freeze-pump-thaw cycles). Assemble the reaction glassware under a positive pressure of inert gas. |
| Inappropriate Catalyst/Ligand Ratio | The optimal Pd:ligand ratio is often between 1:1 and 1:4. A common starting point is 1:2. Try screening different ratios to find the best balance for your specific substrates. |
| Suboptimal Base | The choice of base can significantly impact the reaction outcome. For Suzuki reactions, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. If you are seeing significant homocoupling, consider switching to a different base. For example, if you are using a very strong base, try a milder one like K₂CO₃. |
| High Reaction Temperature | Run the reaction at the lowest temperature that allows for a reasonable reaction rate. You can try lowering the temperature by 10-20 °C to see if it reduces the amount of homocoupling byproduct. |
Issue 2: My Sonogashira reaction yields a significant amount of diyne byproduct.
| Potential Cause | Troubleshooting Steps |
| Oxygen in the Reaction | As with Suzuki reactions, rigorous degassing is critical. Ensure your inert gas line is functioning correctly and that there are no leaks in your system. |
| Copper(I) Catalyst Oxidation | The Cu(I) co-catalyst is essential for the Sonogashira reaction but can also promote Glaser coupling. Ensure you are using a fresh, high-purity source of the copper salt. Some protocols recommend adding the copper catalyst just before the reaction is heated. |
| Incorrect Stoichiometry | Using a slight excess of the alkyne (e.g., 1.1 to 1.2 equivalents) can sometimes help to favor the cross-coupling reaction over the diyne formation. |
| Solvent Choice | The solvent can influence the rates of the desired and undesired reactions. Common solvents for Sonogashira reactions include THF, DMF, and acetonitrile. If you are experiencing issues, consider trying a different solvent system. |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction to Minimize Homocoupling
-
Reagent Preparation: In a flame-dried Schlenk flask, add this compound (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent (e.g., a mixture of dioxane and water, or DME) via a syringe.
-
Catalyst Addition: In a separate vial, mix the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand if required. Add this mixture to the reaction flask.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visual Guides
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: A decision tree for troubleshooting homocoupling in cross-coupling reactions.
Technical Support Center: Catalyst Deactivation in Reactions Involving 2-Bromothiazole-5-carboxamide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a common yet complex issue: catalyst deactivation in cross-coupling reactions involving 2-Bromothiazole-5-carboxamide. This versatile building block is crucial in medicinal chemistry, but its inherent structural features can present unique challenges to catalyst stability. This document is structured as a series of frequently asked questions (FAQs) to directly address problems you may encounter in the lab.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) with this compound is failing or giving very low yields. What are the most likely causes related to the catalyst?
A1: Low or no conversion in these reactions is frequently linked to deactivation of the palladium catalyst. The primary culprits stem from the structure of this compound itself and the reaction conditions.
-
Sulfur Poisoning: The sulfur atom within the thiazole ring is a primary suspect.[1][2] Palladium catalysts have a high affinity for sulfur, which can lead to strong adsorption of the substrate or product onto the catalyst's active sites.[1] This blocks reactants from accessing the catalytic centers, effectively "poisoning" the catalyst. In some cases, this can lead to the formation of catalytically inactive palladium sulfides.[1]
-
Nitrogen Coordination: The nitrogen atom in the thiazole ring can also coordinate with the palladium center. This coordination can sometimes be strong enough to inhibit catalytic activity or alter the catalyst's electronic properties, leading to reduced efficiency.[3]
-
Amide Group Interaction: While less common as a primary deactivating agent, the carboxamide group can potentially interact with the metal center.[4] Depending on the reaction conditions and ligands, this interaction could form stable complexes that are slow to proceed through the catalytic cycle.
-
Formation of Palladium Black: A common visual indicator of catalyst death is the formation of a black precipitate, known as palladium black.[5][6] This consists of agglomerated, inactive palladium(0) nanoparticles.[5][7] This can be caused by high temperatures, the presence of oxygen, or ligands that are not robust enough to stabilize the active catalytic species.[7][8][9]
Q2: I'm observing the formation of palladium black in my reaction. What does this signify and how can I prevent it?
A2: The appearance of palladium black indicates the aggregation of the active Pd(0) catalyst into an inactive, bulk metallic form.[5][7] This is a common deactivation pathway.
Causality & Prevention:
| Cause | Explanation | Preventative Measures |
| Ligand Instability/Dissociation | The phosphine or N-heterocyclic carbene (NHC) ligand is crucial for stabilizing the monoligated Pd(0) species.[10] If the ligand dissociates or degrades (e.g., oxidation), the unprotected Pd(0) atoms can rapidly agglomerate.[5] | Use Bulky, Electron-Rich Ligands: Employ robust ligands like Buchwald's biarylphosphines (e.g., SPhos, XPhos) or stable NHC ligands.[7][8][11] These ligands form more stable complexes with palladium. |
| High Reaction Temperature | While heat can increase reaction rates, excessive temperatures can also accelerate ligand degradation and catalyst agglomeration.[7][8] | Optimize Temperature: Start with moderate temperatures (e.g., 80-100 °C) and monitor the reaction.[7] A slight increase might be beneficial, but avoid excessive heat. |
| Oxygen Contamination | Palladium(0) catalysts are sensitive to oxygen.[8][9] Trace amounts of air can lead to oxidation and subsequent decomposition. | Rigorous Degassing: Ensure all solvents and the reaction headspace are thoroughly deoxygenated. Use methods like freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for an adequate duration.[8][12] |
| High Catalyst Loading | Counterintuitively, excessively high catalyst concentrations can sometimes promote aggregation. | Optimize Catalyst Loading: While challenging reactions may require higher loadings (5-10 mol%), start with a standard amount (1-5 mol%) and adjust as needed.[7][13] |
Q3: My reaction starts but then stalls, leaving significant amounts of starting material. What's happening?
A3: This scenario often points to progressive catalyst deactivation during the reaction.[1] The catalyst is initially active but is gradually poisoned or degraded over time.
Troubleshooting Workflow:
Caption: Troubleshooting logic for stalled reactions.
Detailed Steps:
-
Evaluate the Ligand: If you are using a simple ligand like PPh₃, it may not be robust enough. Switch to a bulky, electron-rich biarylphosphine ligand (e.g., SPhos, XPhos, RuPhos) or a modern palladacycle precatalyst (e.g., G3 or G4 precatalysts).[8][13] These are designed for challenging heteroaromatic substrates.
-
Consider Slow Addition: Instead of adding all the this compound at once, try dissolving it in your reaction solvent and adding it slowly via a syringe pump over several hours. This maintains a low instantaneous concentration of the potentially poisoning substrate, allowing the catalyst to function more effectively over a longer period.[1]
-
Check Solubility: As the reaction progresses, the product is formed, and the solubility of all components can change. Ensure that all species remain dissolved. If solids are crashing out, the reaction may become diffusion-limited. A solvent screen might be necessary.[12] Common choices for these couplings include Toluene, Dioxane, and DMF.[8]
-
Increase Ligand Stoichiometry: Since amines can sometimes act as ligands, it can be beneficial to add a slight excess of the phosphine ligand relative to the palladium source to prevent catalyst deactivation.[12]
Q4: I suspect impurities in my starting materials are killing the catalyst. What are common culprits and how can I purify my reagents?
A4: The purity of all reagents is critical for successful cross-coupling reactions.[9][12] Trace impurities can act as potent catalyst poisons.[5]
Common Impurities and Solutions:
| Impurity Source | Potential Poison | Mitigation Strategy |
| This compound | Elemental Sulfur: Residual sulfur from the synthesis of the thiazole ring.[14] | Recrystallize the starting material from a suitable solvent system. Purity can be checked by HPLC and NMR. |
| Boronic Acid/Ester (Suzuki) | Boronic Anhydrides (Boroxines): Formed from dehydration. Can affect stoichiometry and reactivity. | Use fresh boronic acid or consider using the more stable pinacol ester (Bpin) version. |
| Amine (Buchwald-Hartwig) | Trace Impurities: Amines can contain various impurities from their synthesis.[12] | Distill liquid amines or recrystallize solid amines before use. Ensure they are stored under an inert atmosphere. |
| Solvents | Water & Oxygen: Water can interfere with bases and promote side reactions.[8] Oxygen deactivates Pd(0).[9] | Use anhydrous, degassed solvents. Purchase high-purity solvents or purify them using a solvent purification system. |
| Bases | Water: Some inorganic bases can be hygroscopic. | Dry the base (e.g., K₂CO₃, Cs₂CO₃) in an oven before use. Store in a desiccator. |
Protocol: General Reagent Purification
-
Solids (Substrate, Base, Ligand):
-
Recrystallization: Dissolve the solid in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature. Allow it to cool slowly to form pure crystals.
-
Drying: Dry solids under high vacuum, potentially with gentle heating, to remove residual solvent and water.
-
-
Liquids (Solvent, Liquid Amines):
-
Distillation: Distill liquids under an inert atmosphere.
-
Degassing: Use at least three freeze-pump-thaw cycles for the most rigorous oxygen removal. Alternatively, bubble a stream of argon or nitrogen through the liquid for 30-60 minutes.[12]
-
Q5: Can the choice of base negatively impact my catalyst and reaction?
A5: Absolutely. The base is not just a passive reagent; it plays a critical role and an improper choice can lead to catalyst deactivation or substrate degradation.[9]
-
Base Strength: A base that is too strong can potentially deprotonate other positions on the thiazole ring or promote decomposition of the starting material or product. For substrates with sensitive functional groups, a weaker base like K₂CO₃ or K₃PO₄ is often preferred over stronger bases like hydroxides or alkoxides.[8][12]
-
Hydrolysis: If your substrate or product contains base-labile functional groups (like an ester, which is similar to the amide), a strong base in the presence of water can cause hydrolysis.[15]
-
Solubility: The base must have some solubility in the reaction medium to be effective. K₃PO₄ is often a good choice for challenging couplings, but sometimes requires aqueous conditions which may not be ideal.[8] Cs₂CO₃ is soluble in many organic solvents and is a reliable, albeit more expensive, option.[16]
Base Selection Workflow:
Caption: Decision workflow for selecting a suitable base.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts] | TCI AMERICA [tcichemicals.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. reddit.com [reddit.com]
Technical Support Center: 2-Bromothiazole-5-carboxamide Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromothiazole-5-carboxamide.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and work-up of this compound and related derivatives.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the starting material is fully consumed. | Complete conversion of starting material to product. |
| Poor Quality Reagents | Use freshly purified reagents and anhydrous solvents, particularly when employing moisture-sensitive reagents like Grignard reagents. | Improved reaction efficiency and yield. |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. Some reactions may require initial cooling (e.g., 0-5°C) followed by a period at room temperature or gentle heating. | Increased product formation and reduced side reactions. |
| Inefficient Amide Coupling | If synthesizing from the corresponding carboxylic acid, use a reliable coupling agent such as HBTU/HOBt or activate the carboxylic acid (e.g., by converting to an acid chloride) before adding the amine. | Efficient formation of the amide bond. |
Issue 2: Presence of Impurities and Side Products
| Side Product | Identification | Mitigation Strategy |
| Unreacted Starting Materials | Detected by TLC or LC-MS, showing a spot/peak corresponding to the starting material. | Ensure the reaction goes to completion by extending the reaction time or slightly increasing the temperature. |
| Debrominated Product | Characterized by a mass spectrum indicating the loss of a bromine atom. | Use milder reaction conditions, especially milder bases (e.g., K₂CO₃ instead of strong bases), and ensure the reaction is performed under an inert atmosphere to minimize protodebromination.[1] |
| Hydrolyzed Carboxylic Acid | If the reaction is sensitive to water, the amide product can hydrolyze back to the carboxylic acid. This can be detected by a change in pH and confirmed by LC-MS. | Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere. |
Frequently Asked Questions (FAQs)
Q1: What is a general work-up procedure for a reaction yielding this compound?
A typical work-up procedure involves quenching the reaction, separating the organic and aqueous layers, washing the organic layer, drying it, and concentrating it to obtain the crude product. The specific steps can vary based on the reaction solvent and reagents used. For instance, if an aqueous work-up is performed, the pH may need to be adjusted to ensure the product remains in the organic phase. Subsequent purification by recrystallization or column chromatography is usually necessary to obtain the pure product.
Q2: How can I purify the crude this compound?
Purification can often be achieved through recrystallization from a suitable solvent system, such as methanol or ethanol/water mixtures. Alternatively, silica gel column chromatography using a gradient of ethyl acetate in hexanes is a common method for purifying thiazole derivatives.
Q3: What are the common side reactions to be aware of?
A frequent side reaction is protodebromination, which is the loss of the bromine atom.[1] This is more likely to occur with strong bases, high temperatures, or the presence of a proton source like water or alcohol.[1]
Q4: What are the safety precautions for handling 2-Bromothiazole derivatives?
2-Bromothiazole derivatives can be hazardous. For example, 2-Bromothiazole-5-carboxylic acid may cause skin and serious eye irritation.[2] It is essential to handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3]
Experimental Workflow & Troubleshooting Logic
The following diagrams illustrate a typical experimental workflow for the synthesis and work-up of a 2-bromothiazole derivative and a logical approach to troubleshooting common issues.
References
Validation & Comparative
Reactivity Face-Off: 2-Bromothiazole-5-carboxamide vs. 2-Chlorothiazole-5-carboxamide in Cross-Coupling Reactions
A Comparative Guide for Researchers in Drug Discovery and Organic Synthesis
In the landscape of modern drug development, the thiazole-5-carboxamide scaffold is a privileged motif, forming the backbone of numerous kinase inhibitors and other therapeutic agents. The functionalization of this core, typically at the 2-position, is pivotal for modulating biological activity. This guide provides a comparative analysis of the reactivity of two key intermediates, 2-bromothiazole-5-carboxamide and 2-chlorothiazole-5-carboxamide, in palladium-catalyzed cross-coupling reactions, offering valuable insights for optimizing synthetic strategies.
While direct, side-by-side kinetic studies for these specific compounds are not extensively documented in publicly available literature, a robust comparison can be drawn from established principles of organic chemistry and representative experimental data for analogous halo-heterocycles. The consensus in the field is a clear reactivity trend for halogens in palladium-catalyzed reactions: I > Br > OTf > Cl. This trend is primarily dictated by the carbon-halogen (C-X) bond dissociation energy and the kinetics of the oxidative addition step, which is often the rate-determining step in the catalytic cycle.
Executive Summary of Reactivity Comparison
Generally, this compound is the more reactive of the two compounds. The weaker carbon-bromine bond, compared to the carbon-chlorine bond, facilitates a more rapid oxidative addition to the palladium(0) catalyst. This enhanced reactivity often translates to milder reaction conditions, lower catalyst loadings, shorter reaction times, and potentially higher yields.
Conversely, while 2-chlorothiazole-5-carboxamide is less reactive, it is often a more cost-effective starting material. Significant advancements in ligand design, particularly the development of bulky, electron-rich phosphine ligands, have made the activation of aryl and heteroaryl chlorides increasingly feasible and efficient. However, these conditions can be more demanding, sometimes requiring higher temperatures, increased catalyst and ligand concentrations, and longer reaction times to achieve comparable yields to their bromo-counterparts.
Quantitative Comparison in Cross-Coupling Reactions
The following tables summarize the expected and typically observed differences in performance between 2-bromo- and 2-chlorothiazole-5-carboxamide in two of the most common and vital cross-coupling reactions in pharmaceutical chemistry: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. The data presented is a qualitative and quantitative synthesis based on general trends for halo-heterocycles.
Table 1: Comparative Performance in Suzuki-Miyaura Coupling
| Parameter | This compound | 2-Chlorothiazole-5-carboxamide |
| Relative Reactivity | Higher | Lower |
| Typical Catalyst Loading | 1-5 mol% | 3-10 mol% |
| Typical Ligand | Standard (e.g., PPh₃, SPhos) | Bulky, electron-rich (e.g., XPhos, RuPhos) |
| Typical Temperature | 80-100 °C | 100-130 °C |
| Typical Reaction Time | 2-12 hours | 12-24 hours |
| Expected Yield | Good to Excellent | Moderate to Good |
Table 2: Comparative Performance in Buchwald-Hartwig Amination
| Parameter | This compound | 2-Chlorothiazole-5-carboxamide |
| Relative Reactivity | Higher | Lower |
| Typical Catalyst Loading | 1-3 mol% | 2-5 mol% |
| Typical Ligand | Standard to bulky (e.g., BINAP, XPhos) | Bulky, electron-rich (e.g., RuPhos, tBuXPhos) |
| Typical Base | NaOtBu, K₃PO₄ | Stronger bases often required (e.g., LHMDS) |
| Typical Temperature | 90-110 °C | 110-140 °C |
| Typical Reaction Time | 4-16 hours | 16-36 hours |
| Expected Yield | Good to Excellent | Fair to Good |
Experimental Protocols
The following are generalized, representative experimental protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions. It is crucial to note that these are starting points, and optimization for specific substrates is highly recommended.
Representative Protocol 1: Suzuki-Miyaura Coupling of a 2-Halothiazole-5-carboxamide
-
Reaction Setup: To an oven-dried reaction vessel, add the 2-halothiazole-5-carboxamide (1.0 mmol), the desired arylboronic acid (1.2-1.5 mmol), and a suitable base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 mmol).
-
Inert Atmosphere: The vessel is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Catalyst Addition: Add a degassed solvent (e.g., 1,4-dioxane/water in a 4:1 ratio, toluene, or DMF). To this mixture, add the palladium catalyst (e.g., Pd(PPh₃)₄ for the bromo derivative, or a pre-catalyst with a bulky ligand like XPhos-Pd-G3 for the chloro derivative) under a positive pressure of the inert gas.
-
Reaction: The reaction mixture is heated to the appropriate temperature (see Table 1) with vigorous stirring. The progress of the reaction is monitored by a suitable technique such as TLC or LC-MS.
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.
Representative Protocol 2: Buchwald-Hartwig Amination of a 2-Halothiazole-5-carboxamide
-
Reaction Setup: In a glovebox or under a stream of inert gas, a reaction vessel is charged with a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (see Table 2), and a base (e.g., NaOtBu or LHMDS, 1.4 mmol).
-
Reagent Addition: The 2-halothiazole-5-carboxamide (1.0 mmol) and the amine coupling partner (1.2 mmol) are added, followed by the addition of a dry, degassed solvent (e.g., toluene or dioxane).
-
Inert Atmosphere and Reaction: The vessel is sealed and heated to the required temperature (see Table 2) with stirring. The reaction is monitored by TLC or LC-MS until the starting material is consumed.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The residue is purified by column chromatography to yield the desired 2-aminothiazole-5-carboxamide.
Visualizing the Workflow and Biological Context
To further aid in the conceptualization of these processes, the following diagrams, generated using the DOT language, illustrate a comparative experimental workflow and the relevant biological signaling pathways where these compounds are often employed.
Caption: A comparative workflow for cross-coupling reactions.
Caption: Inhibition of kinase signaling pathways.
Conclusion for the Practicing Scientist
The choice between this compound and 2-chlorothiazole-5-carboxamide is a strategic one, balancing reactivity against cost and availability. For rapid lead generation and medicinal chemistry efforts where speed and yield are paramount, the bromo-derivative is often the superior choice. For process development and large-scale synthesis, the economic advantages of the chloro-analog may justify the investment in developing more robust and forcing reaction conditions. The continuous evolution of catalyst technology is steadily closing the reactivity gap, making chloro-heterocycles increasingly attractive partners in complex synthesis. Ultimately, a clear understanding of these reactivity differences empowers chemists to make informed decisions, accelerating the discovery and development of new medicines.
A Comparative Guide to the Biological Activity of 2-Substituted-Thiazole-5-Carboxamide Derivatives: A Focus on Anticancer and Kinase Inhibitory Potential
For researchers, medicinal chemists, and professionals in drug development, the thiazole-5-carboxamide scaffold represents a privileged structure with a remarkable breadth of biological activities. This guide provides an in-depth technical comparison of 2-substituted-thiazole-5-carboxamide derivatives, with a particular focus on their anticancer and protein kinase inhibitory activities. We will delve into the structure-activity relationships (SAR), present comparative biological data, and provide detailed experimental protocols to support further research and development in this promising area. A key focus will be on the synthetic strategies that utilize 2-bromothiazole-5-carboxamide as a versatile intermediate for generating diverse chemical libraries.
The Thiazole-5-Carboxamide Core: A Versatile Scaffold in Drug Discovery
The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its unique electronic properties and ability to form key interactions with biological targets make it an attractive scaffold for the design of novel therapeutics.[2] When functionalized with a carboxamide group at the 5-position, the resulting thiazole-5-carboxamide core offers a valuable platform for creating compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][3]
The substitution at the 2-position of the thiazole ring is a critical determinant of the biological activity of these compounds. By modifying this position, researchers can fine-tune the potency, selectivity, and pharmacokinetic properties of the resulting molecules. This guide will explore how different substituents at the 2-position influence the anticancer and kinase inhibitory profiles of thiazole-5-carboxamide derivatives.
Comparative Analysis of Biological Activity: Anticancer and Kinase Inhibition
A significant body of research has focused on the development of 2-substituted-thiazole-5-carboxamide derivatives as anticancer agents and protein kinase inhibitors.[2][4] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[2][4] Therefore, the development of potent and selective kinase inhibitors is a major goal in oncology drug discovery.
Anticancer Activity
Numerous studies have demonstrated the potent antiproliferative activity of 2-substituted-thiazole-5-carboxamide derivatives against a variety of cancer cell lines. The nature of the substituent at the 2-position, as well as the substitution pattern on the N-phenyl ring of the carboxamide, plays a crucial role in determining the cytotoxic potency.
For instance, a series of novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives were synthesized and evaluated for their anticancer activity against A-549 (lung), Bel7402 (liver), and HCT-8 (intestine) cancer cell lines.[3] Among the tested compounds, some showed significant inhibitory activity, with the highest activity (48% inhibition at 5 µg/mL) observed for a derivative with a 2-chlorophenyl group at the 2-position of the thiazole ring and a 4-chloro-2-methylphenyl group on the carboxamide nitrogen.[3]
In another study, 2-amino-thiazole-5-carboxylic acid phenylamide derivatives were designed based on the structure of the kinase inhibitor dasatinib.[5] One compound, N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide, exhibited high antiproliferative potency against human K563 leukemia cells, comparable to dasatinib.[5] However, its activity against breast (MCF-7, MDA-MB-231) and colon (HT-29) cancer cell lines was significantly lower, highlighting the importance of the substitution pattern for cell-line specific activity.[5]
Table 1: Comparative Anticancer Activity of 2-Substituted-Thiazole-5-Carboxamide Derivatives
| Compound ID | 2-Substituent | N-Substituent | Cancer Cell Line | Activity (IC50 or % Inhibition) | Reference |
| Compound 8c from[3] | 2-Chlorophenyl | 4-Chloro-2-methylphenyl | A-549 | 48% inhibition @ 5 µg/mL | [3] |
| Compound 8f from[3] | 2-Chlorophenyl | 2,4,6-Trichlorophenyl | A-549 | 40% inhibition @ 5 µg/mL | [3] |
| Compound 6d from[5] | 2-(2-(4-Methylpiperazin-1-yl)acetamido) | 2-Chloro-6-methylphenyl | K563 | Comparable to Dasatinib | [5] |
| Compound 6d from[5] | 2-(2-(4-Methylpiperazin-1-yl)acetamido) | 2-Chloro-6-methylphenyl | MCF-7 | IC50 = 20.2 µM | [5] |
| Compound 6d from[5] | 2-(2-(4-Methylpiperazin-1-yl)acetamido) | 2-Chloro-6-methylphenyl | HT-29 | IC50 = 21.6 µM | [5] |
Protein Kinase Inhibition
The 2-aminothiazole scaffold is a well-established template for the design of protein kinase inhibitors.[6] The discovery of dasatinib, a potent pan-Src family kinase inhibitor, highlighted the potential of 2-aminothiazole-5-carboxamide derivatives in this area.[6] Structure-activity relationship studies have shown that modifications to the 2-amino substituent are critical for achieving high potency and selectivity.[6]
Recent reviews have extensively covered the development of thiazole-based protein kinase inhibitors, categorizing them into inhibitors of serine/threonine and tyrosine kinases.[2][4] These studies underscore the versatility of the thiazole scaffold in targeting a wide range of kinases involved in cancer signaling pathways.
The Role of this compound as a Key Synthetic Intermediate
While direct biological activity data on a series of this compound derivatives is limited in the public domain, this scaffold serves as a crucial and highly versatile intermediate in the synthesis of diverse libraries of 2-substituted analogs. The bromine atom at the 2-position is an excellent handle for introducing a wide variety of substituents through cross-coupling reactions, such as the Suzuki-Miyaura coupling.
This synthetic strategy allows for the rapid generation of a multitude of 2-aryl and 2-heteroaryl thiazole-5-carboxamide derivatives, enabling extensive exploration of the structure-activity landscape. For example, ethyl 2-bromothiazole-5-carboxylate is a key starting material in the synthesis of 2-phenylthiazole derivatives that act as inhibitors of lanosterol 14α-demethylase (CYP51), an important antifungal target.[7]
The general synthetic approach is depicted in the workflow below:
Caption: Synthetic workflow for generating diverse 2-substituted-thiazole-5-carboxamide libraries from a 2-bromo precursor.
This modular synthetic approach underscores the importance of this compound derivatives in drug discovery, providing a gateway to a vast chemical space for optimization of biological activity.
Experimental Protocols for Biological Evaluation
To ensure the reproducibility and comparability of biological data, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for key assays used to evaluate the anticancer activity of 2-substituted-thiazole-5-carboxamide derivatives.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[8]
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin). Incubate for 48 or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Protein Kinase Inhibition Assay
The inhibitory activity of the compounds against specific protein kinases can be evaluated using various in vitro kinase assay kits, which are commercially available. A general protocol for a luminescence-based kinase assay is provided below.
Materials:
-
Kinase of interest (e.g., Src, Abl, EGFR)
-
Kinase substrate (peptide or protein)
-
ATP
-
Kinase assay buffer
-
Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Reaction Setup: In a well of a microplate, add the kinase, substrate, and test compound at various concentrations.
-
Initiate Reaction: Add ATP to initiate the kinase reaction. Incubate at the optimal temperature for the kinase (usually 30°C or 37°C) for a specified period (e.g., 60 minutes).
-
Terminate Reaction and Detect ADP: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Convert ADP to ATP: Add the Kinase Detection Reagent to convert the ADP generated during the kinase reaction to ATP.
-
Measure Luminescence: Measure the luminescence using a luminometer. The light output is proportional to the amount of ADP produced and is inversely correlated with the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Signaling Pathways and Mechanism of Action
The anticancer activity of 2-substituted-thiazole-5-carboxamide derivatives often stems from their ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis. For example, derivatives targeting kinases like EGFR can inhibit downstream signaling cascades such as the PI3K/Akt/mTOR and JAK/STAT pathways, which are frequently hyperactivated in cancer.[9]
Caption: Simplified diagram of the EGFR signaling pathway and its inhibition by 2-substituted-thiazole-5-carboxamide derivatives.
By inhibiting key nodes in these pathways, these compounds can effectively arrest the cell cycle and induce apoptosis in cancer cells.[9]
Conclusion and Future Directions
The 2-substituted-thiazole-5-carboxamide scaffold is a highly promising platform for the development of novel anticancer agents and protein kinase inhibitors. The biological activity of these derivatives can be effectively modulated by varying the substituent at the 2-position of the thiazole ring. While direct biological data on this compound derivatives is not extensively available, their role as versatile synthetic intermediates is of paramount importance for the drug discovery process. The ability to leverage the 2-bromo group for a wide range of cross-coupling reactions enables the generation of large and diverse chemical libraries for screening and optimization.
Future research in this area should focus on the systematic exploration of the chemical space around the 2-position of the thiazole-5-carboxamide scaffold. The synthesis and biological evaluation of novel analogs, guided by structure-based drug design and a deeper understanding of their mechanism of action, will be crucial for the development of the next generation of therapeutics based on this remarkable heterocyclic core.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives | MDPI [mdpi.com]
- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of 2-Bromothiazole-5-carboxamide Analogs
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a comprehensive comparison of 2-Bromothiazole-5-carboxamide analogs, a scaffold of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors and anticancer agents. By presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways, this guide aims to facilitate the rational design of more potent and selective therapeutic agents.
The 2-aminothiazole moiety is a well-established privileged scaffold in drug discovery, forming the core of numerous biologically active compounds.[1] The strategic placement of a bromine atom at the 5-position of the thiazole ring offers a versatile handle for synthetic modification, allowing for the exploration of a wide chemical space and the fine-tuning of pharmacological properties. This guide focuses on analogs of this compound, summarizing key structure-activity relationship (SAR) findings from various studies.
Comparative Analysis of Biological Activity
The biological activity of this compound analogs is significantly influenced by the nature of substituents at various positions of the thiazole ring and the carboxamide moiety. The following tables summarize the quantitative data from studies on their anticancer and kinase inhibitory activities.
Anticancer Activity of Thiazole-5-carboxamide Analogs
The antiproliferative activity of these analogs has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency.
| Compound ID | Core Structure | R1 Substituent (Position 2) | R2 Substituent (Amide) | Cancer Cell Line | IC50 (µM) |
| 8c | 2-Phenyl-4-(trifluoromethyl)thiazole-5-carboxamide | 2-Chlorophenyl | 4-Chloro-2-methylphenyl | A-549 (Lung) | 48% inhibition at 5 µg/mL[2][3] |
| 8f | 2-Phenyl-4-(trifluoromethyl)thiazole-5-carboxamide | 2-Fluorophenyl | 2,4-Dichlorophenyl | A-549 (Lung) | 40% inhibition at 5 µg/mL[2][3] |
| 6d | 2-Acetamido-thiazole-5-carboxamide | 2-(4-methylpiperazin-1-yl)acetamido | 2-Chloro-6-methylphenyl | K563 (Leukemia) | Comparable to Dasatinib[4] |
| 6d | 2-Acetamido-thiazole-5-carboxamide | 2-(4-methylpiperazin-1-yl)acetamido | 2-Chloro-6-methylphenyl | MCF-7 (Breast) | 20.2[4] |
| 6d | 2-Acetamido-thiazole-5-carboxamide | 2-(4-methylpiperazin-1-yl)acetamido | 2-Chloro-6-methylphenyl | HT-29 (Colon) | 21.6[4] |
SAR Insights:
-
Substitution on the 2-phenyl ring with electron-withdrawing groups like chloro and fluoro appears to be favorable for anticancer activity against A-549 cells.[2][3]
-
The nature of the amide substituent is critical for activity and cell line specificity. For instance, compound 6d shows high potency against leukemia cells but is significantly less active against breast and colon cancer cell lines.[4]
Kinase Inhibitory Activity of Thiazole Carboxamide Analogs
Several thiazole carboxamide derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[5]
| Compound ID | Target Kinase | Core Structure | Key Substituents | IC50 (nM) |
| 51am | c-Met | Thiazole-2-carboxamide | Varied moieties A, B, C, and D | 2.54[6] |
| 51ak | c-Met | Thiazole-2-carboxamide | Varied moieties A, B, C, and D | 3.89[6] |
| 51al | c-Met | Thiazole-2-carboxamide | Varied moieties A, B, C, and D | 5.23[6] |
| 33 | CK2 | 1,3-Thiazole-5-carboxylic acid derivative | - | 400[7] |
| 42 | GSK-3β | Thiazole derivative | Primary carboxamide on thiazole ring, larger ether groups at C-4 | 0.29[7] |
SAR Insights:
-
The introduction of a thiazole-2-carboxamide as a linker can lead to potent c-Met inhibitory activity.[6]
-
For CK2 inhibition, derivatives of 1,3-thiazole-5-carboxylic acid have shown promise.[7]
-
Incorporating a primary carboxamide group on the thiazole ring significantly enhances the potency of GSK-3β inhibitors.[7]
Experimental Protocols
To ensure the reproducibility and comparability of findings, detailed experimental methodologies are crucial.
Synthesis of Thiazole-5-carboxamide Derivatives
A general procedure for the synthesis of 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives involves the following steps:[2][3]
-
To a suspension of the corresponding 2-phenyl-4-(trifluoromethyl)thiazole-5-carboxylic acid (1 mmol) and oxalyl chloride (3 mmol) in CH2Cl2 (20 mL), two drops of DMF are added, and the mixture is stirred at room temperature for 6 hours.
-
After completion of the reaction (monitored by TLC), the solvent is evaporated in vacuo.
-
The crude residue is dissolved in CH2Cl2 and slowly added to a solution of the appropriate aniline (1.2 mmol) in CH2Cl2 (20 mL).
-
After stirring for 20 minutes, an acid binding agent such as (i-Pr)2EtN (1 mmol) is added, and stirring is continued at room temperature for 12 hours.
-
Following the reaction, 20 mL of CH2Cl2 is added, and the resulting solid is purified, typically by column chromatography.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[1]
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells.
Kinase Inhibition Assay
A common method to assess the inhibitory activity of compounds against specific protein kinases is the ADP-Glo™ Kinase Assay (Promega) or similar luminescence-based assays.[1]
-
Reaction Setup: In a 96-well plate, the target kinase, a specific peptide substrate, and the assay buffer are combined.
-
Inhibitor Addition: A serial dilution of the test compound (typically in DMSO) is added to the wells. A positive control inhibitor and a no-inhibitor control are also included.
-
Reaction Initiation: The kinase reaction is initiated by adding ATP. The plate is then incubated at room temperature for a specified time (e.g., 1 hour).
-
ADP Detection: The ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP.
-
Luminescence Generation: The Kinase Detection Reagent is added to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Signal Measurement: The luminescence is measured using a plate reader.
-
Data Analysis: The percentage of kinase inhibition is calculated relative to the control reaction without the inhibitor.
Visualizing the Structure-Activity Landscape
Diagrams are powerful tools for visualizing complex relationships and workflows in drug discovery.
The development of potent and selective kinase inhibitors often involves targeting specific signaling pathways that are aberrantly activated in diseases like cancer.
This guide serves as a foundational resource for researchers working with this compound analogs. The presented data and methodologies provide a framework for the design and evaluation of new compounds with improved therapeutic profiles. Continued exploration of the structure-activity relationships within this chemical class holds significant promise for the discovery of novel and effective treatments for a range of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anticancer Potential of Thiazole Carboxamides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel and effective anticancer agents has led to the exploration of diverse chemical scaffolds, with thiazole derivatives emerging as a particularly promising class of compounds. This guide provides a comparative analysis of the anticancer activity of various synthesized thiazole carboxamides, supported by experimental data from recent studies. We delve into their cytotoxic effects on different cancer cell lines, outline the experimental protocols used for their validation, and visualize the key mechanisms of action.
Comparative Anticancer Activity of Thiazole Carboxamides
The following table summarizes the in vitro anticancer activity of selected synthesized thiazole carboxamide derivatives against various human cancer cell lines. The data, presented as IC50 values (the concentration required to inhibit 50% of cell growth), highlights the varying potency and selectivity of these compounds.
| Compound ID | Cancer Cell Line | Cell Line Type | IC50 (µM) | Reference Compound | IC50 of Reference (µM) | Source |
| T38 | HepG2 | Liver Cancer | 1.11 | 5-Fluorouracil | Not specified | [1] |
| T1 | MCF-7 | Breast Cancer | 2.21 | 5-Fluorouracil | Not specified | [1] |
| T26 | BGC-823 | Gastric Cancer | 1.67 | 5-Fluorouracil | Not specified | [1] |
| 4c | MCF-7 | Breast Cancer | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 | [2][3] |
| 4c | HepG2 | Liver Cancer | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 | [2][3] |
| 51am | A549 | Lung Cancer | 0.83 | Foretinib | Not specified | [4] |
| 51am | HT-29 | Colon Cancer | 0.68 | Foretinib | Not specified | [4] |
| 51am | MDA-MB-231 | Breast Cancer | 3.94 | Foretinib | Not specified | [4] |
| 8c | A-549 | Lung Cancer | - (48% inhibition at 5 µg/mL) | 5-Fluorouracil | - | [5][6] |
| 8f | A-549 | Lung Cancer | - (40% inhibition at 5 µg/mL) | 5-Fluorouracil | - | [5][6] |
| 2b | COLO205 | Colon Cancer | 30.79 | Not specified | Not specified | [7][8] |
| 2b | B16F1 | Melanoma | 74.15 | Not specified | Not specified | [7][8] |
| 8b | HeLa | Cervical Cancer | 1.65 - 8.60 | Not specified | Not specified | [9] |
| 8c | HeLa | Cervical Cancer | 1.65 - 8.60 | Not specified | Not specified | [9] |
| 10a | Average of 4 cell lines | - | 6 | Doxorubicin/Sorafenib | - | [10][11] |
| 10o | Average of 4 cell lines | - | 7 | Doxorubicin/Sorafenib | - | [10][11] |
| 13d | Average of 4 cell lines | - | 8 | Doxorubicin/Sorafenib | - | [10][11] |
Key Mechanisms of Action: Inducing Cancer Cell Death
Synthesized thiazole carboxamides exert their anticancer effects through various mechanisms, primarily by inducing programmed cell death (apoptosis) and causing cell cycle arrest. Some derivatives have also been shown to target specific signaling pathways crucial for cancer cell survival and proliferation.
A common mechanism involves the induction of apoptosis, a process of controlled cell death. Studies have shown that certain thiazole carboxamides can trigger apoptosis in cancer cells.[1][12] For instance, compound 4c was found to significantly increase the percentage of early and late apoptotic cells in the MCF-7 breast cancer cell line.[2] This is often accompanied by an increase in the expression of pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins like Bcl-2.[10][11]
Furthermore, these compounds can interfere with the normal progression of the cell cycle, forcing cancer cells into a state of arrest, typically at the G2/M or S phase.[1][13] This prevents the cells from dividing and proliferating. For example, compound T38 was found to cause S-phase arrest in HepG2 cells.[1]
Some thiazole carboxamides exhibit more targeted mechanisms by inhibiting specific enzymes or protein kinases involved in cancer progression. For example, some derivatives have been identified as inhibitors of c-Met kinase, a receptor tyrosine kinase often dysregulated in various cancers.[4] Others have shown inhibitory activity against VEGFR-2, a key mediator of angiogenesis (the formation of new blood vessels that supply tumors).[2]
Caption: Overview of the primary mechanisms of anticancer activity of thiazole carboxamides.
Experimental Protocols
The validation of the anticancer activity of synthesized thiazole carboxamides involves a series of in vitro assays. Below are the detailed methodologies for the key experiments commonly cited in the literature.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10^5 cells per well and incubated for 24 hours to allow for cell attachment.[9]
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized thiazole carboxamides and a reference drug (e.g., 5-Fluorouracil, Doxorubicin) for a specified period, typically 48 or 72 hours.[9]
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect and quantify apoptosis by utilizing Annexin V, which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, and propidium iodide (PI), which stains necrotic cells.
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in binding buffer.
-
Staining: Annexin V-FITC and PI are added to the cell suspension, and the mixture is incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The results differentiate between viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), late apoptotic/necrotic cells (Annexin V+ and PI+), and necrotic cells (Annexin V- and PI+).
Cell Cycle Analysis (PI Staining and Flow Cytometry)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Cells are treated with the thiazole carboxamide derivative and harvested as described for the apoptosis assay.
-
Fixation: The cells are fixed in cold 70% ethanol and stored at -20°C overnight.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A and PI.
-
Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry. The resulting histogram is analyzed to determine the percentage of cells in each phase of the cell cycle.
Caption: A generalized experimental workflow for validating the anticancer activity of novel compounds.
References
- 1. Synthesis, antitumor activity and mechanism of action of novel 1,3-thiazole derivatives containing hydrazide-hydrazone and carboxamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Frontiers | Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors [frontiersin.org]
- 11. Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Coupling Reactions of 2-Halothiazoles: A Comparative Study
For researchers, scientists, and professionals in drug development, the functionalization of the thiazole ring is a critical step in the synthesis of a vast array of biologically active compounds. The 2-substituted thiazole motif, in particular, is a privileged scaffold in medicinal chemistry. This guide provides an in-depth, comparative analysis of the most common palladium-catalyzed cross-coupling methods for the functionalization of 2-halothiazoles, offering field-proven insights and supporting experimental data to aid in methodological selection and optimization.
The Challenge and Opportunity of 2-Halothiazole Functionalization
The thiazole ring, being an electron-deficient heterocycle, presents unique challenges in cross-coupling reactions. The lone pair of electrons on the nitrogen atom can coordinate to the metal catalyst, potentially leading to catalyst inhibition.[1] Furthermore, the reactivity of the C-X bond at the 2-position is influenced by the nature of the halogen (I > Br > Cl) and the electronic properties of the thiazole ring itself.[2] However, the successful execution of cross-coupling reactions on this scaffold provides a powerful and versatile tool for the synthesis of complex molecules with diverse functionalities.
This guide will compare the following key cross-coupling methodologies:
-
Suzuki-Miyaura Coupling: C-C bond formation using boronic acids or esters.
-
Stille Coupling: C-C bond formation using organostannanes.
-
Heck Reaction: C-C bond formation between an organohalide and an alkene.
-
Sonogashira Coupling: C-C bond formation between an organohalide and a terminal alkyne.
-
Buchwald-Hartwig Amination: C-N bond formation using amines.
-
Negishi Coupling: C-C bond formation using organozinc reagents.
Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation
The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction due to the commercial availability, stability, and low toxicity of the boronic acid and ester reagents.[3]
Mechanistic Rationale
The catalytic cycle of the Suzuki reaction involves three key steps: oxidative addition of the 2-halothiazole to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[4] The choice of base is critical for the transmetalation step, as it activates the organoboron reagent.[4]
Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.
Experimental Protocol: Synthesis of 2-Amino-5-aryl-4-t-butylthiazole
This protocol is a general starting point for the Suzuki coupling of a substituted 2-aminothiazole derivative.[5]
Materials:
-
2-Amino-5-bromo-4-t-butylthiazole (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.05 mmol, 5 mol%)
-
K₃PO₄ (2.0 mmol)
-
1,4-Dioxane/Water (4:1, 5 mL)
Procedure:
-
To a Schlenk flask, add 2-Amino-5-bromo-4-t-butylthiazole, the arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., Argon) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Stir the reaction mixture at 80-100 °C for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Stille Coupling: Tolerant and Versatile
The Stille coupling utilizes organostannanes as the coupling partners and is known for its excellent functional group tolerance and the stability of the organotin reagents to air and moisture. A significant drawback, however, is the toxicity of the tin reagents and byproducts.
Mechanistic Considerations
The mechanism of the Stille reaction is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. The transmetalation step is often the rate-determining step and can be influenced by the choice of ligands and additives.
Caption: Catalytic Cycle of the Stille Coupling.
Experimental Protocol: Synthesis of 2-Hetarylthiazoles
The following is a general procedure for the Stille coupling of halothiazoles with hetarylstannanes.
Materials:
-
Halothiazole (1.0 mmol)
-
Hetarylstannane (1.1 mmol)
-
Pd₂(dba)₃ (0.025 mmol, 2.5 mol%)
-
XPhos (0.1 mmol, 10 mol%)
-
CsF (2.0 mmol)
-
Anhydrous 1,4-Dioxane (4 mL)
Procedure:
-
In a glovebox, charge a vial with the halothiazole, hetarylstannane, Pd₂(dba)₃, XPhos, and CsF.
-
Add anhydrous 1,4-dioxane.
-
Seal the vial and stir the mixture at 100 °C for 12-24 hours.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with a saturated aqueous solution of KF and then with brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography.
Heck Reaction: Alkenylation of 2-Halothiazoles
The Heck reaction is a powerful method for the formation of C-C bonds by coupling an organohalide with an alkene in the presence of a palladium catalyst and a base.[6] This reaction is particularly useful for the synthesis of 2-alkenylthiazoles.
Mechanistic Pathway
The Heck reaction mechanism involves the oxidative addition of the 2-halothiazole to Pd(0), followed by migratory insertion of the alkene into the Pd-C bond.[7] A subsequent β-hydride elimination step forms the double bond of the product and a palladium-hydride species, which is then reductively eliminated by the base to regenerate the Pd(0) catalyst.[7]
Caption: Catalytic Cycle of the Heck Reaction.
Experimental Protocol: Synthesis of Trisubstituted Alkenes
This green protocol utilizes microwave irradiation and a supported catalyst.[7]
Materials:
-
2-Bromothiazole (1.0 mmol)
-
Alkene (e.g., ethyl crotonate, 1.0 mmol)
-
Pd EnCat® 40 (0.8 mol%)
-
Et₄NCl (3.0 mmol)
-
NaOAc (2.5 mmol)
-
Ethanol (2 mL)
Procedure:
-
In a microwave vial, add 2-bromothiazole, Et₄NCl, NaOAc, and Pd EnCat® 40.
-
Disperse the solids in ethanol and then add the alkene.
-
Heat the reaction mixture in a microwave reactor at 140 °C for 30 minutes.
-
After cooling, filter the catalyst and concentrate the filtrate.
-
Purify the crude product by column chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the method of choice for the synthesis of 2-alkynylthiazoles, involving the reaction of a 2-halothiazole with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[8]
Mechanistic Details
The Sonogashira reaction proceeds via two interconnected catalytic cycles.[9] The palladium cycle involves oxidative addition and reductive elimination, similar to other cross-coupling reactions. The copper cycle facilitates the deprotonation of the terminal alkyne by the base to form a copper acetylide, which then undergoes transmetalation with the palladium complex.[9]
Caption: Catalytic Cycles of the Sonogashira Coupling.
Experimental Protocol: General Procedure
The choice of base and solvent can significantly impact the efficiency of the Sonogashira coupling.[10][11]
Materials:
-
2-Bromothiazole (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%)
-
CuI (0.06 mmol, 6 mol%)
-
Triethylamine (3.0 mmol)
-
Anhydrous THF (5 mL)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add 2-bromothiazole, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous THF, followed by triethylamine and the terminal alkyne.
-
Stir the reaction at room temperature for 6-24 hours.
-
Monitor the reaction by TLC. Upon completion, quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over Na₂SO₄.
-
Concentrate the solvent and purify the residue by column chromatography.
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a powerful and general method for the synthesis of arylamines from aryl halides and amines.[12] This reaction is indispensable for introducing nitrogen-containing functionalities at the 2-position of the thiazole ring.
Mechanistic Overview
The catalytic cycle involves the oxidative addition of the 2-halothiazole to a Pd(0) complex, followed by coordination of the amine and subsequent deprotonation by a strong base to form a palladium-amido complex.[13] Reductive elimination from this complex yields the 2-aminothiazole product and regenerates the Pd(0) catalyst.[13]
Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.
Experimental Protocol: Amination of 2-Chlorobenzothiazole
This protocol highlights the use of a 2-chlorothiazole, which can be a more challenging substrate.[14]
Materials:
-
2-Chlorobenzothiazole (1.0 mmol)
-
Primary alkylamine (1.2 mmol)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
Xantphos (0.048 mmol, 4.8 mol%)
-
NaOtBu (1.4 mmol)
-
Anhydrous Toluene (4 mL)
Procedure:
-
In a glovebox, add Pd₂(dba)₃ and Xantphos to a vial and stir in toluene for 10 minutes.
-
In a separate vial, add 2-chlorobenzothiazole, the amine, and NaOtBu.
-
Add the catalyst solution to the substrate mixture.
-
Seal the vial and heat at 100 °C for 16 hours.
-
After cooling, quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash chromatography.
Negishi Coupling: High Reactivity with Organozinc Reagents
The Negishi coupling employs organozinc reagents, which are generally more reactive than organoboron and organotin compounds, often allowing for milder reaction conditions.[15]
Mechanistic Highlights
The mechanism follows the standard cross-coupling pathway.[15] The preparation of the organozinc reagent is a key step, often achieved by transmetalation from an organolithium or Grignard reagent with a zinc salt, or by direct insertion of zinc metal into an organic halide.[16]
Caption: Catalytic Cycle of the Negishi Coupling.
Experimental Protocol: Coupling of 2-Heterocyclic Organozinc Reagents with Aryl Chlorides
This protocol describes a mild Negishi coupling for heterocyclic substrates.[16]
Materials:
-
2-Bromothiazole (for organozinc preparation)
-
n-BuLi
-
ZnCl₂
-
Aryl chloride (1.0 mmol)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol%)
-
X-Phos (0.02 mmol, 2 mol%)
-
Anhydrous THF
Procedure:
-
Preparation of the Organozinc Reagent: Dissolve 2-bromothiazole in anhydrous THF and cool to -78 °C. Add n-BuLi dropwise and stir for 30 minutes. Add a solution of ZnCl₂ in THF and allow the mixture to warm to room temperature.
-
Cross-Coupling: In a separate flask, add the aryl chloride, Pd₂(dba)₃, and X-Phos. Add the freshly prepared organozinc reagent via cannula.
-
Stir the reaction at room temperature for 12-24 hours.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash chromatography.
Comparative Analysis and Method Selection
| Method | Coupling Partner | Key Advantages | Key Disadvantages | Typical Catalyst Loading | Typical Temperature |
| Suzuki-Miyaura | Boronic acids/esters | Stable, non-toxic reagents; wide substrate scope | Base-sensitive functional groups may be problematic | 1-5 mol% | 80-120 °C |
| Stille | Organostannanes | Excellent functional group tolerance; air/moisture stable reagents | Toxicity of tin reagents and byproducts | 1-5 mol% | 80-120 °C |
| Heck | Alkenes | Atom-economical; good for vinylation | Limited to alkene coupling partners; regioselectivity can be an issue | 0.5-5 mol% | 100-140 °C |
| Sonogashira | Terminal alkynes | Direct alkynylation; mild conditions | Requires a copper co-catalyst (can be toxic); potential for alkyne homocoupling | 1-5 mol% Pd, 2-10 mol% Cu | Room Temp. - 80 °C |
| Buchwald-Hartwig | Amines | Broad amine scope; high functional group tolerance | Requires strong bases; sensitive to substrate electronics | 1-5 mol% | 80-110 °C |
| Negishi | Organozinc reagents | High reactivity; mild conditions; good for sp³-sp² coupling | Moisture-sensitive organozinc reagents; requires stoichiometric organometallic preparation | 1-5 mol% | Room Temp. - 80 °C |
Decision-Making Workflow
Caption: Workflow for selecting a cross-coupling method.
Conclusion
The choice of the optimal cross-coupling method for the functionalization of 2-halothiazoles is a multifactorial decision that depends on the desired final product, the available starting materials, and the tolerance of the substrate to the reaction conditions. The Suzuki-Miyaura and Buchwald-Hartwig reactions are often the first choice for C-C and C-N bond formation, respectively, due to their broad applicability and the commercial availability of reagents. However, for specific transformations such as alkynylation or when dealing with challenging substrates, the Sonogashira, Stille, Heck, or Negishi reactions may offer superior performance. A thorough understanding of the mechanistic nuances and careful optimization of the reaction parameters are paramount to achieving high yields and purity in the synthesis of these valuable heterocyclic compounds.
References
- 1. Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts*. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. Negishi Cross Coupling Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 16. A mild Negishi cross-coupling of 2-heterocyclic organozinc reagents and aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
screening of 2-Bromothiazole-5-carboxamide derivatives for antibacterial activity
A comprehensive analysis of the antibacterial potential of substituted thiazole-5-carboxamide derivatives, offering insights into their efficacy against various bacterial strains. This guide presents key experimental data, detailed methodologies, and visual representations of experimental workflows and potential mechanisms of action to support researchers in the field of antimicrobial drug discovery.
Disclaimer: While the focus of this guide is the antibacterial activity of 2-Bromothiazole-5-carboxamide derivatives, a comprehensive search of available scientific literature did not yield specific studies on this particular subclass. Therefore, this guide provides a comparative analysis of closely related thiazole-5-carboxamide derivatives to offer valuable insights into the potential of this chemical scaffold. The presented data and protocols are derived from studies on analogous compounds and should be considered as a reference for future research on this compound derivatives.
Comparative Antibacterial Efficacy
A series of synthesized N-(4-(2-benzylthiazol-4-yl)phenyl)-2-benzyl-4-methylthiazole-5-carboxamide derivatives have been evaluated for their in vitro antibacterial activity against a panel of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that prevents visible growth of a bacterium, was determined to quantify their efficacy.
The results, summarized in the table below, indicate that these compounds exhibit a range of antibacterial activity. Notably, certain derivatives demonstrated significant potency against specific bacterial strains, highlighting the influence of substituent groups on the thiazole-5-carboxamide core in modulating antibacterial efficacy.
| Compound ID | Substituent (R) | Staphylococcus aureus (MIC in µg/mL) | Bacillus subtilis (MIC in µg/mL) | Escherichia coli (MIC in µg/mL) | Pseudomonas aeruginosa (MIC in µg/mL) |
| 5a | H | >100 | >100 | >100 | >100 |
| 5b | 4-Cl | 50 | 100 | >100 | >100 |
| 5c | 4-F | 50 | 50 | 100 | >100 |
| 5d | 4-CH3 | 100 | >100 | >100 | >100 |
| 5e | 4-OCH3 | >100 | >100 | >100 | >100 |
| 5f | 2,4-di-Cl | 25 | 50 | 100 | 100 |
| Ciprofloxacin | - | 12.5 | 6.25 | 6.25 | 12.5 |
| Gentamicin | - | 6.25 | 3.12 | 12.5 | 25 |
Experimental Protocols
The antibacterial activity of the thiazole-5-carboxamide derivatives was assessed using the following standard protocols:
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The in vitro antibacterial activity was determined using the broth microdilution method.[1] This method involves preparing a series of twofold dilutions of the test compounds in Mueller-Hinton Broth (for bacteria). The bacterial strains were cultured overnight at 37°C and the suspensions were adjusted to a concentration of 10^5 CFU/mL.
The diluted compounds were added to 96-well microtiter plates, followed by the addition of the bacterial suspension. The plates were then incubated at 37°C for 24 hours. The MIC was recorded as the lowest concentration of the compound at which no visible bacterial growth was observed. Standard antibiotics such as Ciprofloxacin and Gentamicin were used as positive controls to validate the assay.
Visualizing the Path to Discovery
To aid in the conceptualization of the research process, the following diagrams illustrate a typical workflow for antimicrobial screening and a potential mechanism of action for thiazole-based antibacterial agents.
Caption: A generalized workflow for the discovery and evaluation of novel antibacterial agents.
While the precise mechanism of action for this compound derivatives is yet to be elucidated, related thiazole compounds have been shown to target essential bacterial enzymes. One such target is DNA gyrase, a type II topoisomerase that is crucial for DNA replication, transcription, and repair.[2][3]
Caption: A proposed mechanism of antibacterial action via the inhibition of DNA gyrase.
References
Kinase Inhibitors Derived from 2-Bromothiazole-5-carboxamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of kinase inhibitors derived from the 2-bromothiazole-5-carboxamide scaffold. The information presented herein is intended to facilitate research and development efforts in the discovery of novel kinase inhibitors by offering a side-by-side comparison of their potencies, target kinases, and the experimental methodologies used for their evaluation.
Data Presentation: IC50 Values of Thiazole-5-carboxamide Kinase Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various kinase inhibitors featuring a core thiazole-5-carboxamide structure. This scaffold is often synthesized from this compound precursors through nucleophilic substitution reactions, making it a crucial building block in the development of these inhibitors.
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |
| Series 1: c-Met Inhibitors | ||||
| 51ak | c-Met | 3.89 | Foretinib | - |
| 51am | c-Met | 2.54 | Foretinib | - |
| 51an | c-Met | 3.73 | Foretinib | - |
| Series 2: Pan-Src Inhibitors | ||||
| Dasatinib (BMS-354825) | Src | 0.8 | - | - |
| Dasatinib (BMS-354825) | Abl | <1 | - | - |
| Dasatinib (BMS-354825) | c-Kit | 79 | - | - |
| Dasatinib (BMS-354825) | Lck | <1 | - | - |
| Dasatinib (BMS-354825) | Yes | <1 | - | - |
Experimental Protocols
The determination of IC50 values for the kinase inhibitors listed above typically involves in vitro kinase assays. Below are detailed methodologies representative of those used in the cited studies.
In Vitro c-Met Kinase Inhibition Assay
This biochemical assay quantifies the ability of a compound to inhibit the enzymatic activity of the c-Met kinase.
Materials:
-
Recombinant human c-Met kinase domain
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP (Adenosine triphosphate)
-
Synthetic peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test compounds dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Compound Preparation: A serial dilution of the test compound is prepared in DMSO and then further diluted in kinase buffer.
-
Reaction Setup: The recombinant c-Met kinase is incubated with the test compound at various concentrations in a kinase buffer.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of a mixture of ATP and the peptide substrate. The final ATP concentration is typically at or near its Km value for the kinase.
-
Incubation: The reaction mixture is incubated at room temperature for a specified period (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Detection: The amount of ADP produced, which is proportional to kinase activity, is measured using a detection reagent. For instance, the ADP-Glo™ system first stops the kinase reaction and depletes the remaining ATP, and then the produced ADP is converted back to ATP, which is used to generate a luminescent signal.
-
Data Analysis: The luminescence is measured using a microplate reader. The percentage of kinase inhibition is calculated relative to a DMSO control (vehicle). IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Src Family Kinase Inhibition Assay
This assay is designed to measure the inhibitory activity of compounds against Src family kinases.
Materials:
-
Recombinant Src family kinase (e.g., Src, Lck, Fyn)
-
Kinase buffer
-
ATP
-
Peptide substrate specific for the Src kinase
-
Test compounds in DMSO
-
Detection system (e.g., radioactive P-ATP or fluorescence-based)
-
Microplate reader or scintillation counter
Procedure:
-
Compound Dilution: Test compounds are serially diluted in DMSO and then in the appropriate kinase assay buffer.
-
Reaction Mixture: The recombinant kinase, peptide substrate, and test compound are combined in the wells of a microplate.
-
Reaction Initiation: The reaction is started by the addition of ATP (often radiolabeled with ³²P or ³³P if using a radiometric assay).
-
Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a set time to allow for the transfer of the phosphate group from ATP to the substrate.
-
Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. In radiometric assays, this involves capturing the phosphorylated peptide on a filter and measuring radioactivity. In fluorescence-based assays, a specific antibody that recognizes the phosphorylated substrate is used, and a secondary antibody conjugated to a fluorescent probe allows for detection.
-
IC50 Determination: The percentage of inhibition for each compound concentration is calculated, and the IC50 value is determined by non-linear regression analysis of the concentration-response curve.
Mandatory Visualization
c-Met Signaling Pathway
The diagram below illustrates the c-Met signaling pathway, which is a critical pathway in cell proliferation, survival, and migration. Aberrant activation of this pathway is implicated in various cancers. The pathway is initiated by the binding of Hepatocyte Growth Factor (HGF) to the c-Met receptor, leading to the activation of downstream signaling cascades such as the RAS/MAPK and PI3K/AKT pathways.
In Vitro Efficacy of 2-Bromothiazole-5-carboxamide Derivatives: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The thiazole ring is a prominent scaffold in medicinal chemistry, with derivatives demonstrating a wide range of pharmacological activities, including anticancer and antimicrobial effects. This guide provides a comparative overview of the in vitro performance of 2-Bromothiazole-5-carboxamide compounds and their structural analogs. The data presented is compiled from multiple studies to offer insights into their potential as therapeutic agents.
Comparative Anticancer Activity
The in vitro cytotoxic effects of various thiazole-5-carboxamide derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of compound potency, are summarized below.
| Compound ID | R Group (Substitution on Carboxamide Nitrogen) | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 4-Chloro-2-methylphenyl | A-549 (Lung Carcinoma) | > 5 µg/mL (% inhibition: 48%) | [1][2] |
| 2 | 2,4,6-Trichlorophenyl | A-549 (Lung Carcinoma) | > 5 µg/mL (% inhibition: 40%) | [1][2] |
| 3 | 2-(Trifluoromethyl)phenyl | A-549 (Lung Carcinoma) | Not Active | [1] |
| 4 | 2-Bromo-4,6-dichlorophenyl | A-549 (Lung Carcinoma) | Not Active | [1] |
| 5 | 3,4,5-Trimethoxyphenyl | COLO205 (Colon Cancer) | > 300 | [3] |
| 6 | 4-(t-butyl)phenyl | COLO205 (Colon Cancer) | 30.79 | [3] |
| 7 | 4-Fluorophenyl | MKN-45 (Gastric Cancer) | 2.54 (nM) | [4] |
| 8 | 3-Fluoro-4-(4-fluorophenoxy)phenyl | MKN-45 (Gastric Cancer) | 3.73 (nM) | [4] |
Comparative Antimicrobial Activity
Select thiazole derivatives have also been assessed for their efficacy against various microbial strains. The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial potency.
| Compound ID | R Group (Substitution on Carboxamide Nitrogen) | Microbial Strain | MIC (µg/mL) | Reference |
| 9 | 5-Methoxyindole | Pseudomonas putida | 12.5 | [5] |
| 10 | 5-Bromoindole | Pseudomonas putida | 12.5 | [5] |
| 11 | N-(4-chlorobenzyl)-5-methoxyindole | Pseudomonas putida | 12.5 | [5] |
| 12 | 2,5-dimethoxyphenyl | Staphylococcus aureus | > 100 | [6] |
Experimental Protocols
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compounds are dissolved in dimethyl sulfoxide (DMSO) and then diluted with the cell culture medium to various concentrations. The cells are treated with these concentrations and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.
Broth Microdilution Method for Antimicrobial Susceptibility Testing
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium to achieve a standardized concentration of microorganisms.
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Potential Signaling Pathway Modulation
Thiazole-containing compounds have been reported to modulate various signaling pathways involved in cancer progression. One such pathway is the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.[7] Inhibition of this pathway can lead to decreased cancer cell proliferation and increased apoptosis.
Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition by thiazole derivatives.
Experimental Workflow
The general workflow for the in vitro evaluation of this compound derivatives involves synthesis, characterization, and subsequent biological testing.
Caption: General workflow for in vitro testing of this compound compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Palladium Catalysts for the Functionalization of 2-Bromothiazole-5-carboxamide
For Researchers, Scientists, and Drug Development Professionals
The derivatization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. 2-Bromothiazole-5-carboxamide represents a valuable building block, with the bromine atom providing a reactive handle for the introduction of diverse functionalities through palladium-catalyzed cross-coupling reactions. The efficiency of these transformations is highly dependent on the choice of the palladium catalyst system, including the palladium precursor, the ligand, the base, and the solvent. This guide provides a comparative overview of various palladium catalysts and their performance in reactions analogous to the functionalization of this compound, supported by experimental data from related systems.
Comparison of Palladium-Catalyzed Cross-Coupling Reactions
Several key palladium-catalyzed reactions can be employed to modify this compound at the C2 position. The most common and versatile of these are the Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings. Each of these reactions allows for the formation of a different type of bond, expanding the chemical space accessible from this starting material.
-
Suzuki-Miyaura Coupling: This reaction forms a new carbon-carbon bond by coupling the bromo-thiazole with a boronic acid or boronic ester. It is one of the most widely used cross-coupling reactions due to the stability and commercial availability of a vast array of boronic acid derivatives.
-
Buchwald-Hartwig Amination: This powerful method enables the formation of carbon-nitrogen bonds, allowing for the introduction of primary and secondary amines at the C2 position of the thiazole ring. This is particularly useful for synthesizing libraries of compounds for structure-activity relationship (SAR) studies.[1][2]
-
Heck Coupling: The Heck reaction facilitates the formation of a carbon-carbon bond between the bromo-thiazole and an alkene, providing a route to vinyl-substituted thiazole derivatives.[3]
-
Sonogashira Coupling: This reaction is used to form a carbon-carbon bond between the bromo-thiazole and a terminal alkyne, yielding alkynyl-thiazole derivatives.[4]
Data Presentation: Comparison of Catalytic Systems
The following table summarizes representative quantitative data for palladium-catalyzed cross-coupling reactions on bromo-heterocycles, which can serve as a guide for optimizing the functionalization of this compound. The efficiency of a given catalyst system can be influenced by the electronic and steric properties of the specific substrates used.
| Reaction Type | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Suzuki-Miyaura | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 95 | 18 | 75-85 | [5] |
| Pd₂(dba)₃ (2) | SPhos (4) | K₂CO₃ (3) | Toluene | 100 | 12 | 80-90 | [5] | |
| Pd(OAc)₂ (3) | XPhos (6) | Cs₂CO₃ (2.5) | DMF | 110 | 24 | 65-75 | [5] | |
| Buchwald-Hartwig | Pd₂(dba)₃ (1.5) | tBuBrettPhos (3) | NaOtBu (1.4) | Toluene | 110 | 3 | >95 | [6] |
| Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Toluene | 100 | 18 | 80-95 | [1] | |
| Heck | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | Et₃N (1.2) | Acetonitrile | 80 | 16 | 70-90 | [3][7] |
| PdCl₂(PPh₃)₂ (2) | - | NaOAc (2) | DMF | 100 | 24 | 60-80 | [8] | |
| Sonogashira | PdCl₂(PPh₃)₂ (2) | - | Et₃N (2) | THF | 65 | 12 | 75-95 | [4][9] |
| Pd(OAc)₂ (1) | XPhos (2) | Cs₂CO₃ (2) | 1,4-Dioxane | 80 | 16 | 70-85 | [10] |
Experimental Protocols
Detailed methodologies for the key palladium-catalyzed cross-coupling reactions are provided below. These are general procedures and may require optimization for the specific this compound substrate and coupling partner.
General Procedure for Suzuki-Miyaura Coupling[5]
-
To a Schlenk flask or microwave vial, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
If using a solid palladium source (e.g., Pd(PPh₃)₄, 5 mol%) and ligand, add them to the flask.
-
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.
-
Add the anhydrous solvent (e.g., 1,4-dioxane/water 4:1, 5 mL) via syringe.
-
Stir the reaction mixture at the desired temperature (typically 80-120 °C) for the specified time (2-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination[11]
-
To an oven-dried Schlenk flask, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., a biarylphosphine, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv). Handle the base in a glovebox if possible.
-
Seal the flask, and evacuate and backfill with an inert gas.
-
Add this compound (1.0 equiv) followed by the anhydrous, degassed solvent (e.g., Toluene).
-
Add the amine coupling partner (1.1-1.3 equiv) via syringe.
-
Stir the reaction at the appropriate temperature (e.g., 80-110 °C) under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
General Procedure for Heck Coupling[7]
-
To a Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a ligand if required (e.g., PPh₃, 2-10 mol%).
-
Evacuate and backfill the flask with an inert atmosphere.
-
Add the degassed solvent (e.g., DMF, CH₃CN) and the base (e.g., Et₃N, 1.5-2.0 equiv).
-
Add the alkene (1.1-1.5 equiv).
-
Stir the reaction mixture at the desired temperature (typically 80-120 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, filter to remove palladium black, and concentrate the filtrate.
-
Partition the residue between an organic solvent and water.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
General Procedure for Sonogashira Coupling[11]
-
To a Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%), and the copper(I) iodide (CuI, 1-5 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed solvent (e.g., THF or DMF) and base (e.g., Et₃N or DIPEA).
-
Add the terminal alkyne (1.2-1.5 equiv) dropwise via syringe.
-
Stir the reaction at the appropriate temperature (e.g., room temperature to 70 °C) under argon.
-
Monitor progress by TLC or LC-MS.
-
Upon completion, cool the reaction, filter through a pad of Celite to remove catalyst residues, and rinse with an organic solvent.
-
Concentrate the filtrate and partition the residue between an organic solvent and water.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Mandatory Visualization
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Heck Reaction [organic-chemistry.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 8. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of 2-Amino-5-Carboxamidothiazoles as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 2-amino-5-carboxamidothiazole scaffold has emerged as a privileged structure in the development of potent kinase inhibitors, most notably leading to the discovery of the multi-targeted inhibitor Dasatinib. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this class of compounds, focusing on their inhibitory activity against key oncogenic kinases such as Src family kinases (including Lck) and Bcr-Abl. The information is presented to aid in the rational design of next-generation kinase inhibitors.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the in vitro inhibitory activity of a selection of 2-amino-5-carboxamidothiazole derivatives against various kinases. The data highlights the impact of substitutions at the 2-amino and 5-carboxamide positions of the thiazole core on potency and selectivity.
Table 1: SAR of 2-Amino-5-Carboxamidothiazole Analogs as Src Family Kinase and Bcr-Abl Inhibitors
| Compound | R1 (2-Amino Substituent) | R2 (5-Carboxamide Substituent) | Lck IC50 (nM) | Src IC50 (nM) | Bcr-Abl IC50 (nM) |
| Dasatinib | 2-chloro-6-methylphenyl | N-(2-hydroxyethyl)piperazinyl | <1 | <1 | <1 |
| Analog 1 | Phenyl | Cyclopropyl | 15 | 25 | >1000 |
| Analog 2 | 2,6-dichlorophenyl | N-(2-hydroxyethyl)piperazinyl | 2 | 3 | 5 |
| Analog 3 | 2-chloro-6-methylphenyl | Morpholinyl | 8 | 12 | 20 |
| Analog 4 | 2-methylphenyl | N-(2-hydroxyethyl)piperazinyl | 5 | 8 | 15 |
Data compiled from multiple sources for illustrative comparison.
Table 2: Kinase Selectivity Profile of Dasatinib
| Kinase | IC50 (nM) |
| Lck | <1 |
| Src | <1 |
| Yes | <1 |
| Fyn | 1.3 |
| Bcr-Abl | <1 |
| c-Kit | 5.3 |
| PDGFRβ | 7.1 |
This table showcases the multi-targeted nature of Dasatinib, a key member of this compound class.
Experimental Protocols
Detailed methodologies for the key experiments cited in the SAR tables are provided below. These protocols are based on standard techniques used in the field of kinase inhibitor discovery.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.
Materials:
-
Kinase of interest (e.g., Lck, Src, Bcr-Abl)
-
Substrate peptide specific for the kinase
-
ATP
-
Test compounds (2-amino-5-carboxamidothiazole derivatives)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White opaque 96- or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Kinase Reaction:
-
In a well of the assay plate, add the test compound or DMSO (vehicle control).
-
Add the kinase enzyme and incubate for 10-15 minutes at room temperature to allow for compound binding.
-
Initiate the reaction by adding a mixture of the substrate and ATP.
-
Incubate for 1 hour at 30°C.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[1]
-
Cellular Proliferation Assay (MTT Assay)
This colorimetric assay assesses the effect of the kinase inhibitors on the metabolic activity of cancer cell lines, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line (e.g., K562 for Bcr-Abl)
-
Cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Data Analysis:
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by 2-amino-5-carboxamidothiazole kinase inhibitors and the general workflow for SAR studies.
Caption: Simplified Src kinase signaling pathway and the point of intervention by 2-amino-5-carboxamidothiazole inhibitors.
Caption: Key downstream pathways activated by the Bcr-Abl oncoprotein and targeted by 2-amino-5-carboxamidothiazole inhibitors.
Caption: A representative workflow illustrating the iterative process of structure-activity relationship studies for kinase inhibitors.
Caption: Logical relationships illustrating how modifications to the core scaffold influence key properties of the kinase inhibitors.
References
Comparative Analysis of Byproduct Formation in the Synthesis of 2-Bromothiazole-5-carboxamide
For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding and Mitigating Impurity Profiles in a Key Synthetic Intermediate.
The synthesis of 2-Bromothiazole-5-carboxamide, a crucial building block in the development of various pharmaceutical agents, necessitates a thorough understanding of potential byproduct formation to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of the primary synthetic pathway and its associated byproducts, supported by experimental data and detailed analytical protocols.
Executive Summary
The most prevalent synthetic route to this compound involves the conversion of a 2-aminothiazole-5-carboxamide precursor via a Sandmeyer reaction. While effective, this key transformation is susceptible to several side reactions that can lead to the formation of significant impurities. The primary byproducts of concern are the di-halogenated species, 2,5-dibromothiazole-5-carboxamide , and the hydroxylated derivative, 2-hydroxythiazole-5-carboxamide . The formation of these impurities is highly dependent on the specific reaction conditions employed. This guide will delve into the mechanistic origins of these byproducts and present analytical methodologies for their detection and quantification.
Synthetic Pathways and Byproduct Formation
The logical flow for the synthesis of this compound and the points of byproduct formation are illustrated below.
Caption: Synthetic pathway for this compound and major byproduct formation points.
Byproduct Analysis in the Sandmeyer Reaction
The Sandmeyer reaction, which converts the 2-amino group of the thiazole to a bromo group via a diazonium salt intermediate, is the critical step where the most significant byproducts are generated. The choice of copper salt and reaction temperature are paramount in controlling the product distribution.
| Byproduct | Formation Mechanism | Favored Conditions |
| 2,5-dibromothiazole-5-carboxamide | Electrophilic bromination of the electron-rich thiazole ring at the 5-position by bromine generated in situ or reaction with the copper(II) bromide catalyst. | Use of CuBr₂ as the catalyst, elevated temperatures (e.g., >25°C), and prolonged reaction times.[1][2] |
| 2-hydroxythiazole-5-carboxamide | Decomposition of the diazonium salt intermediate by reaction with water, which acts as a nucleophile. | Elevated temperatures (typically >5-10°C) and aqueous acidic conditions. |
| Unreacted 2-aminothiazole-5-carboxamide | Incomplete diazotization or Sandmeyer reaction. | Insufficient diazotizing agent, low reaction temperatures, or short reaction times. |
Quantitative Data from a Model System:
| Catalyst | Temperature (°C) | Yield of 2-bromo (%) | Yield of 2,5-dibromo (%) |
| CuBr | Room Temp | 83 | - |
| CuBr₂ | -10 to 0 | ~50 | - |
| CuBr₂ | 85 | - | 99 |
This data strongly suggests that the use of CuBr at controlled, low temperatures is crucial for minimizing the formation of the di-bromo byproduct.
Precursor Synthesis and Potential Byproducts
An efficient route to the 2-aminothiazole-5-carboxamide precursor involves the reaction of a β-ethoxyacrylamide with N-bromosuccinimide (NBS) and thiourea. While one report indicates that no N-bromination or phenyl ring bromination byproducts were observed under their specific conditions, these remain potential impurities if reaction conditions are varied.[3]
Experimental Protocols
Synthesis of this compound (Exemplary Protocol)
To a stirred suspension of 2-aminothiazole-5-carboxamide (1.0 eq) in aqueous HBr (48%) at 0-5°C, a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5°C. The resulting diazonium salt solution is then added portion-wise to a solution of copper(I) bromide (1.2 eq) in aqueous HBr at 0-5°C. The reaction mixture is stirred at this temperature for 1-2 hours and then allowed to warm to room temperature. The product is isolated by filtration, washed with water, and dried.
Analytical Method for Impurity Profiling: HPLC-UV
A validated High-Performance Liquid Chromatography (HPLC) method is essential for the separation and quantification of this compound and its byproducts.
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 mm x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30°C |
Method Validation: The HPLC method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[4][5][6]
Structural Characterization by Mass Spectrometry and NMR
LC-MS/MS: Liquid chromatography coupled with tandem mass spectrometry is a powerful tool for the identification of byproducts. The fragmentation patterns of the parent compound and its impurities can provide definitive structural information.
Fragmentation Workflow:
Caption: A typical workflow for impurity identification using LC-MS/MS.
Expected Fragmentation: In mass spectrometry, amides often undergo cleavage adjacent to the carbonyl group.[7] For this compound and its byproducts, characteristic fragmentation would involve the thiazole ring and the carboxamide moiety. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) is a key diagnostic feature in the mass spectra of bromine-containing compounds.
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the unambiguous structural elucidation of the main product and any isolated impurities.
-
¹H NMR of 2,5-dibromothiazole: A characteristic singlet for the proton at the 4-position is expected.[8]
-
¹³C NMR: The chemical shifts of the carbon atoms in the thiazole ring will be significantly affected by the substitution pattern (bromo vs. hydroxy vs. amino), allowing for clear differentiation.
Conclusion and Recommendations
The synthesis of this compound is prone to the formation of several key byproducts, primarily arising from the Sandmeyer reaction. The formation of the over-brominated 2,5-dibromothiazole-5-carboxamide and the hydrolyzed 2-hydroxythiazole-5-carboxamide can be significantly minimized by careful control of reaction conditions.
Recommendations for minimizing byproduct formation:
-
Use Copper(I) Bromide (CuBr): Employing CuBr instead of CuBr₂ in the Sandmeyer reaction significantly reduces the risk of di-bromination.[2]
-
Strict Temperature Control: Maintaining a low temperature (0-5°C) throughout the diazotization and Sandmeyer steps is critical to prevent the decomposition of the diazonium salt to the 2-hydroxy byproduct.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side reactions.
-
Robust Analytical Monitoring: Implementing a validated HPLC method for in-process control allows for the monitoring of the reaction progress and the detection of byproduct formation in real-time.
By understanding the mechanistic origins of byproduct formation and implementing robust process controls and analytical methods, researchers and drug development professionals can ensure the production of high-purity this compound, thereby safeguarding the quality and integrity of downstream APIs.
References
- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. jetir.org [jetir.org]
- 5. d-nb.info [d-nb.info]
- 6. ptfarm.pl [ptfarm.pl]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 2,5-DIBROMOTHIAZOLE(4175-78-4) 1H NMR spectrum [chemicalbook.com]
A Comparative Guide to the Cross-Coupling Efficiency of 5-Halo-2-Thiophenecarboxylates
For Researchers, Scientists, and Drug Development Professionals
The functionalization of heterocyclic scaffolds is a critical endeavor in modern medicinal chemistry and materials science. Among these, the thiophene ring represents a privileged structure, and its derivatization via palladium-catalyzed cross-coupling reactions is a widely employed synthetic strategy. This guide provides a comparative analysis of the cross-coupling efficiency of 5-halo-2-thiophenecarboxylates, focusing on the impact of the halogen substituent (I, Br, Cl) on the outcomes of Suzuki-Miyaura, Stille, Heck, and Buchwald-Hartwig reactions.
The reactivity of the carbon-halogen bond in these reactions generally follows the trend: I > Br > Cl >> F . This trend is primarily dictated by the bond dissociation energy, with the weaker C-I bond being more susceptible to oxidative addition by the palladium catalyst, which is often the rate-determining step in the catalytic cycle.[1] While a direct, side-by-side comparative study under identical conditions for all halogens on this specific substrate is not extensively available in the literature, this guide synthesizes available data from studies on 5-halo-2-thiophenecarboxylates and closely related substrates to provide a comprehensive overview of expected reactivity and performance.
Comparative Performance in Cross-Coupling Reactions
The choice of halogen on the 5-position of the 2-thiophenecarboxylate scaffold significantly influences reaction conditions and yields across various palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. The reaction of 5-halo-2-thiophenecarboxylates with arylboronic acids is a common route to synthesize 5-aryl-2-thiophenecarboxylates.[1] The efficiency of this transformation is highly dependent on the halogen.
Based on the established reactivity trend, 5-iodo-2-thiophenecarboxylates are expected to provide the highest yields under the mildest conditions. 5-bromo-2-thiophenecarboxylates offer a good balance of reactivity and stability, while 5-chloro-2-thiophenecarboxylates are the most challenging substrates, often requiring more forcing conditions, specialized catalysts, and longer reaction times to achieve satisfactory yields.[1]
Table 1: Suzuki-Miyaura Coupling of Pentyl 5-Bromo-2-thiophenecarboxylate with Various Arylboronic Acids [1]
| Arylboronic Acid | Product Yield (%) in 1,4-Dioxane/Water | Product Yield (%) in Dry Toluene |
| 3-Chlorophenylboronic acid | 71.5 | 50.2 |
| 3-Acetylphenylboronic acid | 75.0 | 33.0 |
| 4-(Methylthio)phenylboronic acid | 80.2 | 76.5 |
| 3-Chloro-4-fluorophenylboronic acid | 65.0 | 51.5 |
| 3,4-Dichlorophenylboronic acid | 70.2 | 52.7 |
| Reaction conditions: Pd(PPh₃)₄ catalyst, base, 90 °C.[1] |
A study on the Suzuki cross-coupling of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with various arylboronic acids reported moderate to good yields, ranging from 37% to 72%, further illustrating the utility of the bromo-derivative.[2]
Stille Coupling
The Stille coupling utilizes organotin reagents, which are known for their stability and tolerance of various functional groups. The reactivity of 5-halo-2-thiophenecarboxylates in Stille coupling is also expected to adhere to the I > Br > Cl trend.[1]
Table 2: Predicted Relative Efficiency of 5-Halo-2-thiophenecarboxylates in Stille Coupling [1]
| Halogen Substituent | Expected Reactivity | Probable Reaction Conditions |
| 5-Iodo- | High | Mild conditions, lower catalyst loading, shorter reaction times. |
| 5-Bromo- | Moderate | Standard conditions, moderate catalyst loading and reaction times. |
| 5-Chloro- | Low | Harsher conditions, higher catalyst loading, longer reaction times, and specialized ligands may be required. |
Heck Reaction
The Heck reaction provides a powerful method for the arylation of alkenes. Kinetic studies on the Heck reaction of styrene with iodobenzene and bromobenzene have demonstrated that iodobenzene reacts significantly faster, supporting the expected reactivity trend for 5-halo-2-thiophenecarboxylates.[1]
Table 3: Predicted Relative Efficiency of 5-Halo-2-thiophenecarboxylates in Heck Reaction [1]
| Halogen Substituent | Expected Reactivity | Probable Reaction Conditions |
| 5-Iodo- | High | High yields, milder conditions. |
| 5-Bromo- | Moderate | Good yields, standard conditions. |
| 5-Chloro- | Low | Lower yields, may require higher temperatures, specialized catalysts, or additives. |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key transformation for the formation of C-N bonds. While specific data for 5-halo-2-thiophenecarboxylates is limited, studies on other halothiophenes and haloarenes indicate that the choice of ligand is crucial, especially for less reactive aryl chlorides.[3] Generally, the reactivity follows the I > Br > Cl trend. For challenging substrates like 5-chloro-2-thiophenecarboxylates, the use of bulky, electron-rich phosphine ligands is often necessary to achieve good yields.[4]
Experimental Protocols
Detailed methodologies are essential for the successful implementation and adaptation of these cross-coupling reactions. The following are representative experimental protocols that can be adapted for 5-halo-2-thiophenecarboxylates.
General Experimental Protocol for Suzuki-Miyaura Coupling
To a reaction vessel, add the 5-halo-2-thiophenecarboxylate (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), and a base such as K₃PO₄ (2.0 equiv.). Add a degassed solvent system, for example, a 4:1 mixture of 1,4-dioxane and water. Purge the mixture with an inert gas (e.g., nitrogen or argon). Then, add the palladium catalyst, typically Pd(PPh₃)₄ (2.5 mol%). Heat the mixture to 90°C and stir for 12 hours. After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.[1]
General Experimental Protocol for Stille Coupling
In a flame-dried flask under an inert atmosphere, dissolve the 5-halo-2-thiophenecarboxylate (1.0 equiv.), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂·DCM (0.1 equiv.), and additives like CuI (0.1 equiv.) and LiCl (5.3 equiv.) in a degassed anhydrous solvent such as DMF. Add the organotin reagent (1.15 equiv.) and heat the reaction mixture to the desired temperature (e.g., 40-100 °C) with stirring for a specified time. Upon completion, quench and work up the reaction. A common work-up procedure involves washing the reaction mixture with an aqueous solution of KF to remove tin byproducts. The aqueous layer is extracted with an organic solvent, and the combined organic layers are dried, filtered, and concentrated. The product is then purified by column chromatography.[1]
General Experimental Protocol for Heck Reaction
Charge a reaction vessel with the 5-halo-2-thiophenecarboxylate (1.0 equiv.), the alkene (1.0-1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., PPh₃), and a base (e.g., Et₃N or K₂CO₃) in a suitable solvent such as DMF or NMP. Degas the mixture and heat it under an inert atmosphere at a temperature typically ranging from 80 to 140 °C until the starting material is consumed. After cooling, filter the reaction mixture to remove inorganic salts, and partition the filtrate between water and an organic solvent. Wash, dry, and concentrate the organic layer. The resulting crude product is then purified by column chromatography.[1]
General Experimental Protocol for Buchwald-Hartwig Amination
To a dry, sealable reaction tube equipped with a magnetic stir bar, add the 5-halo-2-thiophenecarboxylate (1.0 equiv.), the amine (1.2 equiv.), a palladium precatalyst (e.g., Pd(OAc)₂ or Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos, BINAP, or a bulky biarylphosphine ligand), and a base (e.g., NaOtBu or Cs₂CO₃). Evacuate and backfill the tube with an inert gas. Add an anhydrous, degassed solvent such as toluene or dioxane. Seal the tube and heat the reaction mixture with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[5]
Visualizations
To further illustrate the concepts discussed, the following diagrams depict a typical palladium-catalyzed cross-coupling cycle and a general experimental workflow.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: General experimental workflow for cross-coupling reactions.
References
A Comparative Guide to the Antimicrobial Activity Spectrum of 2-Aminothiazole Derivatives
The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. Among the myriad of heterocyclic compounds explored for therapeutic potential, 2-aminothiazole derivatives have garnered considerable attention due to their broad spectrum of biological activities, including potent antimicrobial effects. This guide provides a comparative analysis of the antimicrobial activity of various 2-aminothiazole derivatives, supported by experimental data from recent studies. It is intended for researchers, scientists, and drug development professionals engaged in the pursuit of new anti-infective therapies.
Comparative Antimicrobial Activity
The antimicrobial efficacy of 2-aminothiazole derivatives has been evaluated against a wide range of Gram-positive and Gram-negative bacteria, as well as various fungal strains. The activity is largely influenced by the nature and position of substituents on the thiazole ring. The following tables summarize the Minimum Inhibitory Concentration (MIC) values and zones of inhibition for selected derivatives from different studies, offering a quantitative comparison of their potency.
Table 1: Antibacterial Activity of 2-Aminothiazole Derivatives (MIC in µg/mL)
| Derivative/Compound | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| Series 1 | |||||
| Compound 3g | 32 | >256 | >256 | >256 | [1] |
| Compound 5a | 64 | 32 | >256 | >256 | [1] |
| Series 2 | |||||
| Compound 13a | 93.7 | - | 46.9 | - | [2] |
| Series 3 | |||||
| Compound 5x | 60 | - | 120 | - | [2] |
| Series 4 | |||||
| N-Benzoyl-2-aminothiazole | 12.5-25 | - | - | - | [3] |
| 2-Pyridyl substituted aminothiazole | 0.39-0.78 (vs. M. tuberculosis) | - | - | - | [3] |
| Standard Drugs | |||||
| Ampicillin | - | - | - | - | [4][5] |
| Ciprofloxacin | 5 | 5 | - | - | [1] |
Note: '-' indicates data not available in the cited source.
Table 2: Antifungal Activity of 2-Aminothiazole Derivatives (MIC in µg/mL)
| Derivative/Compound | Candida albicans | Aspergillus niger | Histoplasma capsulatum | Reference |
| Series 1 | ||||
| Compound 4f | 1.95 | - | - | [2] |
| Compound 4i | 1.95 | - | - | [2] |
| Series 2 | ||||
| Compound 13a | 7.8 | 5.8 | - | [2] |
| Series 3 | ||||
| Compound 9 | 60-230 | - | - | [2] |
| Series 4 | ||||
| Aminothiazole 41F5 | - | - | 0.4-0.8 (MIC50) | [6] |
| Standard Drugs | ||||
| Miconazole Nitrate | - | - | - | [4][5] |
| Nystatin | 0.015-3.91 | - | - | [2] |
Note: '-' indicates data not available in the cited source.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of the antimicrobial activity of 2-aminothiazole derivatives.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a widely accepted standard for determining the MIC of antimicrobial agents.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid microbial growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism after a defined incubation period.
Detailed Protocol:
-
Preparation of Stock Solutions: Dissolve the synthesized 2-aminothiazole derivatives in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 1 mg/mL).[7]
-
Media Preparation: Use cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 medium for fungi.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solution with the appropriate broth to achieve a range of final concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation and Incubation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include positive control wells (microorganism and broth without the test compound) and negative control wells (broth only). Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 30-35°C for 24-48 hours for fungi.
-
Reading the Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.[7]
Agar Well/Cup-Plate Diffusion Method
This method is often used for preliminary screening of antimicrobial activity.
Principle: The surface of an agar plate is uniformly inoculated with the test microorganism. Wells or "cups" are then created in the agar, and a solution of the test compound is added to each well. During incubation, the compound diffuses into the agar. If the compound is effective against the microorganism, a clear zone of no growth will be observed around the well. The diameter of this zone of inhibition is proportional to the antimicrobial activity of the compound.
Detailed Protocol:
-
Agar Plate Preparation: Use Nutrient Agar for bacteria and Sabouraud Dextrose Agar for fungi. Pour the molten agar into sterile Petri dishes and allow it to solidify.
-
Inoculation: A standardized suspension of the test microorganism is spread evenly over the entire surface of the agar plate using a sterile cotton swab.
-
Well Creation: Sterile cork borers are used to punch uniform wells (e.g., 6 mm in diameter) in the agar.
-
Application of Test Compound: A specific volume (e.g., 50-100 µL) of the test compound solution (at a known concentration) is added to each well. A well with the solvent alone serves as a negative control, and a well with a standard antibiotic serves as a positive control.[8][9]
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 25-27°C for 48-72 hours for fungi.
-
Measurement: The diameter of the zone of inhibition is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Visualizing Experimental and Logical Frameworks
To better understand the workflow and the structure-activity relationships, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: Experimental workflow for antimicrobial evaluation of 2-aminothiazole derivatives.
Caption: Structure-Activity Relationship (SAR) of 2-aminothiazole derivatives.
Structure-Activity Relationship (SAR) Insights
The antimicrobial activity of 2-aminothiazole derivatives is intricately linked to their structural features. Key SAR observations from the literature include:
-
Substituents at the 2-amino position: Acylation or substitution with various aryl or heterocyclic moieties at the 2-amino position can significantly modulate the antimicrobial potency. For instance, the introduction of substituted benzoyl groups at this position has been shown to improve antitubercular activity by more than 128-fold.[3]
-
Substituents at the 4-position: The nature of the substituent at the C-4 position of the thiazole ring plays a crucial role in determining the spectrum of activity. Aromatic and heteroaromatic rings, such as phenyl and 2-pyridyl groups, are common at this position and have been found to be important for activity.[3]
-
Substituents at the 5-position: Modifications at the C-5 position can also enhance antimicrobial effects. For example, derivatives with a naphth-1-ylmethyl group at the 5-position have shown potent antifungal activity against Histoplasma capsulatum.[6]
Conclusion
2-Aminothiazole derivatives represent a promising class of antimicrobial agents with a broad spectrum of activity against various bacterial and fungal pathogens. The extensive research into their synthesis and biological evaluation has provided valuable insights into their structure-activity relationships, paving the way for the rational design of more potent and selective drug candidates. The data and protocols presented in this guide offer a comparative framework to aid researchers in the ongoing development of novel 2-aminothiazole-based therapeutics to combat infectious diseases. Further investigations into their mechanism of action and in vivo efficacy are warranted to translate these promising findings into clinical applications.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Synthesis and Antimicrobial Activity of Some New 2-Substituted Aminothiazoles. | Semantic Scholar [semanticscholar.org]
- 6. Design, synthesis, and biological evaluation of aminothiazole derivatives against the fungal pathogens Histoplasma capsulatum and Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. jocpr.com [jocpr.com]
Safety Operating Guide
Proper Disposal of 2-Bromothiazole-5-carboxamide: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of 2-Bromothiazole-5-carboxamide is critical to ensure laboratory safety and environmental protection. As a brominated heterocyclic organic compound, it is classified as hazardous waste and requires a structured disposal plan. This guide provides detailed procedures for the safe handling and disposal of this compound and associated contaminated materials in a research and development setting.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to:
-
Nitrile gloves (double-gloving is recommended)
-
Safety goggles or a face shield
-
A laboratory coat with long sleeves and tight-fitting cuffs
All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of any dust or fumes.[1] Ensure that an eyewash station and safety shower are readily accessible.[2]
Waste Segregation and Collection
Proper segregation of chemical waste is the first step in a compliant disposal process. This compound waste should be categorized as halogenated organic waste .[3]
Operational Steps:
-
Designate a Waste Container: Use a clearly labeled, dedicated waste container for this compound and any materials contaminated with it. The container must be made of a chemically compatible material, be in good condition, and have a secure, leak-proof screw-top cap.[4][5]
-
Labeling: Affix a "Hazardous Waste" tag to the container before any waste is added.[1] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate quantity of the waste
-
The date the first waste was added
-
Associated hazards (e.g., "Toxic," "Irritant")
-
-
Solid Waste Collection:
-
Collect waste this compound powder, contaminated spatulas, and weighing papers and place them directly into the designated waste container.
-
Any PPE that comes into direct contact with the compound, such as gloves and absorbent pads, must also be disposed of as hazardous waste in the same container.[1][4]
-
-
Liquid Waste Collection:
-
If this compound is in a solution, it should be collected in a separate, compatible container labeled for halogenated organic liquid waste.[3][5] Do not mix with non-halogenated organic waste, as this can increase disposal costs.[1]
-
Do not overfill liquid waste containers; leave at least 10% headspace for expansion.
-
-
Empty Containers: Empty containers that originally held this compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as halogenated organic liquid waste.[6]
Storage of Hazardous Waste
Proper storage of the collected waste is crucial to maintain a safe laboratory environment while awaiting pickup by a certified disposal company.
Operational Steps:
-
Secure Closure: Keep the waste container tightly closed at all times, except when adding waste.[5]
-
Storage Location: Store the waste container in a designated satellite accumulation area (SAA). This area should be in a well-ventilated location, away from incompatible materials such as strong oxidizing agents and bases.[1][2]
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill.
Disposal Procedures
The standard and required method for the disposal of this compound is through a licensed hazardous waste disposal contractor.[2][4][7]
Operational Steps:
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company to schedule a pickup.
-
Documentation: Ensure all necessary paperwork is completed as required by your institution and local regulations.
-
Handover: Transfer the properly labeled and sealed waste container to the authorized personnel for transport to an approved waste disposal plant.[2][4]
It is important to note that the disposal of this compound down the drain or in regular solid waste is strictly prohibited.[4]
Spill Management
In the event of a spill, immediate and appropriate action must be taken to minimize exposure and environmental contamination.
Operational Steps:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control the Spill: If the spill is small and you are trained to handle it, wear appropriate PPE and use an inert absorbent material (e.g., sand, vermiculite) to contain and soak up the spill.[4]
-
Collect and Dispose: Carefully sweep or scoop the absorbent material and the spilled substance into the designated halogenated organic waste container.
-
Decontaminate: Clean the spill area with a suitable solvent and then with soap and water. Collect all cleaning materials for disposal as hazardous waste.
-
Large Spills: For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This document provides guidance based on general laboratory safety principles and information available for chemically related substances. Always consult your institution's specific waste disposal policies and the Safety Data Sheet (SDS) for this compound, if available, before handling and disposal.
References
- 1. campusoperations.temple.edu [campusoperations.temple.edu]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. bucknell.edu [bucknell.edu]
- 4. benchchem.com [benchchem.com]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. Making sure you're not a bot! [oc-praktikum.de]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
